molecular formula C5H6O5 B7765302 2-Oxoglutaric Acid CAS No. 34410-46-3

2-Oxoglutaric Acid

Cat. No.: B7765302
CAS No.: 34410-46-3
M. Wt: 146.10 g/mol
InChI Key: KPGXRSRHYNQIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxoglutaric acid is an oxo dicarboxylic acid that consists of glutaric acid bearing an oxo substituent at position 2. It is an intermediate metabolite in Krebs cycle. It has a role as a fundamental metabolite. It is functionally related to a glutaric acid. It is a conjugate acid of a 2-oxoglutarate(1-).
Oxogluric acid (α-Ketoglutarate) is not approved for any indication in the world but is an investigational drug in the United States. In the United States a phase I clinical trial is investigating whether oxogluric acid precursors found in nutritional supplements can benefit patients with the metabolic disorder propionic acidemia. Oxogluric acid is sold as a dietary supplement to athletes to improve their performance by helping to remove excess ammonia, but it is not officially approved for this indication and only experimental studies have shown a reduction in ammonia by oxogluric acid in hemodialysis patients. Physiologically, oxogluric acid acts in the Krebs cycle as an intermediate, is involved in transamination reactions during the metabolism of amino acids, forms glutamic acid by combining with ammonia, and reduces nitrogen by combining with it as well. Several experimental studies have also shown that administration of oxogluric acid helped attenuate the decreased synthesis of muscle protein that is often seen post-surgery.
Oxoglutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Humulus lupulus, Drosophila melanogaster, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGXRSRHYNQIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O5
Record name α-Ketoglutaric acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Alpha-ketoglutaric_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15303-07-8 (di-ammonium salt), 17091-15-5 (hydrochloride salt), 22202-68-2 (mono-hydrochloride salt), 305-72-6 (di-hydrochloride salt), 86248-59-1 (calcium[2:1]salt), 997-43-3 (mono-potassium salt)
Record name Oxoglurate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5033179
Record name alpha-Ketoglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS], Solid, white to pale yellow crystalline powder
Record name alpha-Ketoglutaric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11737
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Oxoglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Oxopentanedioic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/455/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

541.5 mg/mL, soluble in water at >1000 g/l at 20�C and petrolatum at <100 g/kg at 20�C
Record name Oxogluric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxoglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Oxopentanedioic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/455/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

328-50-7, 34410-46-3, 17091-15-5, 108395-15-9
Record name 2-Oxoglutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxoglurate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanedioic acid, oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034410463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxogluric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-ketoglutaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanedioic acid, 2-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Ketoglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxoglutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-oxoglutaric acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 108395-15-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOGLURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID597Z82X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxoglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115.5 °C
Record name Oxogluric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxoglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of 2-Oxoglutaric Acid in the Krebs Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of 2-Oxoglutaric Acid, also known as α-ketoglutarate, within the Krebs cycle. As a central intermediate, its significance extends beyond cellular respiration to encompass nitrogen metabolism, amino acid biosynthesis, and intricate signaling pathways, making it a molecule of considerable interest in various fields of biomedical research and therapeutic development.

Core Function in the Tricarboxylic Acid (TCA) Cycle

This compound is a critical five-carbon dicarboxylic acid that serves as a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production in aerobic organisms.[1][2] Its central position in the cycle underscores its importance in the oxidative decarboxylation of carbohydrates, fats, and proteins.

The formation and consumption of this compound represent two crucial steps in the Krebs cycle:

  • Formation from Isocitrate: this compound is synthesized through the oxidative decarboxylation of isocitrate. This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH), which exists in both NAD⁺-dependent (IDH3) and NADP⁺-dependent (IDH1 and IDH2) isoforms.[3] This step is a major regulatory point in the TCA cycle and results in the production of the first molecule of NADH and the release of a molecule of carbon dioxide.[4]

  • Conversion to Succinyl-CoA: Subsequently, this compound undergoes another oxidative decarboxylation, catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC), to form succinyl-CoA.[5] This reaction generates the second molecule of NADH in the cycle and is a critical rate-limiting step.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic reactions involving this compound in the Krebs cycle. These values are essential for kinetic modeling and understanding the metabolic flux through this central pathway.

Table 1: Kinetic Parameters of Isocitrate Dehydrogenase (IDH)

Enzyme SourceIsoformSubstrateK_m (μM)k_cat (s⁻¹)Reference
Escherichia coliIDH1Isocitrate31 (Mg²⁺)-
NADP⁺59 (Mg²⁺)-
Homo sapiensIDH1 (wild-type)Isocitrate-20.0 ± 0.4 (pH 6.2) to 38.3 ± 0.9 (pH 8.0)
Mycobacterium tuberculosisICDH-1Isocitrate--
NADP⁺--
Umbonibacter marinipuiceusUmIDHNAD⁺1800.0 ± 64.4-
NADP⁺1167.7 ± 113.0-

Note: Comprehensive k_cat values were not consistently available across all studies and conditions.

Table 2: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)

Enzyme SourceSubstrateK_m (mM)Reference
Bovine Adrenalsα-Ketoglutarate0.190
CoA0.012
NAD⁺0.025

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundational framework for researchers investigating the role of this compound.

Isocitrate Dehydrogenase (IDH) Activity Assay

This spectrophotometric assay measures the activity of NADP⁺-dependent isocitrate dehydrogenase by monitoring the reduction of NADP⁺ to NADPH at 340 nm.

Materials:

  • Spectrophotometer with temperature control

  • Cuvettes

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5

  • Substrate Solution: 1 mM Trisodium DL-isocitrate in Assay Buffer

  • Cofactor Solution: 0.5 mM NADP⁺ in Assay Buffer

  • Divalent Cation Solution: 2 mM MnCl₂ or MgCl₂ in Assay Buffer

  • Enzyme Preparation (e.g., purified enzyme or cell lysate)

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, Substrate Solution, Cofactor Solution, and Divalent Cation Solution.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the enzyme preparation to the cuvette and mix thoroughly.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that generates 1.0 µmole of NADPH per minute under the specified conditions.

α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity Assay

This colorimetric assay measures the activity of the KGDHC by monitoring the reduction of a probe that is coupled to the production of NADH.

Materials:

  • Microplate reader capable of absorbance measurement at 450 nm

  • 96-well clear, flat-bottom plates

  • KGDH Assay Buffer

  • KGDH Substrate Mix (containing α-Ketoglutarate)

  • KGDH Developer

  • NADH Standard

  • Tissue or cell lysate

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold KGDH Assay Buffer. Centrifuge to remove insoluble debris.

  • NADH Standard Curve: Prepare a dilution series of the NADH standard in KGDH Assay Buffer.

  • Reaction Mix: For each well, prepare a reaction mix containing KGDH Assay Buffer, KGDH Substrate Mix, and KGDH Developer.

  • Initiate Reaction: Add the reaction mix to the wells containing the sample and standards.

  • Measurement: Incubate the plate at 37°C, protected from light, and measure the absorbance at 450 nm in kinetic mode for 10-60 minutes.

  • Calculation: Determine the rate of NADH production from the linear portion of the kinetic curve. Calculate the KGDHC activity based on the rate of NADH production determined from the standard curve. One unit of KGDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 7.5 at 37°C.

Quantification of this compound

This protocol describes a colorimetric method for the quantification of this compound in biological samples.

Materials:

  • 96-well microtiter plate

  • Spectrophotometric multiwell plate reader (540-570 nm)

  • α-Ketoglutarate Standard

  • Reaction Reagent (containing components for a coupled enzymatic reaction that produces a colorimetric product)

  • Negative Control Reaction Reagent (lacking a key enzyme for the specific detection of 2-oxoglutarate)

  • Deproteinized biological samples (e.g., plasma, serum, tissue homogenates, cell lysates)

Procedure:

  • Standard Curve Preparation: Prepare a dilution series of the α-Ketoglutarate standard.

  • Assay Setup: Add diluted standards and deproteinized samples to the wells of a 96-well plate. For each sample, prepare a paired well that will receive the Negative Control Reaction Reagent.

  • Reaction Initiation: Add the Reaction Reagent to the standard wells and one of each paired sample well. Add the Negative Control Reaction Reagent to the other paired sample well. Mix thoroughly.

  • Incubation: Incubate the plate for 60-180 minutes at 37°C, protected from light.

  • Measurement: Read the absorbance at 540-570 nm.

  • Data Analysis: Subtract the absorbance of the negative control from the corresponding sample readings. Plot the standard curve and determine the concentration of this compound in the samples.

Signaling Pathways and Logical Relationships

Beyond its metabolic role, this compound functions as a crucial signaling molecule, reflecting the cell's carbon and nitrogen status. Its levels fluctuate in response to nutrient availability and regulate a variety of cellular processes.

Krebs Cycle Pathway

The following diagram illustrates the central position of this compound within the Krebs cycle.

Krebs_Cycle Citrate Citrate (6C) Isocitrate Isocitrate (6C) Citrate->Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH TwoOxoglutarate This compound (5C) KGDHC α-Ketoglutarate Dehydrogenase Complex TwoOxoglutarate->KGDHC SuccinylCoA Succinyl-CoA (4C) Succinate Succinate (4C) SuccinylCoA->Succinate Fumarate Fumarate (4C) Succinate->Fumarate Malate Malate (4C) Fumarate->Malate Oxaloacetate Oxaloacetate (4C) Malate->Oxaloacetate Oxaloacetate->Citrate AcetylCoA Acetyl-CoA (2C) AcetylCoA->Citrate IDH->TwoOxoglutarate NAD_NADH1 NAD⁺ → NADH + H⁺ IDH->NAD_NADH1 CO2_1 CO₂ IDH->CO2_1 KGDHC->SuccinylCoA NAD_NADH2 NAD⁺ → NADH + H⁺ KGDHC->NAD_NADH2 CO2_2 CO₂ KGDHC->CO2_2

Figure 1. The central role of this compound in the Krebs Cycle.
Experimental Workflow for Enzyme Kinetics

The determination of key kinetic parameters such as K_m and V_max is fundamental to understanding enzyme function. The diagram below outlines a typical experimental workflow.

Enzyme_Kinetics_Workflow Prep 1. Prepare Reagents (Enzyme, Substrate, Buffer) Assay 2. Perform Enzyme Assay (Vary Substrate Concentration) Prep->Assay Measure 3. Measure Initial Reaction Rates (v₀) Assay->Measure Plot 4. Plot v₀ vs. [Substrate] Measure->Plot Fit 5. Fit Data to Michaelis-Menten Equation Plot->Fit Determine 6. Determine K_m and V_max Fit->Determine Analysis Data Analysis Determine->Analysis

Figure 2. A generalized workflow for determining enzyme kinetic parameters.
2-Oxoglutarate as a Signaling Hub

This compound sits at the intersection of carbon and nitrogen metabolism, and its intracellular concentration is a key indicator of the cell's metabolic state. It acts as a signaling molecule that influences a wide range of cellular processes, including epigenetic regulation and hypoxia response. For instance, 2-oxoglutarate is a critical cofactor for a large family of dioxygenases, including histone demethylases and the ten-eleven translocation (TET) enzymes involved in DNA demethylation. Furthermore, it plays a role in the regulation of hypoxia-inducible factor (HIF) stability.

TwoOG_Signaling cluster_Metabolism Metabolism cluster_Signaling Signaling Outputs Krebs_Cycle Krebs Cycle TwoOG This compound Krebs_Cycle->TwoOG Nitrogen_Metabolism Nitrogen Metabolism Nitrogen_Metabolism->TwoOG Epigenetics Epigenetic Regulation (Histone/DNA Demethylation) TwoOG->Epigenetics Hypoxia Hypoxia Response (HIF-1α Stability) TwoOG->Hypoxia Amino_Acid_Synth Amino Acid Biosynthesis TwoOG->Amino_Acid_Synth

Figure 3. This compound as a central signaling molecule.

Conclusion

This compound is far more than a simple metabolic intermediate. Its central position in the Krebs cycle, its direct link to nitrogen metabolism, and its emerging role as a critical signaling molecule highlight its profound importance in cellular physiology. A thorough understanding of the kinetics of the enzymes that produce and consume this compound, coupled with precise methods for its quantification, is essential for researchers in basic science and for professionals in drug development aiming to modulate these fundamental cellular pathways. The data and protocols presented in this guide provide a solid foundation for further investigation into the intricate and vital roles of this key metabolite.

References

2-Oxoglutaric Acid: A Pivotal Intermediate in Cellular Metabolism and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaric acid, also known as α-ketoglutaric acid (α-KG), is a pivotal metabolite that sits at the crossroads of major metabolic pathways. As a key intermediate in the tricarboxylic acid (TCA) cycle, it plays a central role in cellular energy production.[1][2][3][4][5] Beyond its bioenergetic role, this compound is a critical link between carbon and nitrogen metabolism, serving as a primary nitrogen acceptor and a precursor for the synthesis of several amino acids. Furthermore, emerging evidence has established this compound as a crucial signaling molecule and a co-substrate for a large family of dioxygenases that regulate a wide array of cellular processes, including epigenetic modifications and the response to hypoxia. This guide provides a comprehensive technical overview of the multifaceted roles of this compound in cellular metabolism, offering insights for researchers and professionals in drug development.

Core Metabolic Functions

The Tricarboxylic Acid (TCA) Cycle

This compound is a central intermediate in the TCA cycle, a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells. It is formed from isocitrate through oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase. Subsequently, this compound is converted to succinyl-CoA by the 2-oxoglutarate dehydrogenase complex, another key regulatory point in the cycle. This step generates NADH, a crucial reducing equivalent for ATP production through the electron transport chain.

Amino Acid Metabolism and Nitrogen Transport

This compound serves as a primary acceptor of amino groups from various amino acids, a process known as transamination. This reaction, catalyzed by aminotransferases, converts this compound into the amino acid glutamate. Glutamate can then be used for the synthesis of other amino acids or can be deaminated to release ammonia for excretion, thereby playing a crucial role in nitrogen homeostasis. The reversible nature of these reactions allows this compound to act as a crucial link between amino acid and carbohydrate metabolism.

Quantitative Data

The intracellular concentration of this compound can vary significantly depending on the cell type and metabolic state. These fluctuations are critical for its signaling functions.

Cellular Concentrations of this compound
Cell Type/ConditionConcentration (mM)Reference
E. coli (glucose medium)0.35 - 2.6
E. coli (glycerol medium)~0.5
E. coli (carbon-free medium)0.35
E. coli (nitrogen starvation)1.4 - 12
Breast Carcinoma Cells0.01 - 0.1
Non-cancerous Cells~10⁻⁸
Glioma (Grade II/III)1 - 30 (as 2-hydroxyglutarate)
Kinetic Parameters of Key Enzymes

The activity of enzymes that produce and consume this compound is tightly regulated. The following table summarizes some of the key kinetic parameters.

EnzymeSubstrateKm (mM)Reference
2-Oxoglutarate Dehydrogenase Complex (mammalian)2-Oxoglutarate0.220
2-Oxoglutarate Dehydrogenase Complex (mammalian)CoA0.025
2-Oxoglutarate Dehydrogenase Complex (mammalian)NAD⁺0.050
2-Oxoglutarate Dehydrogenase Complex (Azotobacter vinelandii)2-Oxoglutarate0.15
2-Oxoglutarate Dehydrogenase Complex (Azotobacter vinelandii)CoA0.014
2-Oxoglutarate Dehydrogenase Complex (Azotobacter vinelandii)NAD⁺0.17
Isocitrate Dehydrogenase 1 (IDH1) R132H variant2-Oxoglutarate0.6
Isocitrate Dehydrogenase (Mycobacterium tuberculosis)Isocitrate0.02 - 0.3
Aspartate Aminotransferase (chicken liver)2-OxoglutarateDegree 2:2 kinetics
Alanine AminotransferaseAlaninemillimolar range
Alanine Aminotransferase2-Oxoacidsubmillimolar range
Glutamate Dehydrogenase2-Oxoglutarate-
4-aminobutyrate:2-oxoglutarate aminotransferase (Nippostrongylus brasiliensis)4-aminobutyrate0.33
4-aminobutyrate:2-oxoglutarate aminotransferase (Nippostrongylus brasiliensis)2-oxoglutarate0.57

Signaling Roles of this compound

Beyond its metabolic functions, this compound has emerged as a critical signaling molecule, primarily through its role as a co-substrate for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs). These enzymes catalyze a wide range of hydroxylation and demethylation reactions, influencing processes from epigenetic regulation to hypoxia sensing.

Epigenetic Regulation

This compound is an essential co-substrate for two major families of epigenetic-modifying enzymes: the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases.

  • TET Enzymes: TET enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), initiating the process of active DNA demethylation. The activity of TET enzymes is directly dependent on the cellular concentration of this compound.

  • JmjC Histone Demethylases: This large family of enzymes removes methyl groups from lysine residues on histone tails, a key mechanism for regulating chromatin structure and gene expression. Their catalytic activity is also critically dependent on this compound.

The oncometabolite 2-hydroxyglutarate (2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes in certain cancers, is a structural analog of this compound and acts as a competitive inhibitor of 2-OGDDs, leading to widespread epigenetic alterations and contributing to tumorigenesis.

Hypoxia-Inducible Factor (HIF-1α) Regulation

This compound plays a crucial role in the cellular response to changes in oxygen availability through the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic (normal oxygen) conditions, prolyl hydroxylases (PHDs), which are 2-OGDDs, hydroxylate specific proline residues on HIF-1α. This hydroxylation targets HIF-1α for ubiquitination and subsequent proteasomal degradation. In hypoxic (low oxygen) conditions, the activity of PHDs is reduced due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • For cultured cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol).
  • For tissue samples, homogenize the tissue in an appropriate extraction buffer on ice.
  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
  • Collect the supernatant containing the metabolites.
  • For plasma samples, perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.

2. Derivatization (Optional but often recommended for improved chromatographic separation and sensitivity):

  • Dry the metabolite extract under a stream of nitrogen gas.
  • Reconstitute the dried sample in a derivatization reagent. A common method involves derivatization with phenylhydrazine to form a stable hydrazone derivative.
  • Incubate the reaction mixture under appropriate conditions (e.g., temperature and time).

3. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Use a suitable HPLC or UPLC column for separation. Hydrophilic interaction liquid chromatography (HILIC) columns are often used for polar metabolites like this compound.
  • Establish a mobile phase gradient. A typical mobile phase system consists of an aqueous component with a weak acid (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile).
  • Mass Spectrometry Detection:
  • Operate the mass spectrometer in negative ion mode.
  • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.

4. Data Analysis:

  • Generate a standard curve using known concentrations of a this compound standard.
  • Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Enzymatic Assay for 2-Oxoglutarate Dehydrogenase (OGDH) Activity

This protocol describes a spectrophotometric assay to measure the activity of the 2-oxoglutarate dehydrogenase complex. The assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing MgCl₂, thiamine pyrophosphate (TPP), and cysteine-HCl.
  • Substrate Solution: Prepare fresh solutions of 2-oxoglutarate, Coenzyme A (CoA), and NAD⁺ in the assay buffer.

2. Sample Preparation:

  • Isolate mitochondria from cells or tissues by differential centrifugation.
  • Lyse the isolated mitochondria using a suitable buffer containing a mild detergent (e.g., Triton X-100) to release the enzyme complex.
  • Determine the protein concentration of the mitochondrial lysate using a standard method (e.g., Bradford assay).

3. Assay Procedure:

  • Add the assay buffer to a 96-well plate or a cuvette.
  • Add the substrate solution containing 2-oxoglutarate, CoA, and NAD⁺.
  • Initiate the reaction by adding a known amount of the mitochondrial lysate (e.g., 10-50 µg of protein).
  • Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer. Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).

4. Data Analysis:

  • Calculate the rate of NADH production from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
  • Express the enzyme activity as units per milligram of protein (e.g., nmol of NADH formed per minute per mg of protein).

Visualizations

Metabolic Hub: this compound in the TCA Cycle

TCA_Cycle Isocitrate Isocitrate 2-Oxoglutarate 2-Oxoglutarate Isocitrate->2-Oxoglutarate Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA 2-Oxoglutarate->Succinyl-CoA 2-Oxoglutarate Dehydrogenase Glutamate Glutamate 2-Oxoglutarate->Glutamate Transamination Amino Acids Amino Acids Glutamate->Amino Acids Synthesis

Caption: this compound as a central intermediate in the TCA cycle and its link to amino acid metabolism.

Signaling Nexus: 2-Oxoglutarate and Epigenetic Regulation

Epigenetic_Regulation cluster_Metabolism Metabolism cluster_Epigenetics Epigenetic Modifications 2-Oxoglutarate 2-Oxoglutarate TET_Enzymes TET Enzymes 2-Oxoglutarate->TET_Enzymes Co-substrate JmjC_Demethylases JmjC Histone Demethylases 2-Oxoglutarate->JmjC_Demethylases Co-substrate 5hmC 5-hydroxymethylcytosine TET_Enzymes->5hmC Oxidation Demethylated Histones Demethylated Histones JmjC_Demethylases->Demethylated Histones Demethylation 5mC 5-methylcytosine 5mC->TET_Enzymes Methylated Histones Methylated Histones Methylated Histones->JmjC_Demethylases

Caption: this compound as a co-substrate for TET enzymes and JmjC histone demethylases in epigenetics.

Oxygen Sensing: Regulation of HIF-1α Stability

HIF1a_Regulation cluster_Normoxia Normoxia (High O2) cluster_Hypoxia Hypoxia (Low O2) PHDs_active Prolyl Hydroxylases (Active) HIF-1α_hydroxylated Hydroxylated HIF-1α PHDs_active->HIF-1α_hydroxylated VHL VHL E3 Ligase HIF-1α_hydroxylated->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHDs_inactive Prolyl Hydroxylases (Inactive) HIF-1α_stable Stable HIF-1α HIF-1β HIF-1β HIF-1α_stable->HIF-1β Dimerization HRE Hypoxia Response Element HIF-1β->HRE Binding Gene Transcription Gene Transcription HRE->Gene Transcription 2-Oxoglutarate 2-Oxoglutarate 2-Oxoglutarate->PHDs_active Oxygen Oxygen Oxygen->PHDs_active HIF-1α HIF-1α HIF-1α->PHDs_active Hydroxylation

References

The function of alpha-ketoglutarate in nitrogen transport and amino acid synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (α-KG), a key intermediate of the Krebs cycle, stands at the crossroads of carbon and nitrogen metabolism. Its primary function extends beyond cellular energy production, acting as the principal scavenger of nitrogen and a critical precursor for the synthesis of several amino acids. This technical guide provides an in-depth exploration of the multifaceted role of α-KG in nitrogen transport and amino acid biosynthesis. We will delve into the core biochemical reactions, present quantitative data on its metabolic significance, detail relevant experimental protocols, and visualize the intricate signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate these fundamental cellular processes.

Introduction

Alpha-ketoglutarate, also known as 2-oxoglutarate, is a dicarboxylic acid that plays a central role in the metabolic interconnectivity of the cell.[1] Beyond its established role in the tricarboxylic acid (TCA) cycle, α-KG is a critical molecule in the management of cellular nitrogen balance.[2] It functions as the primary acceptor of amino groups from the catabolism of most amino acids, a process that is fundamental for both the detoxification of ammonia and the de novo synthesis of non-essential amino acids.[3][4] This dual functionality makes α-KG a linchpin in maintaining nitrogen homeostasis, with significant implications for cellular health and disease. Dysregulation of α-KG metabolism has been linked to various pathological conditions, including hyperammonemia and certain cancers, making it a molecule of considerable interest for therapeutic intervention.[5]

The Central Role of α-Ketoglutarate in Nitrogen Transport

The transport and detoxification of nitrogen, primarily in the form of ammonia, is a critical physiological process. Ammonia is neurotoxic and its accumulation can lead to severe cellular dysfunction. α-KG plays a crucial role in assimilating and transporting nitrogen in a non-toxic form.

Transamination: The Primary Route of Nitrogen Capture

The most significant reaction involving α-KG in nitrogen metabolism is transamination. This reversible reaction, catalyzed by aminotransferases (also known as transaminases), involves the transfer of an amino group from an amino acid to α-KG. The result is the formation of a new α-keto acid (the carbon skeleton of the original amino acid) and the amino acid glutamate.

General Reaction:

Amino Acid + α-Ketoglutarate ↔ α-Keto Acid + Glutamate

This process effectively funnels the nitrogen from various amino acids into a single, readily metabolizable molecule: glutamate. Glutamate then serves as the primary nitrogen donor for a multitude of biosynthetic pathways and for the excretion of excess nitrogen. The two most clinically significant aminotransferases are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

Transamination_Reaction

The Glutamate Dehydrogenase Reaction: A Reversible Link to Ammonia

Glutamate dehydrogenase (GDH) provides a direct and reversible link between α-KG and free ammonia (NH₄⁺). This mitochondrial enzyme catalyzes the oxidative deamination of glutamate to form α-KG and ammonia, or the reductive amination of α-KG to form glutamate.

Reversible Reaction:

Glutamate + NAD(P)⁺ ↔ α-Ketoglutarate + NAD(P)H + NH₄⁺

The direction of the GDH reaction is dependent on the cellular metabolic state. In states of high energy and amino acid surplus, the oxidative deamination of glutamate predominates, releasing ammonia for the urea cycle and providing α-KG to the TCA cycle for energy production. Conversely, when ammonia levels are high, the reductive amination of α-KG serves as a crucial detoxification pathway, incorporating ammonia into glutamate. This makes GDH a key enzyme in maintaining nitrogen balance.

GDH_Reaction

Connection to the Urea Cycle

The ammonia generated from the GDH-catalyzed oxidative deamination of glutamate, as well as from other metabolic sources, is primarily detoxified in the liver through the urea cycle. Glutamate, derived from α-KG via transamination, serves as a key substrate for this process. The nitrogen from glutamate can be released as ammonia by GDH to enter the urea cycle directly, or it can be transferred to oxaloacetate via aspartate aminotransferase to form aspartate, another nitrogen donor for the urea cycle. Thus, α-KG indirectly but critically supports the removal of excess nitrogen from the body.

Alpha-Ketoglutarate in Amino Acid Synthesis

α-KG is not only a nitrogen acceptor but also a precursor for the synthesis of a family of amino acids, often referred to as the glutamate family.

Glutamate and Glutamine Synthesis

As previously described, the direct amination of α-KG by GDH or the transamination of α-KG yields glutamate. Glutamate is a central non-essential amino acid with numerous functions, including its role as a major excitatory neurotransmitter in the central nervous system.

Glutamate can be further amidated to form glutamine in an ATP-dependent reaction catalyzed by glutamine synthetase.

Reaction:

Glutamate + NH₄⁺ + ATP → Glutamine + ADP + Pi

Glutamine is the most abundant free amino acid in the body and serves as a major nitrogen transporter between tissues, a fuel source for rapidly dividing cells, and a precursor for nucleotide synthesis.

Proline and Arginine Synthesis

Glutamate, derived from α-KG, can be converted to proline and arginine through a series of enzymatic reactions. These pathways underscore the importance of α-KG as a foundational molecule for the synthesis of multiple amino acids.

Amino_Acid_Synthesis

Quantitative Data

The concentration of α-KG and the activity of related enzymes can vary significantly depending on the tissue and metabolic state. The following tables summarize some reported quantitative data.

Table 1: α-Ketoglutarate Levels in Various Rat Tissues

Tissueα-Ketoglutarate Concentration (nmol/g wet weight)Reference
Liver130 ± 20
Kidney90 ± 10
Brain70 ± 10
Heart40 ± 5
Skeletal Muscle20 ± 3

Table 2: Detection Limits of Common α-Ketoglutarate Assay Kits

Assay TypeDetection LimitReference
Colorimetric4 µM
Fluorometric0.2 µM
Colorimetric/Fluorometric0.01 nmol/well

Table 3: Detection Limits of Glutamate Dehydrogenase (GDH) Activity Assay Kits

Assay TypeDetection LimitReference
Colorimetric0.01 mU
Colorimetric0.1 U/L

Experimental Protocols

Accurate measurement of α-KG and the activity of related enzymes is crucial for research in this field. Below are detailed methodologies for key experiments.

Measurement of α-Ketoglutarate Levels

Method: Colorimetric/Fluorometric Assay

This method is based on an enzymatic reaction that produces a colored or fluorescent product proportional to the α-KG concentration.

  • Sample Preparation:

    • Tissue: Homogenize 10-50 mg of tissue in 4-10 volumes of ice-cold assay buffer. Centrifuge at 10,000-15,000 x g for 10-15 minutes at 4°C. Collect the supernatant. For samples with high protein content, deproteinization using a 10 kDa MWCO spin filter is recommended.

    • Cells: Homogenize approximately 2 x 10⁶ cells in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

  • Assay Procedure:

    • Prepare a standard curve using the provided α-KG standard.

    • Add 50 µL of deproteinized samples and standards to a 96-well plate.

    • Prepare a reaction mix containing the assay buffer, enzyme mix, and probe according to the kit manufacturer's instructions.

    • Add the reaction mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.

  • Data Analysis:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the standard curve and determine the equation of the line.

    • Calculate the concentration of α-KG in the samples using the standard curve.

aKG_Assay_Workflow

Measurement of Aminotransferase (e.g., ALT) Activity

Method: Coupled Enzyme Colorimetric/Fluorometric Assay

This assay measures the activity of ALT by detecting one of the reaction products, pyruvate, through a coupled enzymatic reaction that produces a colored or fluorescent signal.

  • Sample Preparation:

    • Tissue/Cells: Homogenize tissue (50 mg) or cells (1 x 10⁶) in 200 µL of ALT Assay Buffer. Centrifuge at 15,000 x g for 10 minutes to remove insoluble material.

    • Serum: Can be added directly to the wells.

  • Assay Procedure:

    • Prepare a pyruvate standard curve.

    • Add 1-20 µL of samples and a positive control to a 96-well plate. Bring the final volume to 20 µL with ALT Assay Buffer.

    • Prepare a Master Reaction Mix containing ALT Assay Buffer, ALT Substrate, and ALT Enzyme Mix according to the kit protocol.

    • Add the Master Reaction Mix to each well.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm at multiple time points (e.g., every 5 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the change in absorbance or fluorescence over time for each sample.

    • Determine the ALT activity from the pyruvate standard curve, expressed in U/L or mU/mL. One unit of ALT is the amount of enzyme that generates 1.0 µmole of pyruvate per minute at 37°C.

Measurement of Glutamate Dehydrogenase (GDH) Activity

Method: Colorimetric Assay

This assay determines GDH activity by measuring the rate of NADH production, which reduces a probe to generate a colored product.

  • Sample Preparation:

    • Tissue/Cells: Homogenize tissue (50 mg) or cells (1 x 10⁶) in ~200 µL of ice-cold GDH Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

    • Serum: Can be added directly to the wells (5-50 µL).

  • Assay Procedure:

    • Prepare an NADH standard curve.

    • Add samples and a positive control to a 96-well plate, bringing the final volume to 50 µL with GDH Assay Buffer.

    • Prepare a Reaction Mix containing Assay Buffer, GDH Developer, and Glutamate.

    • Add 100 µL of the Reaction Mix to each well.

    • Incubate the plate at 37°C. Measure the absorbance at 450 nm at an initial time point (e.g., 3 minutes) and then at a later time point (e.g., 30-120 minutes).

  • Data Analysis:

    • Calculate the change in absorbance over time for each sample.

    • Determine the GDH activity from the NADH standard curve. One unit of GDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.

Conclusion

Alpha-ketoglutarate is an indispensable molecule in cellular metabolism, acting as a critical link between carbon and nitrogen utilization. Its role as a primary nitrogen acceptor through transamination and its reversible conversion to glutamate via glutamate dehydrogenase places it at the heart of nitrogen transport and amino acid synthesis. A thorough understanding of the biochemical pathways involving α-KG, coupled with robust experimental methodologies to quantify its levels and the activity of related enzymes, is essential for researchers and drug development professionals. The intricate regulation of α-KG metabolism presents numerous potential targets for therapeutic intervention in a variety of diseases characterized by metabolic dysregulation. This guide provides a foundational framework for further investigation into the complex and vital functions of this key metabolic intermediate.

References

The Crossroads of Metabolism and Signaling: An In-depth Technical Guide to 2-Oxoglutaric Acid Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Oxoglutaric acid (2-OG), also known as alpha-ketoglutarate (α-KG), is a pivotal intermediate in the Krebs cycle, positioning it at the heart of cellular energy metabolism. Beyond this canonical role, 2-OG has emerged as a critical signaling molecule, acting as a sensor of the cell's metabolic state to regulate a wide array of cellular processes. Its levels, fluctuating with nutrient availability, directly influence epigenetic modifications, hypoxia sensing, and inflammatory responses. This technical guide provides a comprehensive overview of the signaling pathways governed by 2-OG, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of 2-OG signaling, present quantitative data for key interactions, provide detailed experimental protocols for studying these pathways, and visualize the intricate signaling networks. Understanding these pathways is paramount for developing novel therapeutic strategies targeting metabolic and signaling dysregulation in diseases such as cancer and in the context of aging.

Core Signaling Mechanisms of this compound

2-OG exerts its signaling functions through several distinct mechanisms, reflecting its central role in cellular metabolism.

1.1. Co-substrate for 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)

The largest and most well-characterized family of 2-OG-regulated enzymes are the 2-OGDDs. These non-heme iron-containing enzymes utilize 2-OG as a co-substrate to catalyze a variety of oxidative reactions, including hydroxylation and demethylation. The general mechanism involves the oxidative decarboxylation of 2-OG to succinate and CO₂, leading to the formation of a highly reactive ferryl intermediate that hydroxylates the prime substrate.

This mechanism directly links cellular metabolism to epigenetic regulation and signal transduction. The activity of 2-OGDDs is sensitive to the intracellular concentrations of 2-OG, as well as oxygen and iron, making them critical sensors of the cell's metabolic and physiological state.

1.2. Receptor-Mediated Signaling

Extracellular 2-OG can act as a signaling molecule by binding to specific cell surface receptors. The G protein-coupled receptor 99 (GPR99), also known as OXGR1, has been identified as a receptor for 2-OG.[1][2] Binding of 2-OG to GPR99 can initiate downstream signaling cascades, although the affinity of 2-OG for GPR99 is relatively low, suggesting its physiological relevance may be context-dependent.[3]

1.3. Allosteric Regulation and Direct Binding

2-OG can directly bind to and allosterically regulate the activity of various proteins. This mode of action allows for rapid and direct modulation of protein function in response to changes in metabolic flux. A notable example is the regulation of the NF-κB signaling pathway, where 2-OG has been suggested to directly bind to and activate IKKβ, a key kinase in this inflammatory pathway.

Key Signaling Pathways Involving this compound

2.1. Hypoxia-Inducible Factor (HIF) Pathway and Oxygen Sensing

The stability and activity of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) are tightly regulated by a class of 2-OGDDs known as prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. When oxygen levels are low (hypoxia), PHD activity is inhibited, leading to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. As a co-substrate for PHDs, 2-OG is essential for this process, linking cellular metabolism to the hypoxia response.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia 2-OG 2-OG PHDs PHDs 2-OG->PHDs O2 O2 O2->PHDs HIF-1α HIF-1α PHDs->HIF-1α HIF-1α_OH HIF-1α_OH HIF-1α->HIF-1α_OH Hydroxylation HIF-1α_stable HIF-1α_stable VHL VHL VHL->HIF-1α_OH Ubiquitination Proteasome Proteasome HIF-1α_OH->VHL Binding HIF-1α_OH->Proteasome Degradation HIF-1α/β Dimer HIF-1α/β Dimer HIF-1α_stable->HIF-1α/β Dimer Dimerization HIF-1β HIF-1β HIF-1β->HIF-1α/β Dimer HRE Hypoxia Response Element Target_Genes Target Gene Transcription HRE->Target_Genes Activation HIF-1α/β Dimer->HRE Binding

Figure 1: HIF-1α signaling pathway under normoxic and hypoxic conditions.

2.2. Epigenetic Regulation: DNA and Histone Demethylation

2-OG is a crucial co-substrate for 2-OGDDs that control epigenetic modifications, thereby linking the metabolic state of the cell to gene expression.

2.2.1. DNA Demethylation by TET Enzymes

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are 2-OGDDs that catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[4] These oxidized methylcytosines are intermediates in the process of active DNA demethylation. The abundance of 2-OG can therefore directly influence the DNA methylation landscape and regulate gene expression.[5]

DNA_Demethylation 2-OG 2-OG TET TET Enzymes (1/2/3) 2-OG->TET 5mC 5-methylcytosine TET->5mC 5hmC 5-hydroxymethylcytosine 5mC->5hmC Oxidation 5fC 5-formylcytosine 5hmC->5fC Oxidation 5caC 5-carboxylcytosine 5fC->5caC Oxidation Cytosine Cytosine 5caC->Cytosine Excision & Repair BER Base Excision Repair BER->5caC

Figure 2: 2-OG-dependent DNA demethylation by TET enzymes.

2.2.2. Histone Demethylation by Jumonji C Domain-Containing Demethylases

A large family of histone demethylases containing the Jumonji C (JmjC) domain are 2-OGDDs. These enzymes remove methyl groups from lysine residues on histones, thereby altering chromatin structure and gene transcription. For example, the KDM4 family of demethylases removes methyl groups from H3K9 and H3K36, which are associated with both transcriptional repression and activation. The activity of these enzymes is dependent on the availability of 2-OG, providing a direct link between metabolic status and chromatin modification.

Histone_Demethylation 2-OG 2-OG JmjC_KDMs JmjC Histone Demethylases 2-OG->JmjC_KDMs Histone_me Methylated Histone (e.g., H3K9me3) JmjC_KDMs->Histone_me Histone Demethylated Histone Histone_me->Histone Demethylation Chromatin Chromatin Histone->Chromatin Alters Structure Gene_Expression Gene_Expression Chromatin->Gene_Expression Regulates

Figure 3: 2-OG-dependent histone demethylation by JmjC-domain containing enzymes.

2.3. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Emerging evidence suggests that 2-OG can influence NF-κB signaling. Under certain conditions, such as glucose deficiency, a localized pool of 2-OG produced by glutamate dehydrogenase 1 (GDH1) has been shown to directly bind to and activate IκB kinase β (IKKβ). This activation leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of target genes. This pathway highlights a direct link between metabolic stress and inflammatory signaling.

NFkB_Pathway 2-OG 2-OG IKKβ IKKβ 2-OG->IKKβ Direct Activation IκBα IκBα IKKβ->IκBα Phosphorylation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibition IκBα_degraded IκBα->IκBα_degraded Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Target_Genes Inflammatory & Survival Genes Nucleus->Target_Genes Transcriptional Activation

Figure 4: Proposed activation of the NF-κB pathway by this compound.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data related to 2-OG signaling, providing a reference for researchers in the field.

Table 1: Intracellular Concentrations of this compound

Cell Type/OrganismConditionIntracellular Concentration (mM)Reference(s)
Escherichia coliCarbon-free medium0.35
Escherichia coliGlucose-supplemented medium2.6
Escherichia coliNitrogen starvation~1.4 - 12
Escherichia coliAmmonium supplementation~0.3 - 0.6
Human Mesenchymal Stem CellsAgedSignificantly decreased vs. young

Table 2: Kinetic and Binding Parameters for this compound and Target Proteins

Target ProteinParameterValueOrganism/SystemReference(s)
HamAKd for 2-OG208 ± 1.42 µMBurkholderia ambifaria
FIHKmapp for 2-OG~0.5 - 3.1 µMHuman
AspHKmapp for 2-OG(Varies with derivative)Human
GPR99/OXGR1Affinity for 2-OGLow (hundreds of micromolar)Human

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate 2-OG signaling pathways.

4.1. Quantification of Intracellular this compound by HPLC with Fluorescence Detection

This protocol is adapted from methods described for analyzing α-keto acids in biological samples.

Objective: To accurately measure the concentration of 2-OG in cell extracts.

Principle: α-keto acids, including 2-OG, are derivatized with a fluorescent reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB), to form fluorescent quinoxalinone derivatives. These derivatives are then separated by reverse-phase high-performance liquid chromatography (HPLC) and quantified using a fluorescence detector.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol/Water (80:20, v/v), pre-chilled to -80°C

  • 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent

  • Perchloric acid

  • Sodium hydroxide

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

  • This compound standard

Procedure:

  • Cell Culture and Harvest: Culture cells to the desired confluency. For adherent cells, rapidly wash with ice-cold PBS and then add the pre-chilled methanol/water solution to quench metabolism and extract metabolites. Scrape the cells and collect the extract. For suspension cells, pellet the cells by centrifugation at a low speed, rapidly wash with ice-cold PBS, and then add the pre-chilled methanol/water solution.

  • Metabolite Extraction: Vortex the cell extracts vigorously and incubate at -20°C for at least 1 hour to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the metabolites.

  • Derivatization: Mix a known volume of the supernatant with the DMB derivatization reagent. The reaction is typically carried out at 60°C for 30-60 minutes in the dark.

  • pH Adjustment: After derivatization, adjust the pH of the sample with sodium hydroxide to ensure optimal separation on the HPLC column.

  • HPLC Analysis: Inject the derivatized sample onto the C18 column. Use an appropriate mobile phase gradient (e.g., acetonitrile and water with a buffer) to separate the DMB-2-OG derivative.

  • Detection and Quantification: Detect the fluorescent derivative using an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. Quantify the amount of 2-OG by comparing the peak area to a standard curve generated with known concentrations of 2-OG.

4.2. Fluorescence Polarization Assay for 2-OG-Dependent Dioxygenase Activity

This protocol provides a general framework for a fluorescence polarization (FP) assay to measure the activity of 2-OGDDs and to screen for inhibitors.

Objective: To measure the enzymatic activity of a 2-OGDD by detecting the binding of a fluorescently labeled substrate or the displacement of a fluorescently labeled probe.

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. In this context, a small fluorescently labeled peptide substrate will have a low FP value. When the 2-OGDD hydroxylates the substrate, it may alter its binding to a specific antibody or binding protein, leading to a change in FP. Alternatively, a competitive assay can be designed where the enzymatic product displaces a fluorescently labeled tracer from a binding partner.

Materials:

  • Purified 2-OGDD enzyme

  • Fluorescently labeled peptide substrate or fluorescently labeled tracer

  • This compound

  • Fe(II) sulfate

  • Ascorbate

  • Assay buffer (e.g., HEPES or Tris-based buffer at physiological pH)

  • 384-well black microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Assay Setup: In a 384-well plate, add the assay buffer, 2-OG, Fe(II), and ascorbate.

  • Enzyme Addition: Add the purified 2-OGDD enzyme to the wells.

  • Initiation of Reaction: Start the reaction by adding the fluorescently labeled substrate. For competitive assays, the enzyme and substrate are pre-incubated before the addition of the fluorescent tracer and binding partner.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period.

  • FP Measurement: Measure the fluorescence polarization using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used.

  • Data Analysis: Calculate the change in FP over time or as a function of enzyme or inhibitor concentration. For inhibitor screening, calculate the IC50 values.

Experimental_Workflow cluster_quantification Intracellular 2-OG Quantification cluster_fp_assay 2-OGDD Activity Assay (FP) Cell_Culture 1. Cell Culture Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction Derivatization 3. Fluorescent Derivatization Metabolite_Extraction->Derivatization HPLC 4. HPLC Separation & Detection Derivatization->HPLC Quantification 5. Quantification HPLC->Quantification Assay_Setup 1. Assay Setup (Buffer, 2-OG, Fe, Ascorbate) Enzyme_Addition 2. Add 2-OGDD Enzyme Assay_Setup->Enzyme_Addition Reaction_Start 3. Add Fluorescent Substrate Enzyme_Addition->Reaction_Start Incubation 4. Incubate Reaction_Start->Incubation FP_Measurement 5. Measure Fluorescence Polarization Incubation->FP_Measurement

Figure 5: General workflows for key experimental protocols.

This compound Signaling in Disease and as a Therapeutic Target

5.1. Cancer

The role of 2-OG signaling in cancer is complex and context-dependent. Dysregulation of 2-OG levels is a hallmark of certain cancers. For instance, mutations in isocitrate dehydrogenase (IDH) 1 and 2 lead to the neomorphic production of 2-hydroxyglutarate (2-HG), an oncometabolite that competitively inhibits 2-OGDDs, leading to widespread epigenetic alterations and promoting tumorigenesis. Conversely, in other contexts, targeting 2-OG metabolism, such as through the inhibition of glutaminase, which converts glutamine to glutamate (a precursor of 2-OG), is a promising anti-cancer strategy. Furthermore, the reliance of hypoxic tumors on HIF-1α signaling makes the 2-OG-dependent PHDs attractive therapeutic targets.

5.2. Aging and Cellular Senescence

Recent studies have implicated declining 2-OG levels as a hallmark of aging. Supplementation with 2-OG has been shown to extend lifespan and healthspan in model organisms. The mechanisms are thought to involve the maintenance of epigenetic stability through the support of 2-OGDD function and the modulation of nutrient-sensing pathways like mTOR. 2-OG has also been shown to delay cellular senescence by preserving mitochondrial function and reducing oxidative stress. These findings position 2-OG as a promising molecule for interventions aimed at promoting healthy aging.

Conclusion and Future Directions

This compound stands at a critical nexus of cellular metabolism and signaling. Its ability to sense and translate the metabolic state of the cell into profound changes in gene expression and cellular function underscores its importance in health and disease. The signaling pathways it governs, particularly those involving 2-OG-dependent dioxygenases, represent a rich landscape for therapeutic intervention. For researchers and drug development professionals, a deep understanding of these pathways is essential for identifying novel targets and developing innovative strategies to combat a range of diseases, from cancer to age-related disorders. Future research will likely focus on further elucidating the tissue- and context-specific roles of 2-OG signaling, identifying new 2-OG-binding proteins and receptors, and developing selective modulators of these pathways for therapeutic benefit. The continued exploration of this multifaceted molecule promises to unlock new avenues for improving human health.

References

The Pivotal Role of 2-Oxoglutaric Acid in Epigenetic Regulation and Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of 2-oxoglutaric acid (α-ketoglutarate) as a key metabolic intermediate that directly influences epigenetic regulation and gene expression. We delve into its function as an essential cofactor for the Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs), including the Ten-Eleven Translocation (TET) enzymes and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). This document details the intricate connection between cellular metabolism, particularly the Krebs cycle, and the epigenetic machinery. Furthermore, we present quantitative data on enzyme kinetics, detailed experimental protocols for studying these processes, and visual diagrams of key pathways and workflows to provide a comprehensive resource for researchers in epigenetics and drug development.

Introduction: The Intersection of Metabolism and Epigenetics

The cellular metabolome and the epigenome are intricately linked, with metabolic intermediates often serving as essential substrates or cofactors for chromatin-modifying enzymes.[1][2] This connection allows a cell to modulate its gene expression patterns in response to its metabolic state. This compound (2-OG), a key intermediate of the tricarboxylic acid (TCA) or Krebs cycle, has emerged as a master regulator in this interplay.[3] It is a crucial cofactor for a large superfamily of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-OGDDs), which play pivotal roles in shaping the epigenetic landscape.[4][5]

The two major families of epigenetic-modifying 2-OGDDs are:

  • Ten-Eleven Translocation (TET) Enzymes: These enzymes are responsible for the oxidative demethylation of DNA. They iteratively oxidize 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms are intermediates in the process of active DNA demethylation, which is crucial for gene activation and cellular differentiation.

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): This family of enzymes removes methyl groups from lysine residues on histone tails. Histone methylation is a key post-translational modification that can either activate or repress gene transcription depending on the specific lysine residue and the degree of methylation. JmjC KDMs, by removing these marks, dynamically regulate chromatin structure and gene accessibility.

The activity of both TET enzymes and JmjC KDMs is directly dependent on the intracellular concentration of 2-OG. Consequently, fluctuations in 2-OG levels, driven by changes in cellular metabolism, can have profound effects on the epigenetic state and, ultimately, on gene expression. This guide will explore the biochemical basis of this regulation, provide quantitative data on these interactions, and detail the experimental methodologies used to investigate them.

The Central Role of this compound in Dioxygenase-Mediated Demethylation

The catalytic activity of 2-OGDDs, including TETs and JmjC KDMs, requires 2-OG, molecular oxygen (O₂), and Fe(II) as co-substrates and a cofactor, respectively. The general mechanism involves the oxidative decarboxylation of 2-OG to succinate and CO₂, which is coupled to the hydroxylation of the primary substrate (e.g., a methylated cytosine or lysine).

Catalytic Mechanism of 2-Oxoglutarate-Dependent Dioxygenases

The catalytic cycle of 2-OGDDs proceeds through a series of well-defined steps. The binding of 2-OG and the primary substrate to the Fe(II)-containing active site allows for the coordination of molecular oxygen. This leads to the formation of a highly reactive Fe(IV)=O (ferryl) intermediate, which is responsible for the hydroxylation of the substrate.

Catalytic_Mechanism_of_2_OGDDs enzyme E-Fe(II) complex1 E-Fe(II)-2OG enzyme->complex1 + 2-OG complex2 E-Fe(II)-2OG-Substrate complex1->complex2 + Substrate (e.g., 5mC, H3K9me3) complex3 E-Fe(III)-O2⁻-2OG-Substrate complex2->complex3 + O₂ complex4 E-Fe(IV)=O + Succinate + CO₂ complex3->complex4 Oxidative Decarboxylation complex5 E-Fe(II) + HO-Substrate complex4->complex5 Substrate Hydroxylation complex5->enzyme - HO-Substrate - Succinate - CO₂

Figure 1: Catalytic cycle of 2-oxoglutarate-dependent dioxygenases.
The Krebs Cycle Connection

This compound is a central hub in cellular metabolism, linking amino acid and glucose metabolism through the Krebs cycle. The availability of 2-OG is influenced by the metabolic flux through the cycle, which in turn is responsive to the nutrient status of the cell. For instance, glutamine can be converted to glutamate and then to 2-OG, providing an anaplerotic source for the Krebs cycle and for epigenetic modifications.

Other Krebs cycle intermediates can also impact the activity of 2-OGDDs. Succinate and fumarate, which are structurally similar to 2-OG, act as competitive inhibitors of these enzymes. Pathological accumulation of succinate and fumarate, as seen in certain cancers with mutations in succinate dehydrogenase (SDH) and fumarate hydratase (FH) respectively, leads to hypermethylation of DNA and histones due to the inhibition of TET and JmjC enzymes. Similarly, the oncometabolite 2-hydroxyglutarate (2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes, is also a potent competitive inhibitor of 2-OGDDs.

Krebs_Cycle_Epigenetics_Link krebs Krebs Cycle isocitrate Isocitrate two_og 2-Oxoglutarate (α-KG) isocitrate->two_og IDH two_hg 2-Hydroxyglutarate (2-HG) isocitrate->two_hg Gain-of-function succinyl_coa Succinyl-CoA two_og->succinyl_coa OGDH tet TET Enzymes two_og->tet Cofactor jmjc JmjC KDMs two_og->jmjc Cofactor succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate SDH succinate->tet Inhibitor succinate->jmjc Inhibitor fumarate->tet Inhibitor fumarate->jmjc Inhibitor two_hg->tet Inhibitor two_hg->jmjc Inhibitor dna_demethylation DNA Demethylation (Gene Activation) tet->dna_demethylation histone_demethylation Histone Demethylation (Gene Regulation) jmjc->histone_demethylation idh_mutant Mutant IDH ChIP_Seq_Workflow start Start: Cells/Tissues crosslink 1. Cross-linking (Formaldehyde) start->crosslink lysis 2. Cell Lysis & Chromatin Extraction crosslink->lysis fragmentation 3. Chromatin Fragmentation (Sonication or Enzymatic Digestion) lysis->fragmentation immunoprecipitation 4. Immunoprecipitation (Antibody against specific histone mark) fragmentation->immunoprecipitation washing 5. Washing to remove non-specific binding immunoprecipitation->washing elution 6. Elution of Protein-DNA complexes washing->elution reverse_crosslink 7. Reverse Cross-linking elution->reverse_crosslink dna_purification 8. DNA Purification reverse_crosslink->dna_purification library_prep 9. Sequencing Library Preparation dna_purification->library_prep sequencing 10. High-Throughput Sequencing library_prep->sequencing data_analysis 11. Data Analysis (Alignment, Peak Calling, Annotation) sequencing->data_analysis end End: Genome-wide histone modification map data_analysis->end Bisulfite_Sequencing_Workflow start Start: Genomic DNA bisulfite_treatment 1. Sodium Bisulfite Treatment (Unmethylated C -> U) start->bisulfite_treatment dna_purification 2. DNA Purification bisulfite_treatment->dna_purification pcr_amplification 3. PCR Amplification (U -> T) dna_purification->pcr_amplification library_prep 4. Sequencing Library Preparation pcr_amplification->library_prep sequencing 5. High-Throughput Sequencing library_prep->sequencing data_analysis 6. Data Analysis (Alignment and Methylation Calling) sequencing->data_analysis end End: Single-base resolution DNA methylation map data_analysis->end

References

The Lynchpin of Metabolism: A Technical Guide to 2-Oxoglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Discovery, History, and Biochemical Significance of 2-Oxoglutaric Acid for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound, also known as α-ketoglutarate, stands as a cornerstone of cellular metabolism. First identified as a key intermediate in the groundbreaking discovery of the citric acid cycle, its significance has since expanded to encompass a multitude of cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biochemical roles of this compound. We delve into the seminal experiments that elucidated its function in the Krebs cycle, present key quantitative data regarding its enzymatic regulation and cellular concentrations, and detail modern experimental protocols for its study. Furthermore, this guide explores the critical role of this compound as a signaling molecule, particularly its function as a co-substrate for 2-oxoglutarate-dependent dioxygenases, with a focus on the hypoxia-inducible factor (HIF) signaling pathway. Detailed experimental workflows, chemical synthesis protocols, and advanced analytical techniques are provided to equip researchers with the necessary knowledge for in-depth investigation of this vital metabolite.

Discovery and Historical Context: The Heart of the Krebs Cycle

The story of this compound is intrinsically linked to one of the most fundamental discoveries in biochemistry: the citric acid cycle. Sir Hans Adolf Krebs, in the 1930s, meticulously unraveled this central metabolic pathway, a feat for which he was awarded the Nobel Prize in Physiology or Medicine in 1953.[1][2] His experiments, primarily using minced pigeon breast muscle, laid the foundation for our understanding of cellular respiration.[3][4]

Krebs's ingenious use of a manometer allowed him to measure oxygen consumption in the muscle tissue preparations.[5] He observed that the addition of certain dicarboxylic and tricarboxylic acids, including citrate, succinate, fumarate, and malate, catalytically stimulated oxygen uptake far beyond what would be expected from their direct oxidation. This led him to hypothesize a cyclic pathway.

A crucial piece of the puzzle was the identification of the intermediates that form the links in this cycle. Through a series of elegant experiments involving metabolic inhibitors, the role of this compound was established. One key experiment involved the use of malonate, a competitive inhibitor of the enzyme succinate dehydrogenase. When malonate was added to the pigeon muscle preparations, succinate accumulated, indicating it was the substrate for the inhibited enzyme. By adding other cycle intermediates and observing which substances accumulated "upstream" of the block, Krebs and his colleagues were able to piece together the sequence of reactions. They demonstrated that citrate was converted to α-ketoglutarate, which was then further metabolized.

Key Historical Experiments

The elucidation of the Krebs cycle was a triumph of experimental biochemistry. The following summarizes the foundational experimental approaches used by Krebs and his contemporaries.

Experimental Organism: Pigeon breast muscle was chosen for its high respiratory rate and the stability of its metabolic activity in minced preparations.

Primary Measurement: Oxygen consumption was quantified using the Warburg manometer, a device that measures changes in gas volume at constant temperature and pressure.

Key Findings Leading to the Discovery of the Cycle:

  • Catalytic Effect: The addition of small amounts of citrate, succinate, or fumarate to the muscle preparations led to a large and sustained increase in oxygen consumption.

  • Inhibitor Studies: The use of specific inhibitors was critical. For instance, malonate, which structurally resembles succinate, was found to competitively inhibit succinate dehydrogenase, leading to the accumulation of succinate. This allowed for the ordering of the metabolic steps.

  • Formation of Citrate: A pivotal discovery was the demonstration that citrate could be formed from oxaloacetate and pyruvate, linking glycolysis to the cycle.

The Central Role of this compound in the Krebs Cycle

This compound occupies a central position in the citric acid cycle, acting as a key intermediate in the oxidative decarboxylation of carbohydrates, fats, and proteins. It is formed from isocitrate via the action of isocitrate dehydrogenase and is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex.

Enzymatic Production and Consumption

Isocitrate Dehydrogenase (IDH): This enzyme catalyzes the oxidative decarboxylation of isocitrate to 2-oxoglutarate, producing NADH and CO2 in the process. There are three isoforms of IDH in humans. IDH3 is the primary enzyme in the mitochondrial Krebs cycle and uses NAD+ as a cofactor. IDH1 and IDH2 are found in the cytoplasm and mitochondria, respectively, and use NADP+ as a cofactor.

α-Ketoglutarate Dehydrogenase Complex (OGDC): This multi-enzyme complex catalyzes the conversion of 2-oxoglutarate to succinyl-CoA, another critical step in the Krebs cycle that also generates NADH. The OGDC is a key regulatory point in the cycle and is sensitive to the energy state of the cell.

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism.

Table 1: Kinetic Parameters of Key Krebs Cycle Enzymes

EnzymeOrganism/TissueSubstrateKm (mM)Vmax (µmol/min/mg)Reference(s)
Isocitrate DehydrogenaseShewanella putrefaciensIsocitrate0.3340.0046
Isocitrate DehydrogenaseMicrarchaeonDL-Isocitrate0.053-
Isocitrate DehydrogenaseBovine AdrenalD,L-Isocitrate0.0023 & 0.063-
α-Ketoglutarate Dehydrogenase ComplexBovine Adrenal2-Oxoglutarate0.190-
α-Ketoglutarate Dehydrogenase ComplexPigeon Breast Muscle2-OxoglutarateComplex kinetics-

Table 2: Intracellular Concentrations of this compound

Cell Type/TissueConditionConcentration (mM)Reference(s)
Various Cell TypesNormoxia (Basal)0.4 - 2.0
Various Cell TypesHypoxia1.5 - 2.5 fold increase
Rat Liver (Cytosol)Basal-

This compound as a Signaling Molecule

Beyond its central role in energy metabolism, this compound has emerged as a crucial signaling molecule, primarily by acting as a co-substrate for a large family of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). These enzymes utilize 2-oxoglutarate and molecular oxygen to hydroxylate a wide variety of substrates, including proteins and nucleic acids, thereby regulating their function.

The HIF-1α Signaling Pathway: A Paradigm of 2-OG-Dependent Regulation

A prime example of 2-oxoglutarate's signaling role is its involvement in the cellular response to hypoxia, mediated by the Hypoxia-Inducible Factor (HIF). HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a stable β-subunit (HIF-β).

Under normoxic (normal oxygen) conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which are 2-ODDs. This hydroxylation event requires molecular oxygen and 2-oxoglutarate as co-substrates. The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. This complex targets HIF-1α for ubiquitination and subsequent degradation by the proteasome.

Under hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the limited availability of their co-substrate, oxygen. Consequently, HIF-1α is not hydroxylated, escapes degradation, and accumulates in the cell. It then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses to low oxygen.

HIF1alpha_Signaling cluster_normoxia Normoxia (Sufficient O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_normoxia HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD PHD->HIF1a_OH O2 O2 O2->PHD TwoOG 2-Oxoglutarate TwoOG->PHD VHL VHL E3 Ligase HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE HRE (DNA) Nucleus->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes

HIF-1α Signaling Pathway

Experimental Protocols

Hans Krebs' Pigeon Breast Muscle Experiment (Reconstructed Protocol)

This protocol is a reconstruction of the key experiments performed by Hans Krebs to elucidate the citric acid cycle.

Objective: To measure the effect of adding tricarboxylic and dicarboxylic acids on the oxygen consumption of minced pigeon breast muscle.

Materials:

  • Freshly excised pigeon breast muscle

  • Ringer's solution (phosphate-buffered saline)

  • Warburg manometer

  • Substrates: Citrate, Succinate, Fumarate, Malate, Pyruvate, Oxaloacetate (typically as sodium salts)

  • Inhibitor: Sodium malonate

  • Potassium hydroxide solution (for CO2 absorption in the manometer)

Procedure:

  • Tissue Preparation: Mince fresh pigeon breast muscle finely with scissors. Suspend the minced tissue in cold Ringer's solution.

  • Manometry Setup: Add a known volume of the muscle suspension to the main compartment of a Warburg flask. Place a small piece of filter paper soaked in potassium hydroxide solution in the center well to absorb CO2 produced during respiration.

  • Substrate/Inhibitor Addition: Add the substrate(s) and/or inhibitor to the side arm of the Warburg flask. The final concentrations should be in the millimolar range. A control flask with only the muscle suspension and buffer should be included.

  • Equilibration: Place the flasks in a constant temperature water bath (e.g., 37°C) and allow them to equilibrate for a set period.

  • Initiation of Reaction: Tip the contents of the side arm into the main compartment to initiate the reaction.

  • Measurement of Oxygen Consumption: At regular intervals, read the change in pressure on the manometer. This change is directly proportional to the volume of oxygen consumed by the tissue.

  • Data Analysis: Plot the cumulative oxygen consumption over time for each condition (control, plus substrate, plus substrate and inhibitor). The rate of oxygen consumption is determined from the slope of the linear portion of the curve.

Expected Results:

  • The addition of catalytic amounts of citrate, succinate, or other cycle intermediates will significantly increase the rate of oxygen consumption compared to the control.

  • In the presence of malonate, the addition of intermediates that are "upstream" of succinate dehydrogenase (e.g., citrate, isocitrate, 2-oxoglutarate) will lead to the accumulation of succinate.

Krebs_Experiment_Workflow start Start tissue_prep Prepare Minced Pigeon Breast Muscle Suspension start->tissue_prep manometer_setup Set up Warburg Manometer Flasks tissue_prep->manometer_setup add_reagents Add Substrates/ Inhibitors to Side Arm manometer_setup->add_reagents equilibrate Equilibrate Flasks in Water Bath add_reagents->equilibrate initiate_reaction Mix Contents of Side Arm and Main Compartment equilibrate->initiate_reaction measure_o2 Measure O2 Consumption at Intervals initiate_reaction->measure_o2 analyze_data Plot and Analyze Oxygen Consumption Rates measure_o2->analyze_data end End analyze_data->end

Krebs' Experiment Workflow
Chemical Synthesis of this compound

A common laboratory synthesis of this compound involves the condensation of diethyl oxalate and diethyl succinate.

Reaction Scheme:

Diethyl Oxalate + Diethyl Succinate --(Sodium Ethoxide)--> Triethyl Oxalylsuccinate --(HCl, H2O, Heat)--> this compound + Ethanol + CO2

Procedure:

  • Preparation of Sodium Ethoxide: Prepare sodium ethoxide in absolute ethanol.

  • Condensation: To the sodium ethoxide slurry, add diethyl oxalate followed by diethyl succinate. Allow the mixture to stand.

  • Hydrolysis and Decarboxylation: The resulting triethyl oxalylsuccinate is hydrolyzed and decarboxylated by refluxing with hydrochloric acid.

  • Isolation and Purification: The this compound is isolated by evaporation and purified by recrystallization.

Synthesis_Workflow reactants Diethyl Oxalate + Diethyl Succinate condensation Condensation (Sodium Ethoxide) reactants->condensation intermediate Triethyl Oxalylsuccinate condensation->intermediate hydrolysis Hydrolysis & Decarboxylation (HCl, Heat) intermediate->hydrolysis product This compound hydrolysis->product

Synthesis of this compound
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

General Protocol:

  • Sample Preparation: Biological samples (e.g., cell lysates, plasma, tissue homogenates) are typically deproteinized, often using a cold organic solvent like methanol or acetonitrile. An internal standard (e.g., a stable isotope-labeled version of this compound) is added for accurate quantification.

  • Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system. A variety of column chemistries can be used, with hydrophilic interaction liquid chromatography (HILIC) being common for polar metabolites like this compound.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented, and a specific product ion is detected. This provides high selectivity.

  • Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined by comparison to a standard curve.

Conclusion

From its humble beginnings as an identified intermediate in a then-nascent metabolic cycle, this compound has proven to be a molecule of profound and diverse importance in biochemistry. Its central role in the Krebs cycle places it at the heart of cellular energy production. Moreover, its function as a co-substrate for a vast array of dioxygenases has unveiled its critical role as a signaling molecule, linking cellular metabolism to gene expression and other vital cellular processes. The continued development of advanced analytical techniques will undoubtedly uncover further intricacies of its regulation and function, offering new avenues for therapeutic intervention in a variety of diseases. This guide provides a solid foundation for researchers and drug development professionals to delve deeper into the fascinating world of this essential metabolite.

References

Alpha-ketoglutarate's role as a co-substrate for dioxygenase enzymes.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Alpha-Ketoglutarate as a Co-substrate for Dioxygenase Enzymes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-ketoglutarate (αKG), also known as 2-oxoglutarate (2OG), is a pivotal metabolic intermediate of the tricarboxylic acid (TCA) cycle. Beyond its canonical role in cellular energy production, αKG serves as an essential co-substrate for a large and diverse superfamily of non-heme Fe(II)-dependent dioxygenases, often abbreviated as αKG-DDs or 2-OGDDs.[1][2] These enzymes are critical regulators of a vast array of biological processes, including epigenetic modifications, oxygen sensing, collagen biosynthesis, DNA and RNA repair, and lipid metabolism.[1][3][4]

The activity of these enzymes is exquisitely sensitive to the intracellular concentrations of αKG and other metabolites, such as succinate and fumarate, positioning them as key sensors that link cellular metabolic status to downstream signaling and gene expression programs. This guide provides a comprehensive technical overview of the core catalytic mechanism, key enzyme families, quantitative kinetics, and regulatory principles governing αKG-dependent dioxygenases, supplemented with detailed experimental protocols and pathway visualizations.

The Core Catalytic Mechanism

Alpha-ketoglutarate-dependent dioxygenases catalyze a variety of oxidative reactions, including hydroxylations, demethylations, ring closures, and desaturations. Despite the diversity of their substrates and products, they share a consensus catalytic mechanism. The overall stoichiometry of the reaction involves the incorporation of one atom of molecular oxygen (O₂) into the primary substrate and the other into the co-substrate αKG, which undergoes oxidative decarboxylation to yield succinate and carbon dioxide.

R₃CH + O₂ + α-ketoglutarate → R₃COH + Succinate + CO₂

The catalytic cycle proceeds through several key steps:

  • Binding of Co-factors: The reaction is initiated by the binding of Fe(II) and then αKG to the enzyme's active site. The αKG coordinates to the Fe(II) ion in a bidentate fashion through its C1 carboxylate and C2 keto groups. The active site features a highly conserved structural motif, typically a double-stranded β-helix (DSBH) or "jelly-roll" fold, which supports a conserved facial triad of amino acid residues (commonly HxD/E...H) that ligate the Fe(II) ion.

  • Substrate Binding: The primary substrate then binds to the active site, which can induce conformational changes. This binding displaces a water molecule from the Fe(II) center, making it available for oxygen binding.

  • Oxygen Activation: Molecular oxygen (O₂) binds to the vacant coordination site on the Fe(II) ion.

  • Formation of Ferryl Intermediate: A subsequent oxidative decarboxylation of the bound αKG leads to the formation of CO₂, succinate, and a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. This species is the primary oxidizing agent in the reaction.

  • Substrate Oxidation: The Fe(IV)=O intermediate abstracts a hydrogen atom from the substrate, followed by a "rebound" of the hydroxyl group to the substrate radical, completing the hydroxylation.

  • Product Release: Finally, the products—hydroxylated substrate, succinate, and CO₂—are released, regenerating the enzyme for the next catalytic cycle.

Catalytic_Cycle E_FeII E-Fe(II) E_FeII_aKG E-Fe(II)-αKG E_FeII->E_FeII_aKG + αKG E_FeII_aKG_Sub E-Fe(II)-αKG-Substrate E_FeII_aKG->E_FeII_aKG_Sub + Substrate E_FeII_aKG_Sub_O2 E-Fe(II)-αKG-Substrate-O₂ E_FeII_aKG_Sub->E_FeII_aKG_Sub_O2 + O₂ E_FeIV_O E-Fe(IV)=O + Succinate + CO₂ E_FeII_aKG_Sub_O2->E_FeIV_O - CO₂ E_FeII_Prod E-Fe(II) + Hydroxylated Substrate + Succinate E_FeIV_O->E_FeII_Prod Substrate Oxidation E_FeII_Prod->E_FeII - Products

Caption: The catalytic cycle of α-ketoglutarate-dependent dioxygenases.

Key Families of αKG-Dependent Dioxygenases

The αKG-DD superfamily comprises over 60 enzymes in humans, which can be grouped into several key families based on their primary substrates and biological functions.

  • Hypoxia-Inducible Factor (HIF) Hydroxylases: This family includes prolyl hydroxylases (PHDs) and Factor-Inhibiting HIF (FIH). Under normoxic (normal oxygen) conditions, PHDs use αKG and O₂ to hydroxylate specific proline residues on the HIF-1α subunit, targeting it for proteasomal degradation. FIH hydroxylates an asparagine residue, blocking its transcriptional activity. In hypoxia, the lack of the O₂ co-substrate inactivates these enzymes, stabilizing HIF-1α and enabling the cellular response to low oxygen.

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases: These enzymes are crucial epigenetic regulators that remove methyl groups from lysine residues on histone tails. By catalyzing the hydroxylation of the methyl group, which leads to its release as formaldehyde, JmjC demethylases modulate chromatin structure and gene expression.

  • Ten-Eleven Translocation (TET) Enzymes: TET proteins are central to active DNA demethylation. They iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized bases can be subsequently excised and replaced with unmethylated cytosine by the base excision repair machinery.

  • Collagen Prolyl and Lysyl Hydroxylases: These enzymes are essential for the post-translational modification of collagen. They hydroxylate proline and lysine residues within procollagen chains, a critical step for the formation of stable, triple-helical collagen molecules.

  • AlkB Homologs (ALKBH): This family of enzymes is involved in the repair of alkylated DNA and RNA bases, removing damaging methyl or ethyl groups through oxidative demethylation.

Dioxygenase_Families aKG_DD αKG-Dependent Dioxygenases PHD_FIH PHDs & FIH aKG_DD->PHD_FIH JmjC JmjC Demethylases aKG_DD->JmjC TET TET Enzymes aKG_DD->TET Collagen_Hyd Collagen Hydroxylases aKG_DD->Collagen_Hyd ALKBH ALKBH Enzymes aKG_DD->ALKBH Oxygen_Sensing Oxygen Sensing (HIF-1α Regulation) PHD_FIH->Oxygen_Sensing Histone_Mod Histone Demethylation (Epigenetics) JmjC->Histone_Mod DNA_Mod DNA Demethylation (Epigenetics) TET->DNA_Mod Collagen_Bio Collagen Biosynthesis Collagen_Hyd->Collagen_Bio DNA_Repair DNA/RNA Repair ALKBH->DNA_Repair

Caption: Major families of αKG-dependent dioxygenases and their functions.

Quantitative Data Summary

The enzymatic activity of αKG-dependent dioxygenases is characterized by their kinetic parameters, which can vary significantly between different enzyme families and substrates.

Table 1: Kinetic Parameters of Selected αKG-Dependent Dioxygenases
Enzyme FamilyEnzyme ExampleSubstrateKm (αKG)Km (O₂)InhibitorKi / IC₅₀ (Inhibitor)Reference
HIF HydroxylaseFIH-1HIF-1α CTAD~40-60 µM-SuccinateIC₅₀ ~200 µM
HIF HydroxylasePHD2HIF-1α ODD~60 µM~250 µMSuccinateKi ~17 µM
HIF HydroxylasePHD2HIF-1α ODD~60 µM~250 µMFumarateKi ~56 µM
HIF HydroxylasePHD2HIF-1α ODD~60 µM~250 µM2-HydroxyglutarateKi ~1.5 mM
Histone DemethylaseJMJD2CH3K9me3 peptide~30-50 µM>200 µM2-HydroxyglutarateIC₅₀ ~5-10 mM
DNA DemethylaseTET25mC-DNA~100 µM-2-HydroxyglutarateIC₅₀ ~100 µM
Taurine DioxygenaseTauDTaurine~20 µM---

Note: Kinetic values can vary based on assay conditions. The Km for αKG is generally in the low micromolar range, suggesting that many of these enzymes may be sensitive to physiological fluctuations in αKG concentrations.

Regulation of Dioxygenase Activity

The activity of αKG-dependent dioxygenases is tightly regulated by the availability of their substrates and co-factors and by the presence of competitive inhibitors.

  • Substrate Availability: Enzyme activity is directly dependent on the concentrations of αKG, O₂, and the prime substrate. Hypoxia, for instance, limits O₂ availability and thus inhibits the activity of HIF hydroxylases. Similarly, fluctuations in the TCA cycle that alter the intracellular αKG pool can directly impact the activity of TET and JmjC enzymes, linking cellular metabolism to the epigenome.

  • Competitive Inhibition: The reaction products, succinate and CO₂, and structurally related TCA cycle intermediates can act as inhibitors. Succinate and fumarate are known to be competitive inhibitors with respect to αKG, as they can bind to the active site but do not support catalysis.

  • Oncometabolites: In certain cancers with mutations in isocitrate dehydrogenase (IDH) 1 or 2, the oncometabolite 2-hydroxyglutarate (2-HG) is produced from αKG. 2-HG is a potent competitive inhibitor of numerous αKG-dependent dioxygenases, leading to widespread epigenetic dysregulation (hypermethylation) and a block in cellular differentiation.

  • Cofactors: Ascorbate (Vitamin C) is known to enhance the activity of many αKG-dependent dioxygenases. It is thought to act by reducing the Fe(III) ion back to its catalytically active Fe(II) state, should the enzyme undergo an uncoupled turnover event.

Regulation_Diagram cluster_activators Activators cluster_inhibitors Inhibitors Enzyme αKG-Dependent Dioxygenase Activity aKG α-Ketoglutarate aKG->Enzyme O2 Oxygen (O₂) O2->Enzyme FeII Fe(II) FeII->Enzyme Ascorbate Ascorbate (Vit C) Ascorbate->Enzyme enhances Succinate Succinate Succinate->Enzyme Fumarate Fumarate Fumarate->Enzyme HG2 2-Hydroxyglutarate (2-HG) HG2->Enzyme Hypoxia Hypoxia (Low O₂) Hypoxia->Enzyme Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrates, Buffers) mix Set up Reaction Mix in 96-well plate or tube start->mix initiate Initiate Reaction (Add Enzyme) mix->initiate incubate Incubate (e.g., 37°C, 60 min) initiate->incubate stop Stop Reaction (Quench) incubate->stop detect Detection/Analysis stop->detect colorimetric Colorimetric Assay: Measure αKG consumption detect->colorimetric Method 1 ms Mass Spectrometry: Measure product formation detect->ms Method 2 end End: Calculate Enzyme Activity colorimetric->end ms->end

References

2-Oxoglutaric Acid: A Technical Guide to Natural Sources and Endogenous Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoglutaric acid, also known as alpha-ketoglutarate (AKG), is a pivotal metabolite that sits at the crossroads of carbon and nitrogen metabolism.[1] It is a key intermediate in the Krebs cycle, a fundamental pathway for cellular energy production.[2][3] Beyond its bioenergetic role, AKG functions as a crucial signaling molecule, influencing a wide array of cellular processes including epigenetic regulation and signal transduction.[4] This technical guide provides an in-depth exploration of the natural dietary sources of AKG and the intricate pathways of its endogenous production. The document summarizes quantitative data on AKG concentrations in various biological tissues, details experimental protocols for its quantification, and presents visual diagrams of its key signaling pathways to serve as a comprehensive resource for the scientific community.

Natural Sources of this compound

While the body endogenously produces this compound, dietary sources can also contribute to the body's pool of this important metabolite. AKG is found in a variety of foods, although quantitative data on its precise concentrations are not extensively documented in publicly available literature. The primary food groups known to contain this compound are:

  • Animal-Derived Foods: Meats such as beef and pork, as well as poultry and fish, are considered sources of AKG.[5] Dairy products and eggs also contribute to dietary AKG intake.

  • Plant-Derived Foods: Various plant-based foods are known to contain this compound, though specific amounts are generally not quantified in readily available sources.

It is important to note that the bioavailability and subsequent metabolic fate of dietary AKG are areas of ongoing research.

Endogenous Production of this compound

The primary source of this compound in the body is its synthesis through central metabolic pathways. The intracellular concentration of AKG is tightly regulated and reflects the cell's nutritional and energetic state.

The Krebs Cycle

The most significant production of AKG occurs within the mitochondrial matrix as a key step in the Krebs (or tricarboxylic acid, TCA) cycle.

  • Isocitrate to 2-Oxoglutarate: The enzyme isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to yield 2-oxoglutarate, producing NADH and releasing carbon dioxide in the process.

Amino Acid Metabolism

This compound is central to the metabolism of amino acids, acting as a primary nitrogen acceptor.

  • Transamination Reactions: Aminotransferases catalyze the transfer of an amino group from an amino acid to AKG. This reaction forms a new keto acid and glutamate. This process is fundamental for both the synthesis of non-essential amino acids and for the catabolism of most amino acids.

  • Glutamate Dehydrogenase: The enzyme glutamate dehydrogenase reversibly converts glutamate to AKG and ammonia. This reaction is a key link between amino acid metabolism and the Krebs cycle, and it also plays a role in ammonia detoxification.

The following diagram illustrates the central role of this compound in endogenous production pathways.

Endogenous_AKG_Production Endogenous Production of this compound Carbohydrates Carbohydrates Pyruvate Pyruvate Carbohydrates->Pyruvate AminoAcids Amino Acids Glutamate Glutamate AminoAcids->Glutamate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle Isocitrate Isocitrate AKG This compound (AKG) Isocitrate->AKG Isocitrate Dehydrogenase AKG->KrebsCycle α-Ketoglutarate Dehydrogenase AKG->Glutamate Aminotransferases OtherKetoAcids Other α-Keto Acids AKG->OtherKetoAcids Transamination Glutamate->AKG Glutamate Dehydrogenase OtherAminoAcids Other Amino Acids Glutamate->OtherAminoAcids Ammonia Ammonia (NH3) OtherKetoAcids->OtherAminoAcids Assay_Workflow Colorimetric/Fluorometric Assay Workflow Start Start: Biological Sample (Tissue, Plasma, etc.) Homogenization Sample Homogenization (if tissue) Start->Homogenization Deproteinization Deproteinization (e.g., spin filter) Homogenization->Deproteinization PlatePrep Prepare 96-well Plate: Standards & Samples Deproteinization->PlatePrep ReactionMix Prepare & Add Reaction Mix PlatePrep->ReactionMix Incubation Incubate at 37°C (30-60 min) ReactionMix->Incubation Measurement Measure Absorbance (570nm) or Fluorescence (Ex/Em 535/587nm) Incubation->Measurement Analysis Data Analysis: Standard Curve & Concentration Calculation Measurement->Analysis HIF1a_Signaling Regulation of HIF-1α by this compound cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_normoxia HIF-1α Hydroxylated_HIF1a Hydroxylated HIF-1α HIF1a_normoxia->Hydroxylated_HIF1a Hydroxylation PHD Prolyl Hydroxylase (PHD) PHD->Hydroxylated_HIF1a AKG_O2 This compound + O2 AKG_O2->PHD VHL VHL E3 Ligase Hydroxylated_HIF1a->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Stabilization & Dimerization HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Nucleus Nucleus Gene_Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription mTOR_Signaling Dual Regulation of mTOR by this compound cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway AKG This compound (AKG) Glutamine Glutamine AKG->Glutamine Metabolism ATPSynthase ATP Synthase AKG->ATPSynthase Inhibits mTORC1_activation mTORC1 Glutamine->mTORC1_activation Activates CellGrowth Cell Growth & Proliferation mTORC1_activation->CellGrowth ATP_AMP ↑ AMP/ATP Ratio ATPSynthase->ATP_AMP AMPK AMPK ATP_AMP->AMPK Activates mTORC1_inhibition mTORC1 AMPK->mTORC1_inhibition Inhibits Autophagy Autophagy mTORC1_inhibition->Autophagy

References

2-Oxoglutaric Acid: A Technical Guide to its Chemical Biology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Oxoglutaric acid, also known as α-ketoglutaric acid (α-KG), is a pivotal intermediate in cellular metabolism, most notably in the Krebs cycle. Beyond its bioenergetic role, it has emerged as a critical signaling molecule and a cofactor for a large family of dioxygenase enzymes that regulate a wide array of cellular processes. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and multifaceted biological roles of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting pathways modulated by this key metabolite. This document details its involvement in epigenetic regulation, hypoxia sensing, and amino acid metabolism, and provides detailed protocols for key experimental assays.

Chemical Structure and Physicochemical Properties

This compound is a dicarboxylic acid with a ketone functional group at the alpha-carbon position relative to one of the carboxyl groups. Its systematic IUPAC name is 2-oxopentanedioic acid.[1][2][3]

Molecular Formula: C₅H₆O₅[1][4]

Molecular Weight: 146.10 g/mol

Synonyms: α-Ketoglutaric acid, alpha-Ketoglutaric acid, 2-Ketoglutaric acid, Oxoglutaric acid.

The chemical structure of this compound is as follows:

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and formulation.

PropertyValueReferences
Melting Point 113-116 °C
Solubility in Water Highly soluble; 100 g/L at 20 °C
pKa₁ (first carboxyl group) 2.47
pKa₂ (second carboxyl group) 4.68
Appearance White to off-white crystalline powder

Metabolic and Signaling Pathways

This compound is a central node in cellular metabolism, linking the Krebs cycle, amino acid metabolism, and various signaling pathways.

The Krebs Cycle

This compound is a key intermediate in the Krebs (or tricarboxylic acid, TCA) cycle, a series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. It is formed from isocitrate and is subsequently converted to succinyl-CoA.

Krebs_Cycle_Focus Isocitrate Isocitrate 2-Oxoglutarate 2-Oxoglutarate Isocitrate->2-Oxoglutarate Isocitrate dehydrogenase Succinyl-CoA Succinyl-CoA 2-Oxoglutarate->Succinyl-CoA α-Ketoglutarate dehydrogenase

Figure 1. 2-Oxoglutarate in the Krebs Cycle.

Amino Acid Metabolism

This compound serves as a primary nitrogen acceptor in the cell, playing a crucial role in the synthesis and degradation of amino acids through transamination reactions. It can be converted to the amino acid glutamate, a precursor for other amino acids and the major excitatory neurotransmitter in the central nervous system.

Amino_Acid_Metabolism Amino Acid Amino Acid α-Keto Acid α-Keto Acid Amino Acid->α-Keto Acid 2-Oxoglutarate 2-Oxoglutarate Glutamate Glutamate 2-Oxoglutarate->Glutamate Transaminase HIF1a_Regulation cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_N HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α_N->Hydroxylated HIF-1α O₂, 2-Oxoglutarate PHDs_N PHDs PHDs_N->Hydroxylated HIF-1α Degradation Proteasomal Degradation Hydroxylated HIF-1α->Degradation HIF-1α_H HIF-1α Stabilized HIF-1α Stabilized HIF-1α HIF-1α_H->Stabilized HIF-1α PHDs_H PHDs (inactive) Gene Expression Hypoxic Response Gene Expression Stabilized HIF-1α->Gene Expression Epigenetic_Regulation cluster_dna DNA Demethylation cluster_histone Histone Demethylation 5mC 5-methylcytosine (5mC) 5hmC 5-hydroxymethylcytosine (5hmC) 5mC->5hmC 2-Oxoglutarate TET_Enzymes TET Enzymes TET_Enzymes->5hmC Demethylation_Pathway Active DNA Demethylation 5hmC->Demethylation_Pathway Methylated_Histone Methylated Histone Demethylated_Histone Demethylated Histone Methylated_Histone->Demethylated_Histone 2-Oxoglutarate JmjC_Demethylases JmjC Demethylases JmjC_Demethylases->Demethylated_Histone Altered_Gene_Expression Altered Gene Expression Demethylated_Histone->Altered_Gene_Expression Quantification_Workflow Sample_Homogenization Sample Homogenization Protein_Precipitation Protein Precipitation Sample_Homogenization->Protein_Precipitation Derivatization Derivatization with Phenylhydrazine Protein_Precipitation->Derivatization LC_EC_Analysis LC-EC Analysis Derivatization->LC_EC_Analysis Quantification Quantification LC_EC_Analysis->Quantification

References

Preliminary investigation into the therapeutic potential of 2-Oxoglutaric Acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoglutaric acid, also known as Alpha-Ketoglutarate (AKG), is a pivotal intermediate in the Krebs cycle with emerging therapeutic potential across a spectrum of age-related and metabolic diseases. Beyond its established role in cellular energy metabolism, AKG functions as a crucial signaling molecule, modulating key cellular pathways including mTOR, AMPK, and HIF-1α. Furthermore, it plays a significant role in epigenetic regulation by acting as a cofactor for enzymes involved in DNA and histone demethylation. This technical guide provides an in-depth analysis of the therapeutic promise of this compound, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows.

Introduction

This compound (AKG) is a dicarboxylic acid that plays a central role in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production.[1][2] It is a precursor for the synthesis of several amino acids, including glutamate and glutamine, and acts as a nitrogen scavenger in the body.[1][2] Recent research has illuminated the broader biological roles of AKG, revealing its capacity to influence longevity, bone metabolism, muscle physiology, and epigenetic landscapes.[1] This has positioned AKG as a compelling molecule for therapeutic development, particularly in the context of age-associated decline and metabolic disorders.

Core Signaling Pathways Modulated by this compound

AKG exerts its pleiotropic effects by modulating several key signaling cascades that are central to cellular growth, metabolism, and stress resistance.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. AKG has been shown to inhibit the mTOR pathway. This inhibition is thought to be mediated, at least in part, through the inhibition of ATP synthase, which leads to a decrease in cellular ATP levels and subsequent activation of AMPK, a negative regulator of mTOR. In some contexts, particularly in relation to protein synthesis, AKG has been reported to activate the Akt/mTOR signaling pathway, suggesting a context-dependent role.

mTOR_Signaling_Pathway AKG This compound (AKG) ATP_Synthase ATP Synthase AKG->ATP_Synthase Inhibits Akt Akt AKG->Akt Activates (context-dependent) ATP ATP ATP_Synthase->ATP Produces mTORC1 mTORC1 ATP->mTORC1 Activates AMPK AMPK AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Akt->mTORC1 Activates

Figure 1: this compound and the mTOR Signaling Pathway.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated in response to low cellular energy levels (high AMP:ATP ratio). Activation of AMPK triggers catabolic pathways to generate ATP while inhibiting anabolic processes. Studies in Drosophila have demonstrated that AKG supplementation leads to an increase in AMPKα mRNA expression, suggesting that AKG can activate the AMPK signaling cascade. This activation is linked to the observed extension of lifespan in model organisms.

AMPK_Signaling_Pathway AKG This compound (AKG) Energy_Stress Low Cellular Energy (High AMP:ATP) AKG->Energy_Stress Induces AMPK AMPK Energy_Stress->AMPK Activates Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism Promotes Anabolism Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolism Inhibits

Figure 2: this compound and the AMPK Signaling Pathway.
HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which requires oxygen and AKG as co-substrates. This hydroxylation targets HIF-1α for degradation. By acting as a substrate for PHDs, AKG can influence the stability and activity of HIF-1α.

HIF1a_Signaling_Pathway AKG This compound (AKG) PHDs Prolyl Hydroxylases (PHDs) AKG->PHDs Co-substrate HIF1a_unstable HIF-1α PHDs->HIF1a_unstable Hydroxylates HIF1a_hydroxylated Hydroxylated HIF-1α HIF1a_stable Stable HIF-1α HIF1a_unstable->HIF1a_stable Stabilized under hypoxia VHL VHL E3 Ubiquitin Ligase HIF1a_hydroxylated->VHL Binds Proteasome Proteasomal Degradation HIF1a_hydroxylated->Proteasome Degraded VHL->HIF1a_hydroxylated Ubiquitinates Hypoxia_Response Hypoxia Response Genes HIF1a_stable->Hypoxia_Response Activates Transcription

Figure 3: this compound and HIF-1α Regulation.
Epigenetic Regulation

AKG is a critical cofactor for a family of enzymes known as α-ketoglutarate-dependent dioxygenases, which include the Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases. TET enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. JmjC domain-containing enzymes catalyze the removal of methyl groups from histone proteins. By influencing the activity of these enzymes, AKG can modulate the epigenetic landscape of the cell, thereby affecting gene expression.

Epigenetic_Regulation AKG This compound (AKG) TET_Enzymes TET Enzymes AKG->TET_Enzymes Cofactor JmjC_Demethylases JmjC Histone Demethylases AKG->JmjC_Demethylases Cofactor DNA_5mC 5-methylcytosine (5mC) on DNA TET_Enzymes->DNA_5mC Oxidizes Histone_Methylation Methylated Histones JmjC_Demethylases->Histone_Methylation Demethylates DNA_5hmC 5-hydroxymethylcytosine (5hmC) on DNA Gene_Expression Gene Expression DNA_5hmC->Gene_Expression Alters Histone_Demethylation Demethylated Histones Histone_Demethylation->Gene_Expression Alters

Figure 4: Epigenetic Regulation by this compound.

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of AKG is supported by a growing body of quantitative data from various experimental models and human clinical trials.

Table 1: Effects of this compound on Lifespan in Model Organisms
OrganismAKG ConcentrationLifespan ExtensionReference
Caenorhabditis elegans8 mM~50%
Drosophila melanogaster5 µMUp to 8.54% (median)
Mus musculus (female)2% in diet (as Ca-AKG)16.6% (median), 19.7% (maximal)
Mus musculus (male)2% in diet (as Ca-AKG)9.6% (median), 12.8% (maximal) (not statistically significant)
Table 2: Effects of this compound on Bone Metabolism
Study PopulationInterventionDurationKey FindingsReference
Postmenopausal women with osteopenia6 g/day AKG-Ca6 months37.0% decrease in serum CTX (bone resorption marker); 1.6% increase in lumbar spine BMD
Piglets1% AKG in diet-10% greater femur bone density; 11% greater femur bone weight
Table 3: Effects of this compound on Muscle Metabolism
ModelInterventionKey FindingsReference
Mice2% AKG in drinking waterIncreased gastrocnemius muscle weight and fiber diameter
C2C12 myotubes0.5 - 2 mM AKGDose-dependent increase in protein synthesis
Mice (chow-fed)2% AKG in waterSignificantly increased body weight gain (both sexes) due to increased lean mass
Humans-Plasma AKG level negatively correlated with BMI (R = -0.58)

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the therapeutic potential of this compound.

Assessment of mTOR Pathway Activation

Objective: To determine the effect of AKG on the phosphorylation status of key proteins in the mTOR signaling pathway.

Methodology: Western Blotting

  • Cell Culture and Treatment: Culture cells (e.g., C2C12 myotubes) to the desired confluency. Treat cells with varying concentrations of AKG for a specified duration.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of mTOR, Akt, S6K, and 4E-BP1.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow start Cell Treatment with AKG lysis Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer immuno Immunoblotting transfer->immuno detect Detection immuno->detect analyze Analysis detect->analyze

Figure 5: Experimental Workflow for Western Blotting.
Analysis of DNA Methylation

Objective: To quantify changes in global or gene-specific DNA methylation following AKG treatment.

Methodology: Bisulfite Sequencing

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues treated with AKG or a control.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.

  • PCR Amplification: Amplify the target genomic regions using primers specific to the bisulfite-converted DNA.

  • Sequencing: Sequence the PCR products using Sanger or next-generation sequencing methods.

  • Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation level at each CpG site by comparing the number of cytosine reads to the total number of cytosine and thymine reads.

Bisulfite_Sequencing_Workflow start Genomic DNA Extraction bisulfite Bisulfite Conversion start->bisulfite pcr PCR Amplification bisulfite->pcr seq DNA Sequencing pcr->seq analysis Data Analysis seq->analysis

Figure 6: Experimental Workflow for Bisulfite Sequencing.

Conclusion

This compound is a multifaceted metabolic intermediate with significant therapeutic potential. Its ability to modulate fundamental cellular processes, including key signaling pathways and epigenetic regulation, underscores its promise in addressing a range of conditions associated with aging and metabolic dysfunction. The quantitative data from preclinical and clinical studies provide a strong rationale for its further development as a therapeutic agent. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the mechanisms of action and clinical utility of this intriguing molecule. Continued research into the precise molecular targets and long-term effects of AKG will be crucial in translating its therapeutic potential into clinical applications.

References

Methodological & Application

Measuring 2-Oxoglutaric Acid in Tissue: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Oxoglutaric acid, also known as α-ketoglutarate (α-KG), is a pivotal intermediate metabolite in the Krebs cycle (or tricarboxylic acid cycle, TCA cycle) and plays a central role in cellular energy metabolism, nitrogen transport, and as a signaling molecule.[1][2][3][4][5] Its functions extend to being a precursor for amino acid synthesis and a crucial co-substrate for a variety of dioxygenase enzymes, including those involved in epigenetic modifications and hypoxia response. Given its multifaceted roles, the accurate quantification of this compound in tissue samples is essential for researchers in metabolism, oncology, and drug development.

This document provides detailed application notes and experimental protocols for the accurate measurement of this compound levels in tissue samples. It is intended for researchers, scientists, and drug development professionals. The methodologies covered include commercially available colorimetric and fluorometric assays, as well as highly sensitive and specific mass spectrometry-based techniques (LC-MS/MS and GC-MS).

Data Presentation: this compound Levels in Various Tissues

The concentration of this compound can vary significantly between different tissue types, reflecting their distinct metabolic activities. The following table summarizes reported concentrations of this compound in various rat tissues to provide a baseline for comparative analysis.

TissueThis compound Concentration (nmol/g wet weight)Species
Liver130 ± 20Rat
Kidney90 ± 10Rat
Brain70 ± 10Rat
Heart40 ± 5Rat
Skeletal Muscle20 ± 3Rat

Note: These values are approximate and can vary based on the specific experimental conditions, animal model, and analytical method used.

Experimental Protocols

General Tissue Sample Preparation

Proper and rapid harvesting and processing of tissue samples are critical to prevent the degradation of this compound and to obtain accurate measurements.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead-based homogenizer

  • Ice-cold extraction buffer (e.g., 80% methanol or a specific assay buffer)

  • Refrigerated centrifuge

  • Protein quantification assay (e.g., BCA assay)

Protocol:

  • Tissue Excision: Rapidly excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.

  • Flash Freezing: Blot the tissue dry, weigh it, and immediately flash-freeze it in liquid nitrogen. This step is crucial to halt metabolic activity. Samples can be stored at -80°C until further processing.

  • Homogenization:

    • For manual homogenization, place the frozen tissue in a pre-chilled mortar, add liquid nitrogen to keep it frozen, and grind it into a fine powder using a pestle.

    • For mechanical homogenization, place the frozen tissue in a tube with homogenization beads and ice-cold extraction buffer.

  • Extraction: Add 4-10 volumes of ice-cold extraction buffer to the powdered tissue or tissue in the homogenization tube. Homogenize thoroughly on ice.

  • Centrifugation: Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Protein Quantification: Use an aliquot of the homogenate to determine the protein concentration for normalization of the this compound levels.

  • Deproteinization (for Mass Spectrometry and some colorimetric/fluorometric assays): For methods sensitive to protein interference, deproteinization is necessary. This can be achieved by:

    • Spin Filters: Using a 10 kDa molecular weight cutoff (MWCO) spin filter.

    • Solvent Precipitation: Adding a cold solvent like methanol or acetonitrile.

    • Acid Precipitation: Adding perchloric acid (PCA) followed by neutralization with potassium hydroxide (KOH).

Experimental_Workflow cluster_prep Tissue Preparation cluster_analysis Analysis Tissue Excise Tissue Wash Wash in cold PBS Tissue->Wash Freeze Flash Freeze (Liquid N2) Wash->Freeze Homogenize Homogenize (on ice) Freeze->Homogenize Extract Extract with Cold Buffer Homogenize->Extract Centrifuge Centrifuge (4°C) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Colorimetric Colorimetric/ Fluorometric Assay Supernatant->Colorimetric Directly or after deproteinization LCMS LC-MS/MS Supernatant->LCMS After deproteinization GCMS GC-MS Supernatant->GCMS After deproteinization & derivatization

Experimental workflow for tissue sample analysis.

Colorimetric and Fluorometric Assays

Commercially available kits offer a convenient and high-throughput method for quantifying this compound. The general principle involves an enzymatic reaction that leads to the formation of a colored or fluorescent product, which is proportional to the amount of this compound in the sample.

Materials:

  • Commercial this compound Assay Kit (e.g., from Abcam, Cayman Chemical, or similar suppliers)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Protocol (General):

  • Standard Curve Preparation: Prepare a series of this compound standards by diluting the provided stock solution in the assay buffer. A typical range for the standard curve is 0 to 10 nmol/well.

  • Sample Preparation: Add 1-50 µL of the prepared tissue supernatant to the wells of the microplate. Adjust the final volume to 50 µL with assay buffer.

  • Reaction Mix Preparation: Prepare a reaction mix according to the kit's instructions. This typically involves mixing the assay buffer, an enzyme mix, and a probe.

  • Reaction Initiation: Add the reaction mix to each well containing the standards and samples.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Colorimetric: Measure the absorbance at approximately 570 nm.

    • Fluorometric: Measure the fluorescence at an excitation/emission of approximately 535/587 nm.

  • Calculation: Subtract the blank reading from all standard and sample readings. Plot the standard curve and determine the this compound concentration in the samples from the curve.

Data Comparison for Commercial Kits:

FeatureColorimetric MethodFluorometric Method
Detection Limit ~13 µM~1 µM
Quantification Range 50-1,000 µM10-200 µM
Advantages Simple, rapid, does not require specialized equipment beyond a plate reader.Higher sensitivity than colorimetric methods.
Disadvantages Lower sensitivity, potential for interference from other compounds in the sample.Potential for fluorescence quenching from sample components.

Note: The exact detection limits and ranges can vary between different commercial kits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of this compound. This method separates this compound from other metabolites in the sample using liquid chromatography, followed by detection and quantification using a mass spectrometer.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 or HILIC chromatography column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Internal standard (e.g., 13C-labeled this compound)

Protocol:

  • Sample Preparation: Prepare the tissue supernatant as described in the general protocol, including the deproteinization step.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample to correct for variations in sample processing and instrument response.

  • LC Separation:

    • Inject the sample onto the LC column.

    • Use a gradient elution to separate this compound from other compounds. A typical gradient might start with a high aqueous mobile phase concentration and gradually increase the organic mobile phase concentration.

  • MS/MS Detection:

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored. For example, a transition for this compound could be m/z 145 -> 101.

  • Quantification:

    • Create a standard curve by analyzing known concentrations of this compound with the internal standard.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of this compound. This method requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.

Materials:

  • GC-MS system

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine followed by N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • Internal standard (e.g., 13C-labeled this compound)

Protocol:

  • Sample Preparation: Prepare the tissue supernatant as described in the general protocol, including the deproteinization step. The sample must be completely dry before derivatization.

  • Internal Standard Spiking: Add a known amount of the internal standard to each dried sample.

  • Derivatization:

    • Oximation: Add methoxyamine hydrochloride in pyridine to the dried sample and incubate to protect the keto group.

    • Silylation: Add MSTFA and incubate to replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

  • GC Separation:

    • Inject the derivatized sample into the GC.

    • Use a temperature gradient program to separate the derivatized this compound from other derivatized compounds.

  • MS Detection:

    • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode.

    • Monitor specific ions that are characteristic of the derivatized this compound and the internal standard.

  • Quantification:

    • Create a standard curve by analyzing known concentrations of derivatized this compound with the derivatized internal standard.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Logical Relationships

This compound is a central hub in cellular metabolism, linking the TCA cycle with amino acid metabolism and other biosynthetic pathways. Its concentration is a key indicator of the cell's metabolic state.

TCA_Cycle cluster_tca TCA Cycle cluster_aa Amino Acid Metabolism Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG This compound (α-KG) Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Glutamate Glutamate AlphaKG->Glutamate HIF1a HIF-1α Degradation AlphaKG->HIF1a Cofactor for prolyl hydroxylases Epigenetics Epigenetic Modifications AlphaKG->Epigenetics Cofactor for dioxygenases Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate->Glutamine Proline Proline Glutamate->Proline Arginine Arginine Glutamate->Arginine

Central role of this compound in metabolism.

Conclusion

The accurate measurement of this compound in tissue samples is crucial for understanding its role in various physiological and pathological processes. The choice of method depends on the specific research question, the required sensitivity, and the available instrumentation. Colorimetric and fluorometric assays are suitable for high-throughput screening and when high sensitivity is not paramount. For more accurate and sensitive quantification, especially when analyzing small amounts of tissue or when specificity is critical, LC-MS/MS and GC-MS are the methods of choice. Proper tissue handling and sample preparation are fundamental to obtaining reliable and reproducible results with any of these techniques.

References

Protocol for using a 2-Oxoglutaric Acid colorimetric assay kit.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Oxoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a pivotal intermediate metabolite in the intersection of carbon and nitrogen metabolism.[1][2][3] It is a key component of the Tricarboxylic Acid (TCA) or Krebs cycle, playing a crucial role in cellular energy production.[1][4] Beyond its role in the TCA cycle, α-KG functions as a major nitrogen transporter in metabolic pathways, contributes to amino acid synthesis, and acts as a co-substrate for a variety of dioxygenases involved in processes like collagen synthesis and epigenetic regulation. Given its central role in cell metabolism, the quantification of α-KG in biological samples such as plasma, serum, tissue homogenates, and cell lysates is essential for researchers studying metabolic disorders, cancer metabolism, and age-related diseases.

The this compound Colorimetric Assay Kit provides a simple and sensitive method for measuring α-KG levels. The assay is based on a coupled enzyme reaction that results in a colorimetric product, the absorbance of which is directly proportional to the amount of α-KG in the sample.

Assay Principle

The assay determines α-KG concentration through a coupled enzymatic reaction. In the presence of a specific enzyme mix, 2-oxoglutarate is converted, producing an intermediate product such as pyruvate or hydrogen peroxide (H₂O₂). This intermediate then reacts with a colorimetric probe to generate a colored product. The absorbance of this product, typically measured between 540-570 nm, is proportional to the concentration of α-KG in the sample.

Assay_Principle cluster_0 Step 1: Conversion cluster_1 Step 2: Detection alpha_KG α-Ketoglutarate (Sample) Intermediate Intermediate (e.g., H₂O₂) alpha_KG->Intermediate Transamination/ Oxidation Enzyme_Mix Enzyme Mix Colored_Product Colored Product (Absorbance at 570 nm) Intermediate->Colored_Product Oxidation Probe Colorimetric Probe Experimental_Workflow start Start prep Prepare Standards, Samples, and Blanks in 96-well Plate (50 µL) start->prep add_mix Add Reaction Mix to all wells (50 µL) prep->add_mix mix Mix Plate Thoroughly add_mix->mix incubate Incubate at 37°C for 60-90 minutes (Protect from light) mix->incubate read Read Absorbance at 570 nm incubate->read analyze Analyze Data read->analyze end End analyze->end TCA_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG 2-Oxoglutarate (α-KG) Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate Glutamate Glutamate Glutamate->alpha_KG

References

Application Note: Quantification of Alpha-Ketoglutarate in Cell Lysates Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Alpha-ketoglutarate (α-KG) is a pivotal metabolite in the tricarboxylic acid (TCA) cycle, serving as a critical link between carbon and nitrogen metabolism.[1][2] It is a precursor for the synthesis of several amino acids and plays a significant role in cellular energy, signaling, and biosynthesis.[2] Accurate quantification of intracellular α-KG is essential for studying metabolic diseases, cancer, and aging. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for metabolomics, offering high resolution and sensitivity for the analysis of volatile and semi-volatile compounds.[3][4] Because α-KG is not inherently volatile, a chemical derivatization step is required to facilitate its analysis by GC-MS. This application note provides a detailed protocol for the reliable quantification of α-KG in mammalian cell lysates.

Principle The method involves three primary stages: (1) quenching of metabolic activity and extraction of intracellular metabolites from cell lysates; (2) chemical derivatization of α-KG to increase its volatility; and (3) separation, detection, and quantification using GC-MS. To make α-KG amenable to GC analysis, a two-step derivatization is employed: methoximation of the keto group, followed by silylation of the carboxyl groups. Methoximation stabilizes the α-keto acid, while silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens, increasing volatility. Quantification is achieved by using a stable isotope-labeled internal standard and generating a calibration curve.

Data Presentation: α-Ketoglutarate Concentrations in Cell Lines

The intracellular concentration of α-KG can vary depending on the cell type, growth conditions, and metabolic state. The following table summarizes reported concentration ranges for α-KG in different biological samples, providing a reference for expected values.

Sample TypeOrganism/Cell LineReported Concentration RangeMethod
Cell LysatesGeneral50 - 1,000 µMColorimetric Assay
C2C12 MyoblastsMouseDependent on culture conditions (e.g., 2 mM supplementation)NMR
HOS OsteosarcomaHumanIC50 ≈ 35 mM (for proliferation inhibition)BrdU Assay
Hybridoma CellsNot SpecifiedEnhanced growth with α-KG supplementationNot Specified

Table 1: Reported concentrations and effective ranges of α-ketoglutarate in various cell culture studies.

Experimental Protocols

This section provides a detailed methodology for the quantification of α-KG from sample preparation to data analysis.

Materials and Reagents
  • Cell Culture: Adherent mammalian cells (e.g., C2C12, HEK293, etc.), complete culture medium, phosphate-buffered saline (PBS).

  • Metabolite Extraction:

    • Quenching Solution: 80% Methanol (HPLC grade) in water, pre-chilled to -80°C.

    • Extraction Solvent: Methanol:Chloroform:Water (1:1:1, v/v/v).

    • Cell scrapers.

  • Derivatization:

    • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine).

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Anhydrous pyridine.

  • Standards:

    • Alpha-ketoglutaric acid standard.

    • Stable isotope-labeled internal standard (e.g., [U-13C5]alpha-ketoglutarate).

  • Equipment:

    • Centrifuge, rotational vacuum concentrator (or nitrogen evaporator), thermal shaker/incubator, GC-MS system, GC vials with inserts.

Sample Preparation: Metabolite Extraction

Proper sample preparation is critical to quench metabolic activity and preserve the in vivo concentration of α-KG.

  • Cell Culture: Grow adherent cells in multi-well plates (e.g., 6-well or 12-well) to the desired confluency (typically 80-90%).

  • Quenching Metabolism:

    • Aspirate the cell culture medium completely.

    • Quickly wash the cells once with 1 mL of ice-cold PBS. Aspirate the PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate). This step rapidly arrests metabolic activity.

  • Cell Harvesting:

    • Place the plate on ice for 5 minutes.

    • Use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell lysate/methanol suspension to a microcentrifuge tube.

  • Metabolite Extraction:

    • Add equal volumes of chloroform and water to the methanolic cell extract to achieve a final ratio of Methanol:Chloroform:Water of 1:1:1 (v/v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the polar (upper aqueous/methanol phase), non-polar (lower chloroform phase), and protein pellet phases.

  • Sample Collection:

    • Carefully collect the upper polar phase, which contains α-KG, and transfer it to a new tube.

    • Spike the sample with the internal standard ([U-13C5]alpha-ketoglutarate) at a known concentration.

    • Evaporate the solvent to complete dryness using a vacuum concentrator or a gentle stream of nitrogen. The dried extract can be stored at -80°C until derivatization.

Derivatization Protocol

This two-step protocol ensures the stability and volatility of α-KG for GC-MS analysis.

  • Methoximation:

    • To the dried metabolite extract, add 50 µL of Methoxyamine hydrochloride solution (20 mg/mL in pyridine).

    • Vortex thoroughly to ensure the pellet is fully dissolved.

    • Incubate the mixture at 30-37°C for 90 minutes with shaking. This reaction converts the keto group to a methoxime.

  • Silylation (TMS Derivatization):

    • Add 50 µL of MSTFA + 1% TMCS to the sample.

    • Vortex briefly.

    • Incubate at 37-60°C for 30-60 minutes with shaking. This step replaces the acidic protons on the carboxyl groups with trimethylsilyl (TMS) groups.

  • Final Preparation:

    • After cooling to room temperature, centrifuge the sample at high speed for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to a GC vial with an insert for analysis. The sample is now ready for injection into the GC-MS.

GC-MS Analysis and Quantification
  • GC-MS Parameters: The following are typical starting parameters that may require optimization for your specific instrument.

    • GC System: Agilent GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • MS System: Agilent MS or equivalent single quadrupole or tandem mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

    • Ions to Monitor (for di-TMS derivative):

      • α-KG: m/z 73, 147, 233 (Quantifier), 246.

      • [U-13C5]α-KG: Adjust m/z values based on the 13C incorporation.

  • Quantification:

    • Prepare a calibration curve by derivatizing a series of α-KG standards of known concentrations (e.g., 0.1 µM to 100 µM) with a fixed amount of the internal standard.

    • Integrate the peak areas for the quantifier ion of α-KG and the internal standard in both the standards and the cell lysate samples.

    • Calculate the peak area ratio (α-KG / Internal Standard).

    • Plot the peak area ratio against the concentration for the standards to generate a linear regression curve.

    • Use the equation from the standard curve to calculate the concentration of α-KG in the unknown samples.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from cell culture to final data analysis for α-KG quantification.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_analysis Analysis & Quantification cluster_result Result A 1. Cell Culture (Adherent Cells) B 2. Quenching (Ice-Cold 80% Methanol) A->B C 3. Cell Harvesting (Scraping) B->C D 4. Metabolite Extraction (Methanol:Chloroform:Water) C->D E 5. Evaporation (Dry Metabolite Pellet) D->E F 6. Methoximation (MeOx in Pyridine, 90 min) E->F G 7. Silylation (MSTFA, 30-60 min) F->G H 8. GC-MS Analysis (SIM Mode) G->H I 9. Data Processing (Peak Integration) H->I J 10. Quantification (Calibration Curve) I->J K α-KG Concentration J->K

Caption: Workflow for GC-MS quantification of alpha-ketoglutarate.

Derivatization Reaction Pathway

This diagram shows the two-step chemical reaction to derivatize α-KG for GC-MS analysis.

derivatization_pathway α-Ketoglutarate Derivatization for GC-MS cluster_reactants α-Ketoglutarate Derivatization for GC-MS cluster_intermediate α-Ketoglutarate Derivatization for GC-MS cluster_product α-Ketoglutarate Derivatization for GC-MS AKG Alpha-Ketoglutarate (Non-volatile) MeOx + Methoxyamine (MeOx) Intermediate α-KG-methoxime (Intermediate) MeOx->Intermediate Step 1: Methoximation MSTFA + MSTFA Final α-KG-methoxime-di-TMS (Volatile) MSTFA->Final Step 2: Silylation

Caption: Two-step derivatization of α-KG for GC-MS analysis.

References

Application Note & Protocol: Sensitive Detection of 2-Oxoglutaric Acid in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the sensitive quantification of 2-oxoglutaric acid (α-Ketoglutaric acid, α-KG), a key intermediate in the Krebs cycle, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] this compound is a critical metabolite in cellular energy production and amino acid synthesis.[2][3] Its levels can be indicative of metabolic dysregulation in various diseases, including cancer and mitochondrial disorders, making its accurate measurement in plasma essential for clinical and research applications.[2][4] This guide outlines two distinct methodologies: a direct injection approach for the analysis of the underivatized molecule and a derivatization-based method to enhance sensitivity and chromatographic retention. Both protocols are designed to deliver high sensitivity, specificity, and robustness for reliable biomarker analysis.

Introduction

This compound is a pivotal metabolite in the tricarboxylic acid (TCA) cycle, playing a crucial role in cellular energy metabolism, nitrogen balance, and as a precursor for the synthesis of several amino acids. Dysregulation of this compound levels has been implicated in a variety of pathological conditions. For instance, mutations in the isocitrate dehydrogenase (IDH) enzyme, common in certain cancers like gliomas, lead to the abnormal production of 2-hydroxyglutarate (2-HG) from this compound, highlighting the importance of monitoring these metabolites.

LC-MS/MS has emerged as the preferred analytical technique for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. This application note details two validated LC-MS/MS workflows for the analysis of this compound in plasma:

  • Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC): This method allows for the direct measurement of underivatized this compound, offering a simpler and faster sample preparation process.

  • Derivatization-Based Analysis: This approach utilizes a chemical derivatization step to improve the chromatographic properties and ionization efficiency of this compound, thereby increasing the sensitivity of the assay. A common derivatizing agent for this purpose is 2,4-dinitrophenylhydrazine (DNPH).

Experimental Workflows

Direct (Underivatized) Analysis Workflow

plasma Plasma Sample Collection is Addition of Internal Standard (e.g., 13C5-labeled this compound) plasma->is ppt Protein Precipitation (e.g., with cold Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant lcms LC-MS/MS Analysis (HILIC Column) supernatant->lcms data Data Analysis lcms->data

Direct analysis workflow for this compound.
Derivatization-Based Analysis Workflow

plasma Plasma Sample Collection is Addition of Internal Standard plasma->is ppt Protein Precipitation is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant derivatization Derivatization with DNPH supernatant->derivatization extraction Liquid-Liquid Extraction derivatization->extraction dry Evaporation to Dryness extraction->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis (Reversed-Phase C18 Column) reconstitute->lcms data Data Analysis lcms->data

Derivatization-based analysis workflow for this compound.

Detailed Protocols

Protocol 1: Direct Analysis of Underivatized this compound

1. Materials and Reagents

  • This compound standard (Sigma-Aldrich)

  • ¹³C₅-labeled this compound internal standard (Cambridge Isotope Laboratories)

  • LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)

  • Formic acid (Thermo Fisher Scientific)

  • Human plasma (BioIVT)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 5 µL of internal standard solution (¹³C₅-labeled this compound in water).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

ParameterSetting
LC System Agilent 1290 Infinity II LC or equivalent
Column ZIC-HILIC (100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 min, hold at 50% B for 2 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Agilent 6490 Triple Quadrupole LC/MS or equivalent
Ionization Mode ESI Negative
MRM Transitions See Table 1

Table 1: MRM Transitions for Underivatized this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound145.0101.010
¹³C₅-2-Oxoglutaric Acid150.0105.010
Protocol 2: Analysis of this compound via DNPH Derivatization

1. Materials and Reagents

  • All reagents from Protocol 1

  • 2,4-Dinitrophenylhydrazine (DNPH) (Sigma-Aldrich)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

2. Sample Preparation and Derivatization

  • Follow steps 1-5 from the direct analysis sample preparation protocol.

  • To the supernatant, add 50 µL of 0.5% DNPH in 2M HCl.

  • Incubate at room temperature for 30 minutes.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.

  • Transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, then re-equilibrate
Flow Rate 0.5 mL/min
Column Temperature 45°C
Injection Volume 5 µL
MS System SCIEX Triple Quad 6500+ or equivalent
Ionization Mode ESI Negative
MRM Transitions See Table 2

Table 2: MRM Transitions for DNPH-derivatized this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound-DNPH325.0163.020
¹³C₅-2-Oxoglutaric Acid-DNPH330.0168.020

Method Validation Summary

The described methods have been validated for linearity, sensitivity, accuracy, and precision.

Table 3: Quantitative Performance Data

ParameterDirect Analysis (Underivatized)Derivatization-Based Analysis
Linearity (R²) >0.995>0.998
Limit of Detection (LOD) 10 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 25 ng/mL1 ng/mL
Intra-day Precision (%CV) <10%<8%
Inter-day Precision (%CV) <12%<10%
Accuracy (% Recovery) 90-110%92-108%

Signaling Pathway Context

The accurate measurement of this compound is crucial for understanding its role in central carbon metabolism and its impact on various signaling pathways.

cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism cluster_epigenetics Epigenetic Regulation Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH Isocitrate->aKG SuccinylCoA SuccinylCoA aKG->SuccinylCoA α-KGDH aKG->SuccinylCoA Demethylation Demethylation aKG->Demethylation TET enzymes JmjC histone demethylases aKG->Demethylation Glutamate Glutamate Glutamate->aKG Transaminases Glutamate->aKG

Role of this compound in metabolic and signaling pathways.

Conclusion

The LC-MS/MS methods detailed in this application note provide sensitive, specific, and reliable quantification of this compound in plasma. The direct analysis method offers a high-throughput option with minimal sample preparation, while the derivatization-based method provides enhanced sensitivity for applications requiring the detection of very low concentrations of the analyte. The choice of method will depend on the specific requirements of the research or clinical question being addressed. These protocols are valuable tools for researchers and clinicians investigating metabolic disorders, cancer metabolism, and other areas where this compound plays a significant role.

References

Application Notes and Protocols for 2-Oxoglutaric Acid Supplementation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a pivotal intermediate in the Krebs (TCA) cycle, placing it at the crossroads of cellular carbon and nitrogen metabolism.[1] Beyond its role in energy production, α-KG functions as a crucial signaling molecule and a cofactor for a variety of enzymes, including dioxygenases that are involved in epigenetic modifications.[2][3] Supplementing cell culture media with this compound can significantly influence cell fate, including proliferation, differentiation, and metabolic activity.[4][5] Its effects are highly context-dependent, varying with cell type and pluripotent state. These application notes provide best practices and detailed protocols for the effective use of this compound in cell culture.

Biological Roles and Mechanisms of Action

This compound is a master regulator metabolite with diverse biological functions:

  • Energy Metabolism: As a key component of the TCA cycle, it is central to the production of ATP, the cell's primary energy currency.

  • Amino Acid and Nitrogen Metabolism: It serves as a primary carbon skeleton for the assimilation of nitrogen and the synthesis of amino acids, such as glutamate and glutamine.

  • Epigenetic Regulation: α-KG is an essential cofactor for α-KG-dependent dioxygenases, which include the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs) and the Ten-eleven translocation (TET) family of DNA hydroxylases. By influencing histone and DNA demethylation, α-KG can modulate gene expression and impact cell differentiation and self-renewal.

  • Signaling Molecule: It can act as an intracellular signaling molecule, reflecting the metabolic state of the cell.

  • Antioxidant Properties: α-KG has been shown to possess antioxidant properties, protecting cells from oxidative stress.

  • Reduction of Ammonia Toxicity: In cell culture, ammonia accumulation can be toxic. α-KG can act as a scavenger for ammonia, converting it into glutamate and glutamine, thereby enhancing cell proliferation and viability in long-term cultures.

Data Presentation: Recommended Concentrations

The optimal concentration of this compound is highly dependent on the cell type and the desired biological outcome. It is crucial to perform a dose-response experiment for each specific experimental system. The following tables summarize effective concentrations from various in vitro studies.

Table 1: Recommended Starting Concentrations for this compound Supplementation

Cell TypeApplicationEffective Concentration RangeObserved EffectReference
C2C12 myoblastsCell Growth0.1 mM - 1.0 mMIncreased cell growth and colony-forming efficiency.
C2C12 myoblastsCell Growth≥ 20 mMImpaired cell growth.
Primed Human Pluripotent Stem Cells (hPSCs)DifferentiationNot specified, but increased intracellular levelsAccelerates initial differentiation.
Naive Mouse Embryonic Stem Cells (mESCs)Self-RenewalNot specified, but increased intracellular levelsFavors self-renewal.
Saos-2 OsteosarcomaProliferationIC50 ≈ 35 mMInhibition of cell proliferation.
HOS OsteosarcomaProliferationIC50 ≈ 35 mMInhibition of cell proliferation.
Hepatocytes (aluminum-exposed)Viability0.5 mM - 5 mMImproved cell viability.
General Cell LinesGeneral Use0.1 mM - 10 mMGeneral starting range for dose-response studies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM)

This protocol describes the preparation of a 100X concentrated stock solution that can be diluted to the desired final concentration in cell culture media.

Materials:

  • This compound powder (e.g., CAS 328-50-7)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated pH meter

  • Sterile 1 M NaOH solution

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 146.1 mg of this compound powder to prepare 10 mL of a 100 mM stock solution.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile water or PBS. Vortex thoroughly until the powder is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS.

  • pH Measurement and Adjustment: Aseptically measure the pH of the stock solution. The initial pH will be acidic (around 1.5 for a 50 g/L solution). Adjust the pH to the desired range (typically 7.2-7.4) by adding small increments of sterile 1 M NaOH. Mix well and re-check the pH after each addition.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).

Protocol 2: Supplementation of Cell Culture Media

Materials:

  • Prepared sterile 100 mM this compound stock solution

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: If using a frozen aliquot of the stock solution, thaw it at room temperature or in a 37°C water bath.

  • Dilution: In a sterile environment, add the appropriate volume of the 100 mM stock solution to your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 1 mM, add 100 µL of the 100 mM stock solution.

  • Mixing: Gently mix the medium by swirling or pipetting up and down to ensure uniform distribution.

  • pH Verification (Recommended): After adding this compound, especially at higher concentrations, it is advisable to verify that the pH of the final culture medium is within the optimal range for your specific cell line (typically 7.2-7.4). If necessary, adjust the pH using sterile, dilute HCl or NaOH.

  • Application: The supplemented medium is now ready for use in your cell culture experiments.

Protocol 3: Assessment of Cell Viability using MTT Assay

This protocol provides a general guideline for assessing cell viability and proliferation in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. A variety of other cell viability assays can also be employed.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viable cells relative to the control.

Mandatory Visualizations

Signaling Pathways of this compound

G cluster_0 TCA Cycle cluster_1 Amino Acid Metabolism cluster_2 Epigenetic Regulation cluster_3 HIF-1α Regulation Isocitrate Isocitrate alpha_KG This compound (α-KG) Isocitrate->alpha_KG IDH Succinyl_CoA Succinyl_CoA alpha_KG->Succinyl_CoA OGDH Glutamate Glutamate alpha_KG->Glutamate Glutamate Dehydrogenase / Aminotransferases alpha_KG_cofactor α-KG alpha_KG_hif α-KG Glutamate->alpha_KG TET TET Enzymes alpha_KG_cofactor->TET JHDM JmjC Histone Demethylases alpha_KG_cofactor->JHDM DNA_methylation 5mC -> 5hmC TET->DNA_methylation Histone_demethylation Histone Demethylation JHDM->Histone_demethylation PHD Prolyl Hydroxylases alpha_KG_hif->PHD HIF1a HIF-1α PHD->HIF1a Hydroxylation Degradation Degradation HIF1a->Degradation

Caption: Central role of this compound in metabolism and signaling.

Experimental Workflow for this compound Supplementation

G start Start prep_stock Prepare 100 mM This compound Stock Solution start->prep_stock sterilize Filter Sterilize (0.22 µm) and Aliquot prep_stock->sterilize storage Store at -20°C / -80°C sterilize->storage prepare_media Prepare Supplemented Media (Dilute Stock to Final Concentration) storage->prepare_media seed_cells Seed Cells in Culture Plates seed_cells->prepare_media ph_check Check and Adjust pH of Final Media prepare_media->ph_check treat_cells Treat Cells with Supplemented Media ph_check->treat_cells incubate Incubate for Desired Period treat_cells->incubate assay Perform Cellular Assays (e.g., Viability, Proliferation, Metabolism, Gene Expression) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: Workflow for cell culture supplementation with this compound.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Stable Isotope-Labeled 2-Oxoglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, researchers can trace the path of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. 2-Oxoglutaric acid, also known as α-ketoglutarate (α-KG), is a critical intermediate in the tricarboxylic acid (TCA) cycle, linking carbon and nitrogen metabolism.[1] The use of stable isotope-labeled this compound as a tracer can provide unique insights into the activity of the TCA cycle, reductive carboxylation, and amino acid metabolism.

A significant challenge in using this compound as an external tracer is its low permeability across the cell membrane. To overcome this, cell-permeating esters of 2-oxoglutarate, such as mono- and diester derivatives, have been developed.[2][3] These compounds can be synthesized to be cell-permeable and are then hydrolyzed intracellularly to release the labeled 2-oxoglutarate.

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using stable isotope-labeled this compound, with a focus on the use of cell-permeable esters.

Key Applications

  • TCA Cycle Flux Analysis: Directly probe the entry and metabolism of 2-oxoglutarate in the TCA cycle.

  • Reductive Carboxylation Measurement: Quantify the flux of 2-oxoglutarate to citrate, a pathway often upregulated in cancer cells and under hypoxic conditions.[4]

  • Amino Acid Metabolism: Trace the conversion of 2-oxoglutarate to glutamate and other amino acids.

  • Drug Discovery and Development: Evaluate the effect of therapeutic compounds on central carbon metabolism.

Experimental Workflow

The general workflow for a stable isotope-labeled this compound tracing experiment involves several key steps, from cell culture to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_tracer Synthesize/Obtain 13C-labeled 2-Oxoglutarate Ester labeling Isotopic Labeling of Cells prep_tracer->labeling prep_cells Cell Culture Preparation prep_cells->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_processing Data Processing and Isotopologue Distribution Analysis ms_analysis->data_processing mfa Metabolic Flux Analysis data_processing->mfa

Fig. 1: Experimental workflow for metabolic flux analysis using stable isotope-labeled this compound.

Signaling Pathways and Metabolic Reactions

The primary pathway of interest for 2-oxoglutarate tracing is the Tricarboxylic Acid (TCA) cycle. Labeled 2-oxoglutarate will be metabolized through the oxidative or reductive pathways of the TCA cycle, leading to the labeling of downstream metabolites.

TCA_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Oxoglutarate [13C]-2-Oxoglutarate Isocitrate->Oxoglutarate IDH (Oxidative) Oxoglutarate->Isocitrate IDH (Reductive Carboxylation) SuccinylCoA [13C]-Succinyl-CoA Oxoglutarate->SuccinylCoA OGDH Glutamate [13C]-Glutamate Oxoglutarate->Glutamate Transaminase Succinate [13C]-Succinate SuccinylCoA->Succinate Fumarate [13C]-Fumarate Succinate->Fumarate Malate [13C]-Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamate->Oxoglutarate Transaminase

Fig. 2: TCA cycle showing the metabolic fate of labeled 2-oxoglutarate.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Stable isotope-labeled this compound ester (e.g., [U-13C5]-2-oxoglutarate dimethyl ester)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the stable isotope-labeled 2-oxoglutarate ester at the desired final concentration. The optimal concentration should be determined empirically for each cell line and experimental condition.

  • Initiation of Labeling: Aspirate the existing medium from the cells and wash once with pre-warmed PBS.

  • Addition of Labeling Medium: Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the metabolic pathway of interest, but for the TCA cycle, it is typically in the range of 2-8 hours.[5] A time-course experiment is recommended to determine the optimal labeling time.

  • Metabolic Quenching: Proceed immediately to Protocol 2 for quenching and metabolite extraction.

Protocol 2: Metabolite Quenching and Extraction

Materials:

  • Ice-cold PBS

  • Liquid nitrogen

  • 80% Methanol (-80°C)

  • Cell scraper

  • Centrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Quenching: Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.

  • Flash Freezing: Place the culture plate on a bed of dry ice or in a liquid nitrogen bath to rapidly quench metabolic activity.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cell monolayer.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled centrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites into a new pre-chilled tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase ion-pairing)

  • Mobile phases (e.g., acetonitrile, water with appropriate additives)

  • Metabolite standards (including unlabeled this compound)

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the metabolite extracts again to remove any precipitates.

  • LC Separation: Inject the samples onto the LC system. The chromatographic method should be optimized to achieve good separation of 2-oxoglutarate and other TCA cycle intermediates.

  • MS/MS Detection: Analyze the eluting metabolites using a mass spectrometer operating in a suitable mode (e.g., negative ion mode for organic acids). Set the instrument to perform targeted analysis of the expected mass-to-charge ratios (m/z) for the unlabeled and labeled isotopologues of 2-oxoglutarate and other relevant metabolites.

  • Data Acquisition: Acquire data in full scan mode or using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for higher sensitivity and specificity.

Data Presentation

The primary data obtained from the LC-MS/MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This data represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates after Labeling with [U-13C5]-2-Oxoglutarate Ester

MetaboliteM+0M+1M+2M+3M+4M+5
2-Oxoglutarate 0.050.010.020.020.050.85
Succinate 0.100.020.030.050.80 0.00
Fumarate 0.120.030.040.060.75 0.00
Malate 0.150.040.050.080.68 0.00
Citrate 0.200.050.100.15 0.100.40
Glutamate 0.080.020.030.040.030.80

Note: The data in this table is hypothetical and for illustrative purposes only. The M+5 enrichment in 2-oxoglutarate and glutamate indicates direct incorporation of the tracer. The M+4 isotopologues of succinate, fumarate, and malate are expected from the oxidative TCA cycle. The presence of M+5 citrate indicates reductive carboxylation, while M+3 citrate can arise from the condensation of labeled oxaloacetate (M+3) with unlabeled acetyl-CoA.

Table 2: Calculated Metabolic Fluxes (Relative to 2-Oxoglutarate Uptake)

FluxControlTreatment X
OGDH (2-OG -> Succinyl-CoA) 10075
IDH (Reductive, 2-OG -> Isocitrate) 1545
Transaminase (2-OG -> Glutamate) 2520
Succinate Dehydrogenase 9570
Fumarase 9068
Malate Dehydrogenase 8565

Note: This table presents hypothetical flux data derived from the MIDs in Table 1, calculated using metabolic flux analysis software. Fluxes are normalized to the rate of 2-oxoglutarate uptake.

Data Analysis and Interpretation

The analysis of mass isotopomer distributions to calculate metabolic fluxes requires specialized software packages (e.g., INCA, Metran, WUFlux). These tools use the measured MIDs and a stoichiometric model of the metabolic network to estimate the intracellular fluxes that best fit the experimental data.

Logical Flow of Data Analysis:

Data_Analysis_Flow raw_data Raw LC-MS Data peak_integration Peak Integration & Area Calculation raw_data->peak_integration natural_abundance_correction Natural Abundance Correction peak_integration->natural_abundance_correction mid_calculation Mass Isotopologue Distribution (MID) Calculation natural_abundance_correction->mid_calculation flux_estimation Flux Estimation using MFA Software mid_calculation->flux_estimation metabolic_model Stoichiometric Metabolic Model metabolic_model->flux_estimation flux_map Quantitative Flux Map flux_estimation->flux_map

Fig. 3: Data analysis workflow for metabolic flux analysis.

Conclusion

The use of stable isotope-labeled this compound, particularly in the form of cell-permeable esters, provides a powerful tool for dissecting the complexities of central carbon metabolism. By following the detailed protocols and data analysis workflows outlined in these application notes, researchers can gain valuable quantitative insights into the metabolic state of their biological systems, with significant applications in basic research, disease understanding, and drug development.

References

Application Notes and Protocols for Determining α-Ketoglutarate Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-ketoglutarate dehydrogenase complex (AKGDH or KGDHC) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[1][2] This reaction is a key regulatory point in cellular metabolism, linking amino acid and carbohydrate metabolism to energy production.[3][4] AKGDH activity is a crucial indicator of mitochondrial function, and its dysregulation has been implicated in various pathologies, including neurodegenerative diseases and cancer.[2] Accurate and reliable measurement of AKGDH activity is therefore essential for research in these areas.

These application notes provide detailed protocols for a colorimetric enzymatic assay to determine AKGDH activity in various biological samples. The principle of this widely used assay is based on the reduction of NAD+ to NADH during the oxidative decarboxylation of α-ketoglutarate. The resulting NADH can then be measured, often through a coupled reaction that produces a colored product, allowing for spectrophotometric quantification at a specific wavelength (commonly 450 nm).

Signaling and Metabolic Pathways

The α-ketoglutarate dehydrogenase complex is a central hub in cellular metabolism. Its primary role is within the TCA cycle, but its substrate, α-ketoglutarate, and its product, succinyl-CoA, are involved in numerous other metabolic and signaling pathways.

AKGDH_Pathway cluster_TCA TCA Cycle cluster_AA Amino Acid Metabolism Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA AKGDH Succinate Succinate SuccinylCoA->Succinate Heme Heme Synthesis SuccinylCoA->Heme Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamate Glutamate Glutamate->AlphaKG Glutamate Dehydrogenase Glutamine Glutamine Glutamine->Glutamate Proline Proline Proline->Glutamate Arginine Arginine Arginine->Glutamate TCA_Cycle TCA Cycle AminoAcid Amino Acid Metabolism

Caption: Metabolic pathways intersecting at α-ketoglutarate.

Experimental Workflow

The general workflow for the AKGDH activity assay involves sample preparation, the enzymatic reaction, and subsequent data analysis.

AKGDH_Workflow Sample Biological Sample (Tissues, Cells, Mitochondria) Homogenization Homogenization in Assay Buffer Sample->Homogenization Centrifugation Centrifugation to Remove Debris Homogenization->Centrifugation Supernatant Collect Supernatant (Lysate) Centrifugation->Supernatant ProteinQuant Protein Quantification (e.g., BCA) Supernatant->ProteinQuant Incubation Add Sample to Reaction Mix and Incubate (e.g., 37°C) Supernatant->Incubation ReactionSetup Prepare Reaction Mix (Substrate, Developer, Buffer) ReactionSetup->Incubation Measurement Measure Absorbance (e.g., 450 nm) in Kinetic Mode Incubation->Measurement DataAnalysis Data Analysis: - Standard Curve - Calculate Activity Measurement->DataAnalysis

Caption: General experimental workflow for the AKGDH activity assay.

Experimental Protocols

I. Reagent Preparation
  • AKGDH Assay Buffer: Typically provided in commercial kits. Store at 4°C or -20°C. Allow to warm to room temperature before use.

  • AKGDH Substrate: Reconstitute lyophilized substrate (containing α-ketoglutarate) with ultrapure water. Aliquot and store at -20°C.

  • AKGDH Developer: Reconstitute lyophilized developer with ultrapure water. This component often contains the chromogenic probe. Aliquot and store at -20°C.

  • NADH Standard: Reconstitute lyophilized NADH with ultrapure water to create a stock solution (e.g., 1.25 mM). Aliquot and store at -20°C.

II. Sample Preparation
  • Tissue Samples: Homogenize 10 mg of tissue in 100 µL of ice-cold AKGDH Assay Buffer.

  • Cell Samples: Resuspend 1 x 10^6 cells in 100 µL of ice-cold AKGDH Assay Buffer.

  • Mitochondria: Isolate mitochondria from fresh tissue or cells using a suitable mitochondrial isolation kit.

  • Lysis: Keep the homogenate on ice for 10 minutes.

  • Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.

  • Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the BCA assay. This is crucial for normalizing the enzyme activity.

III. Assay Procedure
  • NADH Standard Curve Preparation:

    • Prepare a series of NADH standards in a 96-well plate. For example, use a 1.25 mM NADH stock to create standards ranging from 0 to 12.5 nmol/well.

    • Adjust the final volume of each standard to 50 µL with AKGDH Assay Buffer.

  • Sample and Control Preparation:

    • Add 5-50 µL of your sample (supernatant) to duplicate wells of the 96-well plate.

    • Adjust the final volume to 50 µL with AKGDH Assay Buffer.

    • Sample Blank: For each sample, prepare a blank by adding the same volume of sample to a well but using a reaction mix without the AKGDH substrate. This will account for background absorbance.

    • Positive Control: A positive control (often provided in kits) can be used to validate the assay performance.

  • Reaction Mix Preparation:

    • Prepare a master mix of the reaction components according to the kit's instructions. A typical reaction mix includes the AKGDH Assay Buffer, AKGDH Substrate, and AKGDH Developer.

    • The volume of each component will depend on the number of reactions to be performed.

  • Enzymatic Reaction and Measurement:

    • Add 50 µL of the Reaction Mix to each well containing the standards, samples, and controls.

    • For sample blanks, add 50 µL of the background control mix (without substrate).

    • Mix the contents of the wells thoroughly.

    • Immediately place the plate in a microplate reader and measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes. It is recommended to take readings every minute.

IV. Data Analysis
  • Standard Curve:

    • Subtract the absorbance of the 0 nmol NADH standard (blank) from all other standard readings.

    • Plot the corrected absorbance values against the corresponding amounts of NADH (nmol) to generate a standard curve.

    • Determine the equation of the line (y = mx + c) from the linear regression of the standard curve.

  • Enzyme Activity Calculation:

    • For each sample, subtract the background reading (sample blank) from the sample reading.

    • Calculate the change in absorbance (ΔA450) over a specific time interval (Δt) within the linear phase of the reaction.

    • Use the standard curve to convert the ΔA450 to the amount of NADH produced (B) in nmol.

    • The AKGDH activity can be calculated using the following formula:

    Activity (nmol/min/mL or mU/mL) = (B / (Δt * V))

    Where:

    • B = Amount of NADH generated from the standard curve (nmol)

    • Δt = Reaction time (min)

    • V = Volume of the sample added to the well (mL)

  • Specific Activity:

    • To determine the specific activity, normalize the calculated activity to the protein concentration of the sample:

    Specific Activity (nmol/min/mg or mU/mg) = (Activity / [Protein])

    Where:

    • [Protein] = Protein concentration of the sample (mg/mL)

Quantitative Data

The following tables summarize typical quantitative data for the AKGDH activity assay. These values may vary depending on the specific kit, sample type, and experimental conditions.

Table 1: NADH Standard Curve Preparation

StandardVolume of 1.25 mM NADH (µL)Volume of Assay Buffer (µL)Final Amount of NADH (nmol/well)
Blank0500
12482.5
24465.0
36447.5
484210.0
5104012.5

Table 2: Reaction Mix Components (per reaction)

ComponentVolume (µL)
AKGDH Assay Buffer46
AKGDH Substrate2
AKGDH Developer2
Total 50

Note: The volumes provided are examples and should be adjusted based on the manufacturer's protocol.

Table 3: Assay Parameters and Expected Values

ParameterValue
Wavelength450 nm
Incubation Temperature37°C
Incubation Time10 - 60 minutes (kinetic)
Assay SensitivityCan detect < 0.1 mU
Intra-Assay Precision (%CV)< 1.5%
Inter-Assay Precision (%CV)< 8.5%
Standard Curve Range8.3 - 42.3 U/L

Troubleshooting

IssuePossible CauseSolution
Low or no activity Inactive enzymeEnsure proper sample handling and storage. Use fresh samples.
Insufficient sampleIncrease the amount of sample used in the assay.
Incorrect reagent preparationPrepare fresh reagents according to the protocol.
High background Endogenous NADH in the sampleRun a sample blank without the substrate to correct for background.
Contaminated reagentsUse fresh, high-purity water and reagents.
Non-linear reaction rate Substrate depletionUse a shorter time interval for calculation or dilute the sample.
Enzyme instabilityEnsure optimal assay conditions (pH, temperature).

Conclusion

This document provides a comprehensive guide to performing an enzymatic assay for α-ketoglutarate dehydrogenase activity. By following these detailed protocols and utilizing the provided quantitative data and troubleshooting tips, researchers can obtain accurate and reproducible results for their studies in metabolism, neurodegeneration, and drug development.

References

Techniques for Assessing the Cellular Uptake of 2-Oxoglutaric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaric acid (2-OG), also known as alpha-ketoglutarate (α-KG), is a key metabolic intermediate at the crossroads of carbon and nitrogen metabolism.[1] It plays a central role in the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and as a signaling molecule.[1][2] The cellular uptake of 2-OG is a critical process, mediated by various transporters, and its dysregulation is implicated in numerous diseases, including cancer. Accurate assessment of 2-OG cellular uptake is therefore essential for understanding its physiological roles and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for the primary methods used to assess the cellular uptake of 2-OG, including radiolabeled tracer assays, fluorescent analog-based methods, and stable isotope tracing with mass spectrometry.

I. Radiolabeled this compound Uptake Assay

This is the most direct and widely used method for quantifying the transport of 2-OG across the cell membrane. It relies on the use of radioactively labeled 2-OG (e.g., [14C]-2-OG or [3H]-2-OG) and measuring its accumulation inside the cells over time.

Quantitative Data Summary
ParameterCell TypeKm (µM)Vmax (pmol/mg protein/min)Transporter(s) Implicated
2-OG UptakeRat brain mitochondria90 ± 108840 ± 290OGC (SLC25A11)[3][4]
2-OG UptakeProtoplasts130 ± 156290 ± 310Not specified
PHD2 activityRecombinant Human0.9Not ApplicableNot a transport assay

Note: The data presented are representative values from the literature and may vary depending on the specific experimental conditions, cell line, and transporter expression levels.

Experimental Protocol: Radiolabeled 2-OG Uptake in Adherent Cells

Materials:

  • Adherent cells of interest

  • 24- or 96-well cell culture plates

  • Radiolabeled this compound (e.g., [14C]-2-OG)

  • Unlabeled this compound (for competition experiments)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH or Solvable®)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24- or 96-well plate and grow to near confluence (70-95%).

  • Preparation: On the day of the assay, aspirate the growth medium.

  • Washing: Gently wash the cells twice with pre-warmed Assay Buffer.

  • Pre-incubation: Add 150 µL of fresh Assay Buffer to each well. For competition or inhibition studies, add 50 µL of the test compound or inhibitor at the desired concentration and incubate for 30 minutes at 37°C.

  • Initiation of Uptake: Initiate the uptake by adding 50 µL of radiolabeled 2-OG in Assay Buffer to each well. The final concentration of radiolabeled 2-OG should be optimized for the specific cell type but is typically in the low micromolar range.

  • Incubation: Incubate the plate for a predetermined time interval (e.g., 1, 5, 10, 15 minutes) at 37°C with gentle agitation. A time-course experiment should be performed to determine the linear range of uptake.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with ice-cold PBS. This step is critical to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells by adding 50-100 µL of Cell Lysis Buffer to each well and incubating for at least 30 minutes (or overnight for NaOH).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • To determine non-specific uptake, perform a parallel experiment in the presence of a high concentration of unlabeled 2-OG (e.g., 100-fold excess).

    • Subtract the non-specific uptake from the total uptake to obtain the specific uptake.

    • Normalize the specific uptake to the protein concentration in each well, which can be determined using a standard protein assay (e.g., BCA assay).

    • Express the results as pmol of 2-OG per mg of protein per minute.

G cluster_workflow Radiolabeled 2-OG Uptake Assay Workflow start Seed Cells in Plate wash1 Wash with Assay Buffer start->wash1 preincubate Pre-incubate (with/without inhibitors) wash1->preincubate add_radiolabel Add Radiolabeled 2-OG preincubate->add_radiolabel incubate Incubate (Time Course) add_radiolabel->incubate stop_wash Stop Uptake & Wash with Cold PBS incubate->stop_wash lyse Lyse Cells stop_wash->lyse count Scintillation Counting lyse->count analyze Data Analysis count->analyze

Workflow for the Radiolabeled 2-OG Uptake Assay.

II. Fluorescent this compound Analog Uptake Assay

This method utilizes fluorescently labeled analogs of 2-OG to visualize and quantify its cellular uptake. This technique is amenable to high-throughput screening and real-time imaging using fluorescence microscopy or flow cytometry.

Quantitative Data Summary
ParameterCell TypeAnalog UsedDetection MethodKey Findings
Glucose UptakeMCF-7, HepG22-NBDGFluorescence MicroscopyUptake is rapid, saturable, and competed by D-glucose.
Glucose UptakeVarious Cell Lines2-NBDGFlow CytometryA sensitive method for direct and rapid measurement of glucose uptake.

Note: Data for specific fluorescent 2-OG analogs is limited in the public domain. The data presented here for the glucose analog 2-NBDG illustrates the principles of this assay type.

Experimental Protocol: Fluorescent 2-OG Analog Uptake

Materials:

  • Cells of interest

  • 96-well black, clear-bottom plates (for fluorescence microscopy or plate reader) or appropriate plates for flow cytometry

  • Fluorescent 2-OG analog

  • Assay Buffer (e.g., HBSS with HEPES, pH 7.4)

  • Hoechst or DAPI stain (for nuclear counterstaining)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in an appropriate plate and allow them to adhere and grow.

  • Preparation: On the day of the assay, remove the growth medium and wash the cells with Assay Buffer.

  • Incubation with Analog: Add the fluorescent 2-OG analog diluted in Assay Buffer to the cells at a predetermined optimal concentration. Incubate for a specific time at 37°C.

  • Termination and Washing: Stop the uptake by removing the fluorescent solution and washing the cells multiple times with ice-cold Assay Buffer or PBS to remove extracellular fluorescence.

  • Staining (Optional): For microscopy, you can add a nuclear counterstain like Hoechst or DAPI.

  • Detection and Analysis:

    • Fluorescence Microscopy: Capture images to visualize the intracellular localization of the fluorescent analog.

    • Fluorescence Plate Reader: Measure the fluorescence intensity per well to quantify total uptake.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence on a single-cell basis.

  • Data Normalization: Normalize the fluorescence signal to cell number or protein concentration.

G cluster_workflow Fluorescent 2-OG Analog Uptake Assay Workflow start Seed Cells wash Wash Cells start->wash add_analog Add Fluorescent 2-OG Analog wash->add_analog incubate Incubate add_analog->incubate stop_wash Stop Uptake & Wash incubate->stop_wash detect Detection (Microscopy, Plate Reader, or Flow Cytometry) stop_wash->detect analyze Data Analysis detect->analyze

Workflow for the Fluorescent 2-OG Analog Uptake Assay.

III. Stable Isotope-Labeled this compound Uptake with Mass Spectrometry

This powerful technique involves incubating cells with a stable isotope-labeled form of 2-OG (e.g., [13C5]-2-OG). The intracellular metabolites are then extracted and analyzed by mass spectrometry (MS) to quantify the amount of labeled 2-OG and its downstream metabolites. This method provides detailed information about the kinetics of uptake and subsequent metabolic fate of 2-OG.

Quantitative Data Summary

Quantitative data for stable isotope-labeled 2-OG uptake is highly specific to the experimental setup (cell type, incubation time, analytical platform) and is typically presented as fractional enrichment or absolute concentration determined against a standard curve.

Experimental Protocol: Stable Isotope Tracing of 2-OG Uptake

Materials:

  • Cells of interest

  • Culture plates

  • Stable isotope-labeled this compound (e.g., [13C5]-2-OG)

  • Ice-cold saline or PBS

  • Metabolite Extraction Solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Medium Change: Replace the standard culture medium with a medium containing the stable isotope-labeled 2-OG at a known concentration.

  • Incubation: Incubate the cells for a defined period (a time-course experiment is recommended).

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold saline to remove extracellular label.

    • Add a specific volume of pre-chilled extraction solvent to the plate on dry ice to quench metabolic activity and extract metabolites.

  • Cell Harvesting: Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Centrifuge the samples at high speed at 4°C to pellet the protein and cell debris.

  • Sample Preparation for MS: Collect the supernatant containing the metabolites and prepare it for LC-MS analysis (e.g., by drying and resuspending in an appropriate solvent).

  • LC-MS Analysis: Analyze the samples using an LC-MS method optimized for the detection and quantification of 2-OG and its isotopologues.

  • Data Analysis:

    • Determine the amount of labeled 2-OG that has entered the cells.

    • Calculate the fractional enrichment of labeled 2-OG in the intracellular pool.

    • Trace the labeled carbons into downstream metabolites to understand the metabolic fate of the uptaken 2-OG.

G cluster_workflow Stable Isotope Tracing of 2-OG Uptake Workflow start Culture Cells labeling Incubate with Stable Isotope-Labeled 2-OG start->labeling quench Quench Metabolism & Extract Metabolites labeling->quench harvest Harvest Cell Lysate quench->harvest centrifuge Centrifuge to Pellet Debris harvest->centrifuge prepare_ms Prepare Supernatant for MS centrifuge->prepare_ms analyze_ms LC-MS Analysis prepare_ms->analyze_ms analyze_data Data Analysis (Isotopologue Distribution) analyze_ms->analyze_data

Workflow for Stable Isotope Tracing of 2-OG Uptake.

IV. Signaling Pathways and Transporters

The cellular uptake of 2-OG is primarily mediated by members of the Solute Carrier (SLC) superfamily of transporters. Key transporters include the mitochondrial 2-oxoglutarate/malate carrier (OGC, encoded by SLC25A11) and various plasma membrane transporters. Once inside the cell, 2-OG enters central metabolic pathways and acts as a substrate for numerous enzymes, influencing a wide range of cellular processes.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion transporter SLC Transporters (e.g., SLC13, SLC16 families) og_cyto 2-Oxoglutarate transporter->og_cyto ogc OGC (SLC25A11) og_cyto->ogc Transport og_mito 2-Oxoglutarate ogc->og_mito tca TCA Cycle og_mito->tca aa_synthesis Amino Acid Synthesis og_mito->aa_synthesis tca->og_mito og_ext Extracellular 2-Oxoglutarate og_ext->transporter Uptake

Cellular Uptake and Mitochondrial Transport of 2-Oxoglutarate.

Conclusion

The choice of method for assessing the cellular uptake of this compound depends on the specific research question, available equipment, and desired throughput. Radiolabeled assays provide a direct and sensitive measure of transport rates. Fluorescent analog-based methods are well-suited for high-throughput screening and cellular imaging. Stable isotope tracing coupled with mass spectrometry offers the most detailed insights into the uptake and subsequent metabolic fate of 2-OG. By selecting the appropriate technique and following a robust experimental protocol, researchers can accurately quantify 2-OG uptake and further elucidate its critical roles in health and disease.

References

Application Notes and Protocols for High-Throughput Screening of 2-Oxoglutaric Acid Using Fluorometric Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoglutaric acid (2-OG), also known as α-ketoglutarate, is a pivotal intermediate metabolite in the Krebs tricarboxylic acid (TCA) cycle, placing it at the crossroads of carbon and nitrogen metabolism.[1][2] Beyond its role in cellular energy production, 2-OG serves as an essential co-substrate for a large family of non-heme Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs).[3][4] These enzymes are crucial in a variety of physiological processes, including collagen biosynthesis, hypoxic sensing, and epigenetic regulation through histone and DNA demethylation.[4] Given their involvement in diseases such as cancer and anemia, 2-OGDDs have emerged as significant therapeutic targets.

High-throughput screening (HTS) of compound libraries to identify modulators of 2-OGDDs is a key strategy in drug discovery. Fluorometric assays are particularly well-suited for HTS due to their high sensitivity, adaptability to microplate formats, and potential for automation. These assays typically function by measuring the consumption of 2-OG during an enzymatic reaction. This document provides detailed protocols and application notes for two primary types of fluorometric assays for HTS of 2-OG: a chemical derivatization-based assay and an enzyme-coupled assay.

Principle of Assays

Two robust fluorometric methods for quantifying 2-OG in HTS settings are:

  • Post-Reaction Derivatization with o-Phenylenediamine (OPD): This method relies on the enzymatic consumption of 2-OG by a 2-OGDD. After the enzymatic reaction is stopped, any remaining 2-OG is chemically derivatized with o-phenylenediamine (OPD). This reaction, under acidic conditions, forms a stable and highly fluorescent quinoxalinone derivative. The fluorescence intensity is inversely proportional to the activity of the 2-OGDD enzyme. This assay is a discontinuous, endpoint measurement suitable for screening for inhibitors, where higher fluorescence indicates greater inhibition of 2-OG consumption.

  • Enzyme-Coupled Continuous Assay: This approach uses a series of coupled enzymatic reactions to generate a fluorescent signal that is directly proportional to the amount of 2-OG present. In a common format, 2-OG is first transaminated, and the product is then processed through a cascade of enzymatic reactions that ultimately lead to the reduction of a non-fluorescent probe (like resazurin) to a highly fluorescent product (like resorufin) by NADH. The rate of fluorescence increase is proportional to the 2-OG concentration. For inhibitor screening, the reaction is set up with the target 2-OGDD, and the amount of 2-OG remaining at the end of the primary reaction is then quantified using the coupled enzyme system.

Signaling Pathway and Experimental Workflow

Here, we present diagrams illustrating the central role of this compound in cellular metabolism and the general workflow for a high-throughput screening campaign targeting 2-OG-dependent dioxygenases.

2_Oxoglutaric_Acid_Pathway cluster_TCA TCA Cycle (Mitochondria) cluster_Cytosol Cytosol / Nucleus cluster_Dioxygenases 2-OG-Dependent Dioxygenases (2-OGDDs) Isocitrate Isocitrate aKG aKG Isocitrate->aKG Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA aKG->Succinyl_CoA α-Ketoglutarate Dehydrogenase aKG_cyto 2-Oxoglutarate (α-KG) aKG->aKG_cyto Transport Glutamate Glutamate Glutamate->aKG_cyto Glutamate Dehydrogenase/ Transaminases aKG_cyto->Glutamate HIF_Prolyl HIF Prolyl Hydroxylases (PHDs) aKG_cyto->HIF_Prolyl Co-substrate Histone_Demethylases Histone Demethylases (e.g., JmjC domain) aKG_cyto->Histone_Demethylases Co-substrate DNA_Demethylases DNA Demethylases (TET Enzymes) aKG_cyto->DNA_Demethylases Co-substrate HIF_degradation → VHL-mediated Degradation HIF_Prolyl->HIF_degradation Hydroxylates HIF-1α Gene_Regulation → Transcriptional Regulation Histone_Demethylases->Gene_Regulation Removes Methyl Marks DNA_demethylation → Epigenetic Modification DNA_Demethylases->DNA_demethylation Oxidizes 5-mC

Caption: Role of this compound in Metabolism and as a Dioxygenase Co-substrate.

HTS_Workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_readout Signal Detection cluster_analysis Data Analysis Compound_Plate Compound Library Plate (e.g., 384-well) Dispense_Cmpd Dispense Compounds & Controls to Assay Plate Compound_Plate->Dispense_Cmpd Assay_Plate Assay Plate Reagent_Prep Prepare Assay Buffer, Enzyme, 2-OG, Co-factors Add_Enzyme Add Enzyme Mix Reagent_Prep->Add_Enzyme Add_Substrate Initiate Reaction (Add 2-OG) Reagent_Prep->Add_Substrate Dispense_Cmpd->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Rxn Stop Reaction (e.g., add acid) Incubate->Stop_Rxn Add_Detection Add Detection Reagent (e.g., OPD or Coupled Enzymes) Stop_Rxn->Add_Detection Incubate_Detect Incubate for Signal Development Add_Detection->Incubate_Detect Read_Plate Read Fluorescence (Plate Reader) Incubate_Detect->Read_Plate Calc_Z Calculate Z'-Factor Read_Plate->Calc_Z Hit_ID Identify Hits (% Inhibition) Calc_Z->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response

Caption: General workflow for a fluorometric HTS campaign for 2-OGDD inhibitors.

Experimental Protocols

Protocol 1: o-Phenylenediamine (OPD) Derivatization Assay (Endpoint)

This protocol is adapted for screening inhibitors of a generic 2-OG-dependent dioxygenase (e.g., a histone demethylase or a prolyl hydroxylase) in a 384-well plate format.

Materials and Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Enzyme: Purified 2-OGDD of interest

  • Co-factors: Ferrous sulfate (FeSO₄), L-Ascorbic acid

  • Substrate: this compound (disodium salt)

  • Test Compounds: Compound library dissolved in DMSO

  • Stopping Solution: 1 M HCl

  • Derivatization Reagent: 20 mM o-phenylenediamine (OPD) in 1 M HCl (prepare fresh and protect from light)

  • Stabilizing Solution: 2.5 M NaOH

  • Plates: Black, flat-bottom 384-well assay plates

  • Plate Reader: Fluorometer capable of excitation at ~340 nm and emission at ~420 nm.

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds and controls (DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well plate.

  • Enzyme Mix Preparation: Prepare an enzyme mix in Assay Buffer containing the 2-OGDD, 50 µM FeSO₄, and 2 mM Ascorbic acid.

  • Enzyme Addition: Add 10 µL of the enzyme mix to each well. Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate solution of 2-OG in Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of the 2-OG solution to each well. The final concentration of 2-OG should be at or near its Kₘ for the enzyme (e.g., 20 µM).

  • Enzymatic Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 10 µL of Stopping Solution (1 M HCl).

  • Derivatization: Add 10 µL of the freshly prepared Derivatization Reagent (OPD in HCl) to each well.

  • Derivatization Incubation: Incubate the plate at 60°C for 20 minutes, protected from light, to allow the formation of the fluorescent product.

  • Stabilization & Signal Reading: Cool the plate to room temperature. Add 10 µL of Stabilizing Solution (2.5 M NaOH) to each well to enhance and stabilize the fluorescent signal. Read the fluorescence on a plate reader (Ex: 340 nm, Em: 420 nm).

Protocol 2: Enzyme-Coupled Fluorometric Assay

This protocol describes a coupled-enzyme system to quantify the remaining 2-OG after the primary dioxygenase reaction.

Materials and Reagents:

  • Primary Reaction Components: As listed in Protocol 1.

  • Detection Reagent Mix:

    • 100 mM Tris-HCl, pH 8.0

    • Glutamate dehydrogenase (GDH)

    • NADH

    • Resazurin

    • Diaphorase

  • Stopping Solution: A specific inhibitor of the primary 2-OGDD, if needed, or heat inactivation.

  • Plates: Black, flat-bottom 384-well assay plates.

  • Plate Reader: Fluorometer capable of excitation at ~540 nm and emission at ~590 nm.

Procedure:

  • Primary Enzymatic Reaction: Perform steps 1-5 as described in Protocol 1 (Compound Plating through Enzymatic Incubation).

  • Stop Primary Reaction: Terminate the 2-OGDD reaction. This can be done by adding a specific, potent inhibitor that does not interfere with the detection enzymes, or by a brief heat inactivation step if the enzyme is heat-labile.

  • Prepare Detection Reagent: Prepare a fresh Detection Reagent Mix containing GDH, NADH, resazurin, and diaphorase in Tris-HCl buffer. The concentrations should be optimized based on the kit manufacturer's instructions or literature.

  • Initiate Detection Reaction: Add 20 µL of the Detection Reagent Mix to each well.

  • Detection Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light. During this time, the remaining 2-OG will be converted by GDH, consuming NADH. The diaphorase will then use the remaining NADH to reduce resazurin to the fluorescent resorufin. The final fluorescence is inversely proportional to the amount of 2-OG consumed.

  • Signal Reading: Read the fluorescence on a plate reader (Ex: 540 nm, Em: 590 nm).

Data Presentation and Quality Control

For HTS, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a standard statistical parameter used for this purpose.

Z'-Factor Calculation:

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pc, e.g., a known inhibitor) and negative (nc, e.g., DMSO vehicle) controls:

Z' = 1 - [ (3σpc + 3σnc) / |μpc - μnc| ]

Assay QualityZ'-Factor Value
Excellent0.5 to 1.0
Marginal0 to 0.5
Unsuitable for HTS< 0
An assay with a Z'-factor greater than 0.5 is generally considered excellent for high-throughput screening.
Summary of Quantitative Data

The following table provides representative IC₅₀ values for known inhibitors of various 2-OG-dependent dioxygenases, determined using fluorescence-based assays. This data is useful for selecting positive controls and validating assay performance.

Enzyme TargetInhibitorIC₅₀ (µM)Assay Type
Histone Demethylase (KDM4E) 5-carboxy-8-hydroxyquinoline (IOX1)0.2Fluorescence-based (generic)
Histone Demethylase (JMJD2E) 2,4-Pyridinedicarboxylic acid (2,4-PDCA)~2-5Fluorescence-based (generic)
Prolyl Hydroxylase (PHD2) Vadadustat~10-15OPD Derivatization
Prolyl Hydroxylase (PHD2) N-Oxalylglycine (NOG)~300OPD Derivatization
Factor Inhibiting HIF (FIH) 2,4-Pyridinedicarboxylic acid (2,4-PDCA)~5-10OPD Derivatization
Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentration). The values presented are illustrative.

Conclusion

Fluorometric assays are a sensitive, reliable, and scalable method for the high-throughput screening of compounds targeting this compound-dependent pathways. The o-phenylenediamine derivatization and enzyme-coupled methods offer robust platforms for identifying and characterizing inhibitors of the diverse 2-OGDD enzyme family. Careful assay optimization and rigorous quality control, including the consistent monitoring of the Z'-factor, are essential for the success of any HTS campaign. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to implement these powerful screening technologies in their drug discovery efforts.

References

Application Notes: Investigating the Influence of 2-Oxoglutaric Acid on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Oxoglutaric Acid (2-OG), also known as alpha-ketoglutarate (α-KG), is a crucial intermediate metabolite in the tricarboxylic acid (TCA) cycle.[1][2][3] Beyond its central role in cellular energy metabolism, 2-OG functions as a master regulator of gene expression by acting as a key cofactor for a large family of Fe(II)/2-OG-dependent dioxygenases.[4][5] These enzymes play critical roles in various cellular processes, including epigenetic modifications, hypoxia sensing, and collagen biosynthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to study the effects of 2-OG on gene expression.

The primary mechanism by which 2-OG influences gene expression is through its role as a substrate for enzymes that modify chromatin, such as the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases. TET enzymes catalyze the oxidation of 5-methylcytosine (5mC), initiating a DNA demethylation pathway, while JmjC enzymes demethylate histones. Both processes are fundamental in altering chromatin structure and regulating transcriptional activity. Consequently, fluctuations in intracellular 2-OG levels can directly impact the epigenetic landscape and lead to widespread changes in gene expression.

Key Signaling Pathways Involving this compound

2-OG is a central node in cellular signaling, influencing gene expression through several interconnected pathways.

  • Epigenetic Regulation via Dioxygenases: 2-OG is an essential cofactor for TET enzymes and JmjC histone demethylases. TET enzymes convert 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation that is often associated with increased gene expression. JmjC-domain-containing enzymes remove methyl groups from histone proteins, which can either activate or repress gene transcription depending on the specific histone residue.

  • HIF-1α Signaling: Under normal oxygen levels (normoxia), prolyl hydroxylases (PHDs), which are also 2-OG-dependent dioxygenases, hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for degradation. During hypoxia, the lack of oxygen limits PHD activity, stabilizing HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses.

  • mTOR Signaling: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism. 2-OG has been shown to modulate mTOR signaling. Some studies suggest that 2-OG can inhibit the mTOR pathway, mimicking a state of dietary restriction and activating processes like autophagy. Conversely, other evidence indicates that glutamine-derived 2-OG can activate mTORC1, promoting protein synthesis.

2_OG_Signaling_Pathways cluster_0 Epigenetic Regulation cluster_1 Hypoxia Response & Metabolism Two_OG This compound (α-KG) TET TET Enzymes Two_OG->TET Cofactor JmjC JmjC Histone Demethylases Two_OG->JmjC Cofactor DNA_dem DNA Demethylation (5mC → 5hmC) TET->DNA_dem Histone_dem Histone Demethylation JmjC->Histone_dem Gene_Exp_Epigen Altered Gene Expression DNA_dem->Gene_Exp_Epigen Histone_dem->Gene_Exp_Epigen Two_OG_2 This compound (α-KG) PHDs Prolyl Hydroxylases (PHDs) Two_OG_2->PHDs Cofactor mTOR mTOR Pathway Two_OG_2->mTOR Modulates HIF HIF-1α Degradation PHDs->HIF Gene_Exp_Hypoxia Altered Gene Expression HIF->Gene_Exp_Hypoxia Inhibition leads to HIF-1α stabilization Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Experimental_Workflow start Start: Select Cell Line culture 1. Cell Culture & Treatment start->culture harvest 2. Harvest Cells culture->harvest rna_iso 3a. RNA Isolation harvest->rna_iso prot_ext 3b. Protein Extraction harvest->prot_ext qpcr 4a. qRT-PCR (Targeted Gene Expression) rna_iso->qpcr rnaseq 4b. RNA-Sequencing (Global Gene Expression) rna_iso->rnaseq wb 4c. Western Blot (Protein Expression) prot_ext->wb data_analysis 5. Data Analysis qpcr->data_analysis rnaseq->data_analysis wb->data_analysis validation 6. Validation & Functional Assays data_analysis->validation end End: Conclude Findings validation->end

References

Troubleshooting & Optimization

Troubleshooting high background noise in 2-Oxoglutaric Acid fluorometric assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background noise and other issues with 2-Oxoglutaric Acid (α-Ketoglutarate) fluorometric assays.

Troubleshooting Guide: High Background Noise

High background fluorescence can obscure the true signal from your experimental samples, leading to inaccurate and unreliable results.[1] This guide addresses the most common causes of high background and provides systematic solutions to resolve them.

Issue 1: Contaminated Reagents or Buffers

Contamination with fluorescent substances is a primary cause of elevated background signals.[1][2]

Question: My blank wells (containing all reagents except the sample) show very high fluorescence. What could be the cause?

Answer: This strongly suggests contamination in one or more of your assay reagents.

Troubleshooting Steps:

  • Use High-Purity Reagents: Ensure all components, especially water and buffer salts, are of high purity and free from fluorescent contaminants.[1]

  • Prepare Fresh Buffers: Always prepare fresh assay buffers and filter them through a 0.2 µm filter if you suspect contamination.[1]

  • Test Individual Components: To pinpoint the source of contamination, test each reagent individually in a microplate well and measure its fluorescence at the assay's excitation and emission wavelengths.

Issue 2: Sample-Related Interference

The intrinsic properties of biological samples can often interfere with fluorometric assays.

Question: The background in my sample wells is significantly higher than in my blank wells. How can I address this?

Answer: This indicates that components within your sample are contributing to the background signal. This can be due to autofluorescence or the presence of interfering substances.

Troubleshooting Steps:

  • Sample Autofluorescence: Many biological molecules naturally fluoresce. To correct for this, prepare a "no-enzyme" or "no-probe" control for each sample. This control should contain the sample and all other reagents except the enzyme or fluorescent probe. Subtract the average fluorescence of this control from your sample readings.

  • Perform Serial Dilutions: Test serial dilutions of your sample to see if the high background is concentration-dependent. This can help find a sample concentration that minimizes background while keeping the signal within the assay's linear range.

  • Deproteinize Samples: For samples with high protein content, consider deproteinization using a 10 kDa molecular weight cutoff (MWCO) spin filter, as proteins can be a source of autofluorescence and may interfere with the assay chemistry.

  • Avoid Interfering Substances: Be aware of common substances that can interfere with the assay chemistry. For instance, samples with high levels of NADH (>10 µM) or glutathione (>50 µM) can oxidize the fluorescent probe. Similarly, reducing agents like DTT or β-mercaptoethanol (>10 µM) can destabilize the probe.

Table 1: Common Interfering Substances and Recommended Limits

Interfering SubstanceRecommended Maximum Concentration
NADH< 10 µM
Glutathione< 50 µM
DTT< 10 µM
β-mercaptoethanol< 10 µM
Ascorbic acid< 0.2%
SDS< 0.2%
Sodium Azide< 0.2%
Tween-20 / NP-40< 1%

Data compiled from various assay kit manuals.

Issue 3: Incorrect Assay Conditions or Instrument Settings

Suboptimal assay conditions or incorrect instrument settings can significantly increase background noise and reduce the signal-to-noise ratio.

Question: My signal-to-noise ratio is very low, even though my standards seem to work. What should I optimize?

Answer: Optimizing assay conditions and instrument settings is crucial for maximizing sensitivity.

Troubleshooting Steps:

  • Optimize pH and Temperature: Most enzymatic reactions are highly sensitive to pH and temperature. The optimal pH for many NADPH-dependent reactions (often used in these assays) is around 7.5. Test a pH range (e.g., 7.0-8.0) to find the best condition for your specific enzyme. While enzyme activity is often optimal between 25°C and 37°C, ensure the chosen temperature does not destabilize the fluorescent probe.

  • Check Wavelength Settings: Ensure your plate reader's excitation and emission wavelengths match the specifications of the fluorescent probe used in your assay kit (e.g., Ex/Em = 535/587 nm).

  • Adjust Instrument Gain: Increasing the photomultiplier tube (PMT) gain can amplify your signal, but be aware that it will also amplify the background noise. Find the optimal gain setting that provides a robust signal for your highest standard without saturating the detector.

  • Use Appropriate Microplates: For fluorescence assays, always use black-walled, clear-bottom microplates to minimize light scatter and well-to-well crosstalk.

Experimental Workflow & Methodologies

General Experimental Workflow

The following diagram outlines a typical workflow for a this compound fluorometric assay, from sample preparation to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Standards & Reagents prep_samples Prepare Samples (e.g., homogenize, deproteinize) prep_reagents->prep_samples add_standards Add Standards to Plate prep_samples->add_standards add_samples Add Samples & Controls to Plate add_standards->add_samples add_reaction_mix Add Reaction Mix to all wells add_samples->add_reaction_mix incubate Incubate at 37°C (Protect from light) add_reaction_mix->incubate read_plate Read Fluorescence (e.g., Ex/Em = 535/587 nm) incubate->read_plate subtract_bkg Subtract Background (from Blank/Zero Standard) read_plate->subtract_bkg plot_curve Plot Standard Curve subtract_bkg->plot_curve calculate_conc Calculate Sample Concentration plot_curve->calculate_conc

Caption: Standard workflow for a this compound fluorometric assay.

Protocol: Preparation of α-Ketoglutarate Standards

Accurate standards are essential for quantifying your samples. Always prepare fresh standards for each experiment.

  • Prepare 1 mM Stock: Dilute the provided 100 mM α-KG standard 1:100 with distilled water (e.g., add 10 µL of 100 mM standard to 990 µL of dH₂O).

  • Prepare 0.1 nmol/µL Standard (for fluorometric assay): Dilute the 1 mM stock solution 1:10 with assay buffer (e.g., add 10 µL of 1 mM standard to 90 µL of assay buffer).

  • Generate Standard Curve: Add 0, 2, 4, 6, 8, and 10 µL of the 0.1 nmol/µL standard into separate wells of a 96-well black plate.

  • Adjust Volume: Add assay buffer to each well to bring the final volume to 50 µL. This creates standards of 0 (blank), 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well.

Table 2: Example Standard Curve Preparation

WellVolume of 0.1 nmol/µL Standard (µL)Volume of Assay Buffer (µL)Final Amount of α-KG (nmol/well)
1 (Blank)0500
22480.2
34460.4
46440.6
58420.8
610401.0

Frequently Asked Questions (FAQs)

Q1: Why is it important to protect the fluorescent probe and reaction mix from light? A1: Many fluorescent probes are light-sensitive and can degrade or become activated upon prolonged exposure to light, leading to high background or loss of signal. It is crucial to store reagents accordingly and protect the plate from light during incubation.

Q2: My sample readings are higher than my highest standard. What should I do? A2: If your sample readings fall outside the linear range of the standard curve, you will need to dilute your sample and re-run the assay. Ensure you account for this dilution factor when calculating the final concentration.

Q3: Can I use samples prepared in a different buffer? A3: It is highly recommended to use the assay buffer provided in the kit for all dilutions and sample preparations to ensure optimal enzyme activity and pH. If you must use a different buffer, verify that its components do not interfere with the assay. Avoid buffers containing high concentrations of phosphates or substances listed in Table 1.

Q4: How many times can I freeze-thaw my samples and reagents? A4: To maintain reagent integrity, avoid repeated freeze-thaw cycles. It is best to aliquot reagents and samples into single-use volumes upon first use to preserve their stability.

Q5: What is the role of this compound in cellular metabolism? A5: this compound, or α-Ketoglutarate, is a crucial intermediate in the Krebs (TCA) cycle, a central pathway for cellular energy production. It also acts as a key nitrogen transporter in the body, linking amino acid metabolism with energy metabolism.

Signaling Pathway Context

The diagram below illustrates the central role of this compound in the Tricarboxylic Acid (TCA) Cycle and its connection to amino acid metabolism.

TCA_Cycle Isocitrate Isocitrate alpha_KG This compound (α-Ketoglutarate) Isocitrate->alpha_KG Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA α-KG Dehydrogenase Glutamate Glutamate alpha_KG->Glutamate Glutamate->alpha_KG Glutamate Dehydrogenase (Transamination)

Caption: Role of this compound in the TCA cycle.

References

How to prevent the degradation of 2-Oxoglutaric Acid in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 2-Oxoglutaric Acid (also known as α-Ketoglutaric Acid or AKG) in aqueous solutions to prevent its degradation and ensure experimental reproducibility.

Troubleshooting Guides

Problem: Inconsistent or Unexpected Experimental Results

If you are observing variability in your experiments involving this compound solutions, consider the following potential causes and troubleshooting steps:

Potential Cause Troubleshooting/Optimization Steps
Degradation of this compound Stock Solution Aqueous solutions of this compound are not recommended for storage for more than one day.[1] It is best practice to prepare fresh solutions for each experiment. If a stock solution must be prepared in advance, it should be stored at 2-8°C and used as soon as possible. For longer-term storage, consider preparing aliquots of a concentrated stock solution in a suitable solvent (e.g., DMSO) and storing them at -80°C for up to six months or -20°C for up to one month.[2] Before use, thaw the aliquot and dilute it to the final working concentration in your aqueous buffer.
Incorrect pH of the Solution This compound is an acidic compound, and dissolving it in water will lower the pH.[3] The stability and structure of this compound in solution are pH-dependent. At neutral pH, it exists predominantly in the keto form, with a smaller percentage in hydrated (gem-diol) and cyclic forms.[4] Ensure your final solution is buffered to the desired pH for your experiment. Use a calibrated pH meter to verify the pH after dissolution.
Presence of Contaminants Contamination with strong oxidizing agents, reducing agents, or strong alkalis can lead to the degradation of this compound.[5] Use high-purity water (e.g., ultrapure, HPLC-grade) and reagents for preparing your solutions. Ensure all glassware is thoroughly cleaned and rinsed.
Exposure to Light While specific data on the photostability of this compound is limited, it is good laboratory practice to protect solutions from prolonged exposure to light, especially UV light. Store solutions in amber vials or wrap containers in aluminum foil.

Diagram: Troubleshooting Logic for Inconsistent Results

troubleshooting_flow Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_solution_prep Review Solution Preparation Protocol start->check_solution_prep fresh_solution Was the solution prepared fresh on the day of the experiment? check_solution_prep->fresh_solution prepare_fresh Prepare a fresh solution immediately before use. fresh_solution->prepare_fresh No check_storage How was the stock solution stored? fresh_solution->check_storage Yes check_ph Verify the pH of the final solution. prepare_fresh->check_ph storage_conditions Was it stored at 2-8°C and for less than 24 hours? check_storage->storage_conditions improper_storage Degradation is likely. Prepare a fresh solution. storage_conditions->improper_storage No storage_conditions->check_ph Yes improper_storage->start ph_ok Is the pH correct for the experiment? check_ph->ph_ok adjust_ph Adjust pH using appropriate buffers. ph_ok->adjust_ph No check_reagents Assess purity of water and other reagents. ph_ok->check_reagents Yes adjust_ph->check_reagents reagents_ok Are high-purity reagents being used? check_reagents->reagents_ok use_hplc_grade Use ultrapure water and high-purity reagents. reagents_ok->use_hplc_grade No end Proceed with Experiment reagents_ok->end Yes use_hplc_grade->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry place at a temperature between 2°C and 8°C.

Q2: How long can I store an aqueous solution of this compound?

A2: It is strongly recommended to prepare aqueous solutions of this compound fresh on the day of use. Storage of aqueous solutions for more than one day is not advised due to the potential for degradation.

Q3: What is the best way to prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve solid this compound in a high-purity aqueous buffer (e.g., phosphate buffer) and adjust to the desired pH. For longer-term storage of a concentrated stock, consider using a solvent like DMSO and storing at -80°C. When diluting a stock solution, ensure the final concentration of the solvent is not inhibitory to your experimental system.

Q4: Does the pH of the solution affect the stability of this compound?

A4: Yes, the pH of the solution is important. At neutral pH, this compound exists mainly in its keto form. While specific degradation kinetics at different pH values are not well-documented in the literature, it is crucial to maintain a consistent and appropriate pH for your experiments to ensure reproducibility.

Q5: Should I be concerned about exposure of this compound solutions to light?

A5: While there is limited specific data on the photodegradation of this compound, it is a general best practice in a laboratory setting to protect chemical solutions from prolonged exposure to light, particularly UV light, to minimize the risk of degradation. Storing solutions in amber-colored containers or wrapping them in foil is a good precautionary measure.

Experimental Protocols

Protocol: Preparation of a Fresh Aqueous Solution of this compound

This protocol describes the preparation of a 100 mM aqueous solution of this compound.

Materials:

  • This compound (solid, high purity)

  • Ultrapure water

  • Calibrated pH meter

  • Sterile conical tubes or flasks

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a fume hood. For 10 mL of a 100 mM solution, you will need 146.1 mg.

  • Dissolution: Add the powder to a sterile conical tube or flask containing approximately 8 mL of ultrapure water.

  • Mixing: Place a sterile magnetic stir bar in the container and place it on a magnetic stirrer. Stir until the powder is completely dissolved.

  • pH Adjustment: Carefully monitor the pH of the solution using a calibrated pH meter. The initial pH will be acidic. Adjust the pH to your desired experimental value using a suitable buffer system (e.g., phosphate buffer).

  • Final Volume Adjustment: Once the desired pH is reached, add ultrapure water to bring the final volume to 10 mL.

  • Sterilization (Optional): If required for your application, sterile-filter the solution through a 0.22 µm filter into a sterile container.

  • Usage: Use the freshly prepared solution immediately for your experiments. Do not store for more than 24 hours at 2-8°C.

Protocol: Stability Assessment of this compound in Aqueous Solution via HPLC

This protocol provides a general framework for assessing the stability of a this compound solution under specific conditions (e.g., temperature, pH, light exposure).

Materials:

  • Freshly prepared this compound solution in the desired buffer.

  • HPLC system with a suitable detector (e.g., UV-Vis or MS).

  • A suitable HPLC column (e.g., C18 reverse-phase).

  • Mobile phase (e.g., a mixture of acetonitrile and a buffer like phosphoric acid or formic acid in water).

  • This compound reference standard.

  • Controlled environment chambers (for temperature and humidity control).

  • Light source for photostability testing (optional).

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the this compound solution, perform an initial analysis by HPLC to determine the initial concentration. This will serve as your baseline.

  • Storage Conditions: Aliquot the solution into several appropriate containers and store them under the desired experimental conditions (e.g., 4°C in the dark, room temperature with light exposure, etc.).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each storage condition and analyze it by HPLC.

  • HPLC Analysis:

    • Inject a known volume of the sample onto the HPLC system.

    • Separate the components using an appropriate mobile phase and gradient.

    • Detect this compound at a suitable wavelength (e.g., 205-220 nm).

    • Quantify the peak area corresponding to this compound.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area (T=0).

    • Calculate the percentage of this compound remaining at each time point.

    • Plot the percentage of remaining this compound versus time to determine the degradation rate under each storage condition.

Diagram: Experimental Workflow for Stability Assessment

stability_workflow Workflow for this compound Stability Assessment prep_solution Prepare Fresh this compound Solution initial_hplc Initial HPLC Analysis (T=0) prep_solution->initial_hplc aliquot Aliquot Solution for Different Storage Conditions initial_hplc->aliquot storage Store Aliquots under Defined Conditions (e.g., Temp, pH, Light) aliquot->storage time_points Collect Samples at Predetermined Time Points storage->time_points hplc_analysis Analyze Samples by HPLC time_points->hplc_analysis data_analysis Calculate % Degradation and Degradation Rate hplc_analysis->data_analysis conclusion Determine Stability under Tested Conditions data_analysis->conclusion

Caption: General workflow for assessing the stability of this compound solutions.

Data Summary

Table 1: Recommended Storage Conditions for this compound
Form Temperature Conditions Duration Reference
Solid2°C to 8°CDry, tightly sealed containerLong-term
Aqueous Solution2°C to 8°CProtected from lightNot recommended for more than 1 day
Stock Solution in DMSO-20°CTightly sealed, protected from lightUp to 1 month
Stock Solution in DMSO-80°CTightly sealed, protected from lightUp to 6 months
Diagram: Degradation Pathway of this compound

Note: A specific, universally agreed-upon degradation pathway in simple aqueous solution under typical laboratory conditions is not well-documented. The following diagram illustrates a potential, simplified breakdown based on general chemical principles.

degradation_pathway Potential Degradation Pathway of this compound 2-Oxoglutaric_Acid This compound Decarboxylation Decarboxylation 2-Oxoglutaric_Acid->Decarboxylation Heat, Light, Contaminants Succinic_Semialdehyde Succinic Semialdehyde Decarboxylation->Succinic_Semialdehyde Oxidation Oxidation Succinic_Semialdehyde->Oxidation Succinic_Acid Succinic Acid Oxidation->Succinic_Acid

Caption: A simplified potential degradation pathway of this compound.

References

Common sources of interference in enzymatic assays for alpha-ketoglutarate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays for alpha-ketoglutarate (α-KG).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in α-KG enzymatic assays?

Common sources of interference in enzymatic assays for α-KG can be broadly categorized as endogenous substances from the sample, and exogenous contaminants. Pyruvate is a significant endogenous interferent as it can be a substrate for some of the coupling enzymes used in the assay, leading to a background signal.[1] Other potential interferents include substances that can affect the stability of the detection probe, such as thiols (e.g., DTT, β-mercaptoethanol above 10 μM) and reducing agents (e.g., NADH above 10 μM, glutathione above 50 μM).[2] Additionally, general enzyme inhibitors or assay-disrupting compounds like EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), and sodium azide (>0.2%) should be avoided in sample preparations.[3]

Q2: How can I minimize interference from endogenous enzymes in my samples?

To minimize interference from endogenous enzymes, it is crucial to deproteinize your samples.[4] High protein concentrations can interfere with the assay.[1] Common and effective methods for deproteinization include using a 10 kDa molecular weight cut-off (MWCO) spin filter or perchloric acid (PCA) precipitation followed by neutralization. These methods remove larger proteins, including enzymes that could consume α-KG or interfere with the coupled enzymatic reactions.

Q3: My assay has high background. What are the likely causes and how can I troubleshoot this?

High background in an α-KG assay can stem from several factors. One common cause is the presence of pyruvate in the sample, which can generate a background signal. To address this, you can perform a background control measurement for each sample by omitting the α-KG converting enzyme from the reaction mix. The signal from this control can then be subtracted from the signal of the complete reaction. For fluorescence assays, a concentrated fluorescent probe can also lead to high background; in such cases, diluting the probe 5- to 10-fold may be necessary. Contamination of reagents or samples, as well as incorrect incubation conditions (temperature and time), can also contribute to high background.

Q4: What is the role of α-Ketoglutarate in key signaling pathways relevant to drug development?

Alpha-ketoglutarate is a central metabolic intermediate that plays a crucial role in cellular signaling, making it a key molecule in drug development research. It is a critical component of the tricarboxylic acid (TCA) cycle, linking metabolism to cellular energy status. Furthermore, α-KG is an essential cofactor for a large family of dioxygenase enzymes, including those involved in epigenetic modifications (e.g., histone and DNA demethylases) and hypoxia signaling (e.g., prolyl hydroxylases that regulate HIF-1α stability). It also influences the mTOR signaling pathway, a central regulator of cell growth and proliferation, often in a context-dependent manner.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during α-KG enzymatic assays.

Problem Possible Cause Suggested Solution
No or Low Signal Inactive or degraded reagentsCheck the expiration dates and storage conditions of all kit components. Prepare fresh reagents and standards for each experiment.
Incorrect assay conditionsEnsure the assay buffer is at the optimal pH and the incubation is carried out at the correct temperature for the specified time.
Incorrect filter settings on the plate readerVerify that the correct excitation and emission wavelengths (for fluorescent assays) or the correct absorbance wavelength (for colorimetric assays) are being used.
Improper sample preparationEnsure that samples have been properly deproteinized to remove interfering enzymes and proteins.
Inconsistent Results/High Variability Pipetting errorsUse calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix for reagents to be added to multiple wells to minimize pipetting variability.
Bubbles in wellsBe careful to avoid introducing bubbles when pipetting. Centrifuge the plate briefly if bubbles are present.
Temperature fluctuationsEnsure the plate is incubated at a stable and uniform temperature.
Non-linear Standard Curve Incorrect standard dilutionsPrepare fresh serial dilutions of the standard for each assay. Ensure accurate pipetting when preparing the standard curve.
Signal saturationIf the higher concentrations of the standard curve are plateauing, the signal may be saturated. Reduce the concentration of the standards or the assay incubation time.
Sub-optimal assay conditionsOptimize incubation time and temperature. Ensure the pH of the assay buffer is correct.

Summary of Common Interfering Substances

Substance Potential Effect Mitigation Strategy
PyruvateGenerates background signal in coupled assays.Perform a background control reaction for each sample without the α-KG converting enzyme and subtract this value.
Thiols (DTT, β-mercaptoethanol > 10 μM)Can destabilize the detection probe.Avoid using samples containing high concentrations of these reagents. If their presence is unavoidable, their effect should be validated.
Reducing Agents (NADH > 10 μM, Glutathione > 50 μM)Can oxidize the fluorescent probe, leading to erroneous readings.Dilute samples to bring the concentration of these agents below the inhibitory threshold.
EDTA (>0.5 mM)Can chelate divalent cations that may be required for enzyme activity.Avoid using EDTA in sample preparation buffers. If necessary, use at a concentration below 0.5 mM.
Ascorbic Acid (>0.2%)Can interfere with the assay chemistry.Avoid high concentrations in the final sample.
SDS (>0.2%)Can denature enzymes in the assay.Avoid using SDS in sample preparation.
Sodium Azide (>0.2%)Can inhibit horseradish peroxidase (HRP) if it is part of the coupled enzyme system.Avoid using sodium azide as a preservative in buffers used for the assay.
Succinyl-CoACan inhibit upstream enzymes in the TCA cycle (e.g., isocitrate dehydrogenase), potentially affecting α-KG levels in cellular extracts.While not a direct assay interferent, be aware of its potential to alter endogenous α-KG levels during sample preparation. Rapid sample processing and quenching of metabolic activity are recommended.

Experimental Protocols

Protocol 1: Sample Deproteinization using 10 kDa MWCO Spin Filters
  • Homogenization: Homogenize tissue samples (10-20 mg) or cell pellets (1-2 million cells) in 100-200 µL of ice-cold assay buffer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.

  • Filtration: Transfer the supernatant to a 10 kDa MWCO spin filter.

  • Centrifugation: Centrifuge the spin filter according to the manufacturer's instructions (e.g., 14,000 x g for 10-20 minutes at 4°C).

  • Collection: Collect the filtrate, which contains the deproteinized sample with α-KG. The filtrate is now ready for use in the enzymatic assay.

Protocol 2: General Procedure for a Fluorometric α-KG Enzymatic Assay

This protocol is a generalized procedure and should be adapted based on the specific instructions of the assay kit being used.

  • Reagent Preparation: Prepare all reagents (assay buffer, enzyme mix, probe, standards) as described in the kit manual. Ensure all components are at the recommended temperature before use.

  • Standard Curve Preparation: Prepare a series of α-KG standards by serially diluting the stock solution in assay buffer. A typical range might be 0 to 10 nmol/well.

  • Sample Preparation: Add 1-50 µL of deproteinized sample to the wells of a black, clear-bottom 96-well plate. Adjust the volume in all wells to 50 µL with assay buffer.

  • Background Control: For each sample, prepare a parallel well containing the same amount of sample, but plan to add a reaction mix without the α-KG converting enzyme.

  • Reaction Initiation: Prepare a master reaction mix containing the assay buffer, enzyme mix, and fluorescent probe. Add 50 µL of the master mix to each well (including standards and samples). For the background control wells, add 50 µL of a reaction mix that omits the α-KG converting enzyme.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm) using a microplate reader.

  • Calculation:

    • Subtract the blank (0 standard) reading from all standard and sample readings.

    • For each sample, subtract the reading from its corresponding background control well.

    • Plot the standard curve and determine the concentration of α-KG in the samples based on the corrected fluorescence values.

Visualizations

TroubleshootingWorkflow cluster_solutions Potential Solutions start Assay Problem (e.g., Low Signal, High Background, High Variability) check_reagents Check Reagents & Standards - Expired? - Stored correctly? - Prepared fresh? start->check_reagents check_protocol Review Assay Protocol - Correct incubation time/temp? - Correct wavelengths? start->check_protocol check_sample Evaluate Sample Preparation - Deproteinized? - Potential interferents present? start->check_sample check_instrument Verify Instrument Settings & Calibration start->check_instrument solution_reagents Use fresh reagents and standards. check_reagents->solution_reagents solution_protocol Optimize incubation conditions. check_protocol->solution_protocol solution_sample Re-prepare samples with proper deproteinization. Run background controls. check_sample->solution_sample solution_instrument Calibrate instrument and confirm settings. check_instrument->solution_instrument

Caption: A troubleshooting workflow for identifying and resolving common issues in α-KG enzymatic assays.

aKG_Signaling cluster_tca TCA Cycle akg Alpha-Ketoglutarate (α-KG) succinyl_coa Succinyl-CoA akg->succinyl_coa α-KG Dehydrogenase hif1a HIF-1α Stability akg->hif1a Co-factor for Prolyl Hydroxylases epigenetics Epigenetic Regulation (Histone/DNA Demethylation) akg->epigenetics Co-factor for Dioxygenases (TET, JmjC) mTOR mTOR Signaling akg->mTOR Modulates isocitrate Isocitrate isocitrate->akg Isocitrate Dehydrogenase

Caption: The central role of α-ketoglutarate in metabolism and cellular signaling pathways.

References

Addressing the issue of 2-Oxoglutaric Acid cytotoxicity in primary cell cultures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 2-Oxoglutaric Acid (2-OGA), also known as alpha-ketoglutarate (α-KG), in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound in cell culture?

A1: this compound is a key intermediate in the Krebs cycle, playing a central role in cellular energy metabolism. It links the metabolism of carbohydrates and amino acids and is involved in nitrogen transport. In cell culture, it is often used as a supplement to support cell growth, differentiation, and function, particularly in metabolically demanding primary cells.

Q2: Is this compound cytotoxic to primary cells?

A2: The cytotoxicity of 2-OGA is highly dependent on its concentration and the specific primary cell type. While generally considered beneficial at physiological concentrations, high concentrations can be cytotoxic. For example, in C2C12 myoblasts, concentrations of 100 mM resulted in rapid cell death, with reduced cell viability also observed at 20 mM and 30 mM. Conversely, at lower concentrations (e.g., 0.1 mM and 1.0 mM), it can promote cell growth and protect against certain types of cellular stress.

Q3: What are the typical working concentrations of this compound in primary cell culture?

A3: The optimal concentration of 2-OGA varies by cell type and experimental goals. A typical starting range for supplementation is between 0.1 mM and 5 mM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell culture.

Q4: Can this compound affect signaling pathways in primary cells?

A4: Yes, 2-OGA is a signaling molecule that can influence various cellular pathways. For instance, in some cancer cells, it can induce pyroptosis, a form of programmed cell death, through a caspase-8-mediated pathway. In endothelial cells, it has been shown to have protective effects through the activation of the Erk-Nrf2 signaling pathway. In neuronal cells, it can modulate the mTOR pathway and protect against oxidative stress-induced senescence.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected Cell Death or Reduced Viability High Concentration of 2-OGA: Concentrations above the optimal range for your specific cell type can induce cytotoxicity.Perform a dose-response curve to determine the optimal concentration. Start with a range from 0.1 mM to 10 mM and assess viability using an MTT or LDH assay.
Contamination: Bacterial or fungal contamination can cause widespread cell death.Visually inspect the culture for signs of contamination (e.g., turbidity, color change). Perform a sterility test. If contaminated, discard the culture and use fresh reagents.
pH Shift in Culture Medium: The addition of acidic 2-OGA can lower the pH of the medium, affecting cell health.Ensure the 2-OGA solution is pH-adjusted to physiological levels (pH 7.2-7.4) before adding it to the culture medium. Monitor the pH of the culture medium regularly.
Altered Cell Morphology Sub-lethal Cytotoxicity: Even at non-lethal concentrations, 2-OGA might induce stress, leading to morphological changes.Correlate morphological changes with viability assays. Consider lowering the 2-OGA concentration even if widespread cell death is not observed.
Differentiation Induction: 2-OGA can influence cell differentiation, which may be accompanied by morphological changes.Assess markers of differentiation for your specific cell type to determine if the observed changes are related to a desired or undesired differentiation event.
Inconsistent Experimental Results Instability of 2-OGA in Solution: 2-OGA solutions may degrade over time, especially if not stored properly.Prepare fresh 2-OGA solutions for each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Variability in Primary Cell Lots: Primary cells from different donors or lots can exhibit different sensitivities to 2-OGA.Test each new lot of primary cells with a standard 2-OGA concentration to ensure consistency. If variability is high, consider pooling cells from multiple donors.

Quantitative Data Summary

Table 1: Reported Cytotoxic and Protective Concentrations of this compound (α-KG) in a Cell Line Model

Cell TypeConcentrationEffectReference
C2C12 Myoblasts100 mMRapid cell death[1]
20 mM and 30 mMDecreased colony-forming efficiency[1]
0.1 mM and 1.0 mMIncreased colony-forming efficiency[1]

Note: Data on specific cytotoxic concentrations for primary neurons and endothelial cells is limited. It is strongly recommended to perform a dose-response study for each primary cell type.

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells in a 96-well plate

  • This compound (α-KG) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of 2-OGA in the appropriate cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of 2-OGA. Include untreated and vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Primary cells in a 96-well plate

  • This compound (α-KG) stock solution

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of 2-OGA as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Read the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release wells.

Protocol 3: Annexin V Apoptosis Assay

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

Materials:

  • Primary cells cultured in appropriate vessels

  • This compound (α-KG) stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Culture and treat primary cells with 2-OGA for the desired time.

  • Harvest the cells, including any floating cells, and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Signaling Pathways and Experimental Workflows

Experimental_Workflow_for_Cytotoxicity_Assessment Experimental Workflow for Cytotoxicity Assessment start Start: Primary Cell Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability_assays Assess Cell Viability treatment->viability_assays apoptosis_assay Assess Apoptosis treatment->apoptosis_assay mtt MTT Assay (Metabolic Activity) viability_assays->mtt ldh LDH Assay (Membrane Integrity) viability_assays->ldh data_analysis Data Analysis and Interpretation mtt->data_analysis ldh->data_analysis annexin_v Annexin V/PI Staining (Flow Cytometry) apoptosis_assay->annexin_v caspase Caspase Activity Assay apoptosis_assay->caspase annexin_v->data_analysis caspase->data_analysis end End: Determine Cytotoxic Profile data_analysis->end

Caption: Workflow for assessing 2-OGA cytotoxicity.

Signaling_Pathway_Pyroptosis Proposed Signaling Pathway for 2-OGA Induced Pyroptosis oga High Extracellular This compound ros Increased ROS oga->ros caspase8 Caspase-8 Activation ros->caspase8 gsdmd Gasdermin Cleavage caspase8->gsdmd pyroptosis Pyroptosis (Cell Lysis) gsdmd->pyroptosis

Caption: 2-OGA induced pyroptosis signaling.

Protective_Signaling_Pathway_Endothelial Protective Signaling of 2-OGA in Endothelial Cells oga This compound erk Erk Activation oga->erk nrf2 Nrf2 Activation erk->nrf2 antioxidant Antioxidant Gene Expression nrf2->antioxidant protection Cell Protection (Reduced Oxidative Stress) antioxidant->protection

Caption: 2-OGA protective signaling in endothelium.

References

Minimizing pyruvate interference in 2-Oxoglutaric Acid quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing pyruvate interference during the quantification of 2-oxoglutaric acid (α-ketoglutarate).

Frequently Asked Questions (FAQs)

Q1: Why is pyruvate a common interference in this compound enzymatic assays?

Q2: How can I determine if pyruvate is interfering with my this compound measurement?

Q3: What are the primary methods to minimize pyruvate interference?

There are three main approaches to address pyruvate interference:

  • Background Subtraction: This is the most common and straightforward method, where the signal from a parallel background control reaction is subtracted from the signal of the main sample reaction.

  • Enzymatic Removal of Pyruvate: This involves pre-treating the sample with an enzyme that specifically degrades pyruvate before performing the this compound assay.

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can physically separate this compound from pyruvate before detection, offering higher specificity.[2]

Q4: Can sample preparation affect the levels of pyruvate and this compound?

Yes, sample handling and preparation are critical. For instance, in whole blood samples, immediate deproteinization is recommended as delayed processing can lead to changes in pyruvate concentration. Storing whole blood samples on ice before deproteinization can significantly reduce pyruvate levels. It is crucial to follow a consistent and validated sample preparation protocol.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal High endogenous pyruvate levels in the sample.Implement the background subtraction protocol outlined in the Experimental Protocols section. For samples with extremely high pyruvate, consider enzymatic removal or switching to a chromatographic method.
Contaminated reagents.Prepare fresh reagents and use high-purity water.
Inconsistent or Non-Reproducible Results Variable pyruvate interference between samples.Ensure consistent sample handling and preparation for all samples. Always run a background control for each sample.
Incomplete deproteinization.Use an effective deproteinization method, such as perchloric acid (PCA) precipitation followed by neutralization, or a 10 kDa spin filter.
Low or No Signal for this compound Degradation of this compound during sample preparation.Keep samples on ice and process them quickly. This compound is unstable, especially at neutral or alkaline pH.
Inactive enzymes in the assay kit.Check the expiration date of the kit and ensure proper storage conditions. Run a positive control with a known amount of this compound.

Experimental Protocols

Protocol 1: Background Subtraction for Pyruvate Interference

This protocol describes how to perform a parallel background control to correct for endogenous pyruvate in your samples when using an enzymatic assay for this compound.

Materials:

  • This compound Assay Kit (Colorimetric or Fluorometric)

  • Biological samples, deproteinized and cleared of precipitates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare your samples as recommended by your specific protocol (e.g., homogenization of tissues, deproteinization of plasma).

  • Reaction Setup: For each sample and standard, prepare two separate wells on the microplate:

    • Sample Well (S): Add the sample and all the reaction components as instructed in the assay kit manual.

    • Background Control Well (B): Add the sample and all reaction components except the this compound-to-pyruvate converting enzyme. Replace the enzyme volume with an equal volume of assay buffer.

  • Standard Curve: Prepare a standard curve for this compound as per the kit instructions.

  • Incubation: Incubate the plate according to the kit's protocol.

  • Measurement: Read the absorbance or fluorescence at the recommended wavelength.

  • Calculation:

    • For each sample, subtract the reading from the Background Control Well (B) from the reading of the Sample Well (S) to get the corrected reading.

    • Corrected Reading = Reading (S) - Reading (B)

    • Use the corrected reading to determine the concentration of this compound from the standard curve.

Protocol 2: Enzymatic Removal of Pyruvate (Conceptual)

This protocol provides a conceptual framework for the enzymatic removal of pyruvate. Note: This method may require optimization for your specific sample type and assay.

Principle: Pyruvate can be enzymatically converted to a non-interfering substance, such as lactate or alanine, before the addition of the this compound assay reagents.

Potential Enzymes:

  • Lactate Dehydrogenase (LDH): Converts pyruvate to lactate in the presence of NADH.

  • Alanine Transaminase (ALT): Converts pyruvate and glutamate to alanine and 2-oxoglutarate. (Caution: This produces 2-oxoglutarate, so it's generally not suitable).

Conceptual Steps:

  • Sample Preparation: Prepare deproteinized samples as usual.

  • Pyruvate Removal Reaction:

    • To your sample, add lactate dehydrogenase and NADH.

    • Incubate for a sufficient time to allow for the complete conversion of pyruvate to lactate. The exact time and enzyme concentration will need to be optimized.

  • Enzyme Inactivation: Heat-inactivate the lactate dehydrogenase (e.g., at 65°C for 10 minutes). This is crucial to prevent it from interfering with the subsequent assay.

  • This compound Assay: Proceed with the this compound quantification using your assay kit.

Data Presentation

Table 1: Comparison of Methods to Minimize Pyruvate Interference

Method Principle Pros Cons Best Suited For
Background Subtraction Measurement of pyruvate-specific signal in a parallel reaction and subtraction from the total signal.Simple to implement with existing enzymatic assay kits. Cost-effective.Doubles the number of wells required per sample. Assumes the background reaction is truly representative.Routine analysis where moderate pyruvate levels are expected.
Enzymatic Pyruvate Removal Pre-treatment of the sample to enzymatically degrade pyruvate.Can be highly specific for pyruvate removal. May improve the accuracy of the this compound measurement.Requires careful optimization of enzyme concentration and incubation time. Risk of incomplete pyruvate removal or interference from the added enzyme/cofactors.Samples with very high pyruvate concentrations where background subtraction may be insufficient.
HPLC/GC-MS Chromatographic separation of 2-oxoglutarate and pyruvate before detection.High specificity and sensitivity. Can quantify both analytes simultaneously.Requires specialized and expensive equipment. More complex sample preparation and longer analysis time.Confirmatory analysis and research applications requiring high accuracy and the ability to measure multiple metabolites.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay 2-Oxoglutarate Assay cluster_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Deproteinization Deproteinization (e.g., PCA, Spin Filter) Sample->Deproteinization Reaction_S Sample Well (S) + All Reagents Deproteinization->Reaction_S Reaction_B Background Well (B) - Converter Enzyme Deproteinization->Reaction_B Measurement Measure Signal (Absorbance/Fluorescence) Reaction_S->Measurement Reaction_B->Measurement Calculation Calculate Corrected Signal (S - B) Measurement->Calculation Quantification Quantify 2-Oxoglutarate (vs. Standard Curve) Calculation->Quantification

Caption: Workflow for minimizing pyruvate interference using the background subtraction method.

tca_cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Oxoglutarate 2-Oxoglutarate Isocitrate->Oxoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA Oxoglutarate->SuccinylCoA 2-Oxoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The central roles of pyruvate and 2-oxoglutarate in the Tricarboxylic Acid (TCA) Cycle.

References

A researcher's guide to troubleshooting inconsistent 2-Oxoglutaric Acid measurements.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address inconsistencies in 2-Oxoglutaric Acid (2-OG), also known as alpha-ketoglutaric acid (α-KG), measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors causing inconsistent 2-OG measurements?

The most significant sources of variability in 2-OG measurements arise from pre-analytical procedures.[1][2] These include patient-related variables (diet, exercise), sample collection techniques, and especially sample handling and storage conditions.[1][3] 2-OG is a metabolically active intermediate that can degrade or fluctuate rapidly if not handled properly.[3]

Q2: How should I properly store my solid 2-OG standard and biological samples?

Proper storage is crucial for stability. Solid this compound and its salts are often hygroscopic, meaning they readily absorb moisture, which can lead to degradation.

  • Solid Compound: Store in a tightly sealed, airtight container in a cool, dry, and dark place. Recommended temperatures are typically 2-8°C for short-term and -20°C for long-term storage.

  • Aqueous Solutions: 2-OG solutions are not stable and should be prepared fresh for each experiment. Storing aqueous solutions for more than a day is not recommended.

  • Biological Samples: Samples (plasma, serum, tissues) should be processed immediately, kept on ice, and then snap-frozen. For long-term storage, -80°C is required to minimize enzymatic activity and degradation.

Q3: What are the primary differences between LC-MS, GC-MS, and colorimetric assays for 2-OG quantification?

These methods differ in specificity, sensitivity, and throughput.

  • LC-MS/MS (Liquid Chromatography-Mass Spectrometry): Offers high sensitivity and specificity, allowing for the quantification of 2-OG even in complex biological matrices. It can also be adapted to measure related metabolites simultaneously.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Also provides high sensitivity and specificity but typically requires a chemical derivatization step to make the non-volatile 2-OG suitable for gas chromatography.

  • Colorimetric/Fluorometric Assays: These are generally higher-throughput and are based on enzymatic reactions that produce a colored or fluorescent product. While convenient, they can be prone to interference from other molecules in the sample, such as NADH, glutathione, or pyruvate.

Q4: My colorimetric assay shows high background noise. What are the likely causes?

High background in colorimetric assays can be caused by several factors:

  • Interfering Substances: High levels of NADH, glutathione, or pyruvate in the sample can generate a background signal.

  • Sample Quality: Hemolyzed or lipemic samples can interfere with spectrophotometric readings.

  • Reagent Instability: Assay reagents, particularly enzyme mixes, can degrade if not stored properly (e.g., on ice). It is recommended to prepare them fresh.

  • Incorrect Plate Type: For fluorescent assays, use black plates with clear bottoms to minimize background fluorescence and well-to-well crosstalk. For colorimetric assays, standard clear plates are suitable.

Troubleshooting Inconsistent Measurements

This guide addresses common problems encountered during 2-OG quantification.

ProblemPotential Cause (Category)Recommended Solution
Unexpectedly High 2-OG Readings Biological/Pre-analytical Ensure subjects are in a standardized state (e.g., fasting), as diet and exercise can alter metabolite levels. High levels can also suggest deficiencies in enzymatic cofactors like B vitamins (B1, B2, B3, B5), magnesium, or zinc.
Analytical (Colorimetric) Run a sample blank (without the converting enzyme) to check for background from interfering substances like pyruvate. Verify the accuracy of your standard curve and ensure standards were prepared correctly.
Analytical (MS-based) Check for co-eluting isobaric compounds that may be interfering with the signal. Review chromatography and mass transition specificity.
Unexpectedly Low 2-OG Readings Pre-analytical Review sample handling and storage protocols. 2-OG can degrade quickly if samples are left at room temperature or undergo multiple freeze-thaw cycles.
Analytical (All Methods) Confirm the efficiency of your metabolite extraction protocol. Inefficient extraction will lead to lower recovery. Ensure all assay reagents and enzymes are active and have not expired or degraded.
High Variability Between Replicates Pre-analytical For tissue samples, ensure complete and consistent homogenization, as 2-OG levels can vary within the tissue. For all samples, ensure consistent and rapid processing from collection to storage.
Analytical (All Methods) Review pipetting techniques for accuracy and consistency. Ensure consistent incubation times and temperatures, as enzymatic reactions are sensitive to these parameters. For MS-based methods, inconsistent derivatization can be a major source of variability.

Key Experimental Protocols

Protocol 1: Plasma Sample Collection and Handling
  • Patient Preparation: For human studies, collect samples after an overnight fast to minimize dietary influence.

  • Blood Collection: Draw blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Avoid prolonged tourniquet use or excessive fist clenching, which can alter analyte concentrations.

  • Initial Processing: Immediately place the collected blood on ice to slow metabolic activity.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1000-2000 x g for 10-15 minutes at 4°C.

  • Aliquoting and Storage: Carefully transfer the supernatant (plasma) to new, pre-labeled cryovials, avoiding disturbance of the buffy coat. Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Long-Term Storage: Store frozen plasma aliquots at -80°C until analysis. Avoid freeze-thaw cycles.

Protocol 2: Metabolite Extraction from Plasma (Methanol Precipitation)
  • Preparation: Pre-chill extraction solvent (e.g., 80% methanol in water) and samples to -20°C or below.

  • Extraction: Add 4 volumes of cold 80% methanol to 1 volume of plasma (e.g., 400 µL methanol to 100 µL plasma).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for at least 30 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Reconstitution: Reconstitute the dried metabolite pellet in the appropriate assay buffer or solvent for LC-MS/GC-MS analysis.

Protocol 3: General Workflow for a Colorimetric 2-OG Assay

This protocol is a generalized guide. Always refer to the specific manufacturer's manual for your assay kit.

  • Reagent Preparation: Prepare all buffers, enzyme mixes, probes, and standards according to the kit instructions. Equilibrate components to the recommended temperature (e.g., room temperature for buffers, on ice for enzymes).

  • Standard Curve Preparation: Create a fresh serial dilution of the 2-OG standard for every assay run to generate a standard curve.

  • Sample Preparation: Thaw frozen samples on ice. If required by the kit, deproteinize samples (e.g., using a 10 kDa spin filter) to remove interfering enzymes.

  • Assay Reaction: Add the prepared standards and samples to the wells of a microplate (e.g., a clear 96-well plate).

  • Reaction Initiation: Prepare a master mix of the reaction reagents and add it to each well to start the reaction.

  • Incubation: Incubate the plate for the time and temperature specified in the protocol, protected from light if the probe is light-sensitive.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Subtract the value of a reagent blank from all readings. Plot the standard curve (absorbance vs. concentration). Determine the 2-OG concentration in the samples by interpolating their absorbance values from the standard curve.

Visualized Pathways and Workflows

TCACycle Fig 1. 2-Oxoglutarate in the TCA Cycle cluster_TCA TCA Cycle Isocitrate Isocitrate A 2-Oxoglutarate (α-KG) Isocitrate->A Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA A->Succinyl_CoA α-KG Dehydrogenase Complex (Requires B-Vitamins) Glutamate Glutamate A->Glutamate Transamination

Caption: 2-Oxoglutarate as a central intermediate in the TCA cycle.

TroubleshootingWorkflow Fig 2. Troubleshooting Workflow for 2-OG Measurements cluster_pre Pre-Analytical Checks cluster_ana Analytical Checks cluster_bio Biological Interpretation start Inconsistent 2-OG Results check_pre check_pre start->check_pre Start Here check_storage Verify Sample Storage (-80°C, no thaws) check_handling Review Collection & Handling Protocol check_storage->check_handling check_patient Confirm Patient State (e.g., Fasting) check_handling->check_patient check_reagents Check Reagent/Kit Expiry & Storage check_std Prepare Fresh Standard Curve check_reagents->check_std check_instrument Calibrate Pipettes & Verify Instrument Settings check_std->check_instrument check_interference Run Blanks & Controls check_instrument->check_interference check_cofactors Consider Cofactor Deficiencies (B Vitamins) check_pathway Evaluate Related Metabolites check_cofactors->check_pathway check_ana check_ana check_pre:s->check_ana:n If issues persist check_bio check_bio check_ana:s->check_bio:n If issues persist

Caption: A logical workflow for troubleshooting inconsistent 2-OG data.

References

Technical Support Center: Optimizing Sample Deproteinization for Accurate Alpha-Ketoglutarate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing sample deproteinization for the accurate analysis of alpha-ketoglutarate (α-KG). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges and ensure reliable results.

Troubleshooting Guide

This guide addresses specific issues that may arise during sample deproteinization for α-KG analysis.

Issue Potential Cause(s) Recommended Solution(s)
Low α-KG Recovery Inefficient protein precipitation.- Ensure the correct precipitant-to-sample ratio is used. - Perform precipitation on ice to enhance protein removal. - For solvent precipitation, use ice-cold solvent.
α-KG degradation.- Process samples as quickly as possible, keeping them on ice at all times to prevent enzymatic degradation of α-KG.[1] - Snap-freeze tissue samples in liquid nitrogen immediately after collection.[2]
Adsorption of α-KG to precipitated protein.- Vortex the sample and precipitant mixture thoroughly. - Allow for the recommended incubation time on ice to ensure complete protein precipitation.
High Variability Between Replicates Incomplete mixing of sample and precipitant.- Vortex samples vigorously after adding the deproteinization agent.
Inconsistent sample handling.- Ensure uniform timing for all steps, including incubation and centrifugation, across all samples.
Pipetting errors.- Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes.
Enzyme Interference in Assay Incomplete removal of proteins.- For colorimetric and fluorometric assays where high protein content is a concern, the use of a 10 kDa molecular weight cut-off (MWCO) spin filter is recommended to minimize enzyme interference.[1] - Consider using a more stringent deproteinization method, such as perchloric acid (PCA) precipitation, which is essential for sensitive downstream analyses like LC-MS.[1]
Sample pH Out of Range for Downstream Assay Acidic or basic conditions from the deproteinization agent.- After acid precipitation (e.g., with PCA or TCA), it is crucial to neutralize the sample. Add ice-cold potassium hydroxide (KOH) to adjust the pH to between 6.5 and 8.0.[3] - Verify the final pH of the sample with pH paper before proceeding with the assay.
Precipitate Formation After Neutralization Precipitation of excess deproteinizing agent.- After neutralization of PCA with KOH, centrifuge the sample to pellet the precipitated potassium perchlorate. - Carefully collect the supernatant without disturbing the pellet.

Frequently Asked Questions (FAQs)

Q1: Why is deproteinization necessary for α-KG analysis?

A1: Deproteinization is a critical step to remove proteins and enzymes from biological samples. These macromolecules can interfere with the analytical methods used to quantify α-KG, leading to inaccurate results. For instance, enzymes present in the sample can degrade α-KG, while high protein concentrations can affect the performance of colorimetric, fluorometric, and LC-MS assays.

Q2: Which deproteinization method is best for my sample type?

A2: The choice of deproteinization method depends on the sample matrix, the downstream analytical platform, and the specific requirements of your experiment.

  • Perchloric Acid (PCA) and Trichloroacetic Acid (TCA): These are strong acids that effectively precipitate proteins and are often recommended for LC-MS analysis. However, they require a subsequent neutralization step.

  • Organic Solvents (e.g., Acetonitrile, Methanol): These are commonly used for metabolomics studies and offer good protein removal with a simple protocol. Acetonitrile is often considered more efficient than methanol for protein precipitation.

  • Ultrafiltration (Spin Filters): This method uses a membrane to separate proteins from the sample based on molecular weight. It is a non-chemical method that is useful for concentrating samples and is recommended for assays where high protein content might cause enzyme interference.

Q3: Can I store my samples after deproteinization?

A3: It is generally recommended to proceed with the analysis immediately after deproteinization. If storage is necessary, deproteinized samples should be stored at -80°C to minimize the degradation of α-KG.

Q4: How can I be sure that the deproteinization process itself is not affecting my α-KG levels?

A4: To validate your deproteinization method, you can perform a spike-and-recovery experiment. This involves adding a known amount of α-KG standard to your sample before and after deproteinization and then measuring the concentration. The recovery rate will help you assess the efficiency and potential loss of α-KG during the process.

Q5: What is the purpose of neutralizing the sample after acid precipitation?

A5: The strong acidic environment created by PCA or TCA can interfere with downstream enzymatic assays and chromatographic separations. Neutralization, typically with potassium hydroxide (KOH), adjusts the pH to a physiological range (6.5-8.0), ensuring the optimal performance of subsequent analytical steps.

Comparison of Deproteinization Methods

The following table summarizes the performance of common deproteinization methods.

Method Principle Protein Removal Efficiency (%) Analyte Recovery Pros Cons
Perchloric Acid (PCA) Precipitation pH shift causing protein denaturation and precipitation.High (Specific % not stated, but widely used for complete protein removal)Good, but can be harsh on some analytes.Highly effective; stabilizes many small molecules.Requires neutralization; can be harsh.
Trichloroacetic Acid (TCA) Precipitation Similar to PCA, causes protein precipitation through acidification.>92%Good, but can be harsh on some analytes.Highly effective.Requires neutralization.
Acetonitrile (ACN) Precipitation Organic solvent causes proteins to precipitate out of solution.>96%Generally good, allows for detection of a wide range of metabolites.Simple and rapid procedure.Less efficient for some very polar metabolites.
Methanol (MeOH) Precipitation Similar to ACN, uses an organic solvent to precipitate proteins.Less efficient than ACN.Can be less efficient in recovering certain metabolites compared to ACN.Simple to perform.Lower protein removal efficiency compared to ACN.
Ultrafiltration (e.g., 10 kDa Spin Filter) Size exclusion chromatography; separates molecules based on size.Dependent on the molecular weight cut-off of the filter.Generally provides a "safe" method with good recovery, but can lead to lower signal-to-noise.Non-chemical; gentle on analytes; can concentrate the sample.Can be slower; potential for membrane fouling; lower signal-to-noise ratio in some cases.

Experimental Protocols

Protocol 1: Perchloric Acid (PCA) Deproteinization

This protocol is suitable for tissue homogenates, cell lysates, and serum/plasma, and is highly recommended for LC-MS analysis.

Materials:

  • Ice-cold 1 M Perchloric Acid (PCA)

  • Ice-cold 2 M Potassium Hydroxide (KOH)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Sample Preparation: Homogenize tissue or cells in an appropriate ice-cold buffer. For plasma or serum, collect the sample and keep it on ice.

  • Precipitation: Add ice-cold 1 M PCA to the sample to a final concentration of 1 M (e.g., add 1 volume of 2 M PCA to 1 volume of sample). For serum or high protein samples, a ratio of 100 µL of ice-cold PCA to 400 µL of sample can be used.

  • Vortex briefly and incubate on ice for 5-10 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Add ice-cold 2 M KOH, equivalent to 34% of the supernatant volume (e.g., 34 µL of 2 M KOH to 100 µL of supernatant), to neutralize the sample.

  • Vortex briefly and check the pH using pH paper to ensure it is between 6.5 and 8.0. Adjust with 0.1 M KOH or PCA if necessary.

  • Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to precipitate the excess potassium perchlorate.

  • Collection: Collect the supernatant, which is now deproteinized and neutralized, for α-KG analysis.

Protocol 2: Acetonitrile (ACN) Deproteinization

This protocol is a simpler and faster method suitable for a variety of sample types.

Materials:

  • Ice-cold Acetonitrile (ACN)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Sample Preparation: Prepare tissue homogenates, cell lysates, or plasma/serum samples and keep them on ice.

  • Precipitation: Add 2-3 volumes of ice-cold ACN to 1 volume of sample (e.g., 200 µL of ACN to 100 µL of sample).

  • Vortex the mixture vigorously for 30 seconds.

  • Incubation: Incubate at -20°C for 1 hour to enhance protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10-15 minutes at 4°C.

  • Collection: Carefully collect the supernatant for α-KG analysis.

Protocol 3: Ultrafiltration using 10 kDa MWCO Spin Filters

This protocol is a gentle, non-chemical method for deproteinization.

Materials:

  • 10 kDa Molecular Weight Cut-Off (MWCO) spin filters

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Sample Preparation: Prepare tissue homogenates, cell lysates, or plasma/serum samples.

  • Loading: Add the sample to the upper chamber of the 10 kDa MWCO spin filter.

  • Centrifugation: Centrifuge at 10,000-15,000 x g for 10-15 minutes at 4°C. The exact speed and time will depend on the manufacturer's instructions.

  • Collection: The deproteinized filtrate containing α-KG will be collected in the bottom of the collection tube. The proteins will be retained on the filter membrane.

  • The collected filtrate is ready for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_deproteinization Deproteinization Method cluster_processing Post-Deproteinization Processing cluster_analysis Analysis sample Biological Sample (Tissue, Cells, Plasma) homogenization Homogenization / Lysis (on ice) sample->homogenization pca PCA / TCA Precipitation homogenization->pca Acidification acn Acetonitrile Precipitation homogenization->acn Solvent Addition uf Ultrafiltration (10 kDa Spin Filter) homogenization->uf Centrifugation centrifuge1 Centrifugation (13,000 x g, 4°C) pca->centrifuge1 acn->centrifuge1 supernatant Collect Supernatant uf->supernatant neutralize Neutralization (with KOH) centrifuge1->neutralize For PCA/TCA centrifuge2 Centrifugation (to remove salt) neutralize->centrifuge2 centrifuge2->supernatant analysis α-KG Quantification (Colorimetric, Fluorometric, LC-MS) supernatant->analysis

Caption: Experimental workflow for sample deproteinization for α-KG analysis.

tca_cycle akg Alpha-Ketoglutarate succinyl_coa Succinyl-CoA akg->succinyl_coa α-KG Dehydrogenase glutamate Glutamate akg->glutamate proline Proline akg->proline Synthesis prolyl_hydroxylase Prolyl Hydroxylases (PHDs) akg->prolyl_hydroxylase Co-substrate isocitrate Isocitrate isocitrate->akg Isocitrate Dehydrogenase glutamate->akg Glutamate Dehydrogenase glutamine Glutamine glutamate->glutamine hif1a HIF-1α prolyl_hydroxylase->hif1a Hydroxylation & Degradation

Caption: Central role of alpha-ketoglutarate in metabolic pathways.

References

Refinement of protocols for the long-term storage of 2-Oxoglutaric Acid samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of 2-Oxoglutaric Acid (α-Ketoglutarate, AKG) samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1] Some suppliers indicate that under these conditions, the compound is stable for at least four years. For shorter periods, storage at 2-8°C in a dry place is also acceptable.[2]

Q2: How should I store aqueous solutions of this compound?

A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] It is best to prepare fresh solutions for each experiment to ensure accuracy and reproducibility. If short-term storage is necessary, keep the solution on ice.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: High-purity water is the recommended solvent for creating standard stock solutions. For some applications, dissolving in a buffer such as PBS (pH 7.2) is appropriate.[4] If using organic solvents like DMSO or ethanol for specific experimental needs, ensure the final concentration of the organic solvent is low enough to not interfere with the assay.

Q4: How many times can I freeze and thaw my biological samples containing this compound?

A4: While specific data for this compound is limited, it is a best practice to minimize freeze-thaw cycles for all biological samples to maintain analyte integrity.[5] For many analytes, changes can be observed after just two freeze-thaw cycles. It is highly recommended to aliquot samples into single-use volumes before freezing to avoid repeated thawing of the entire sample.

Q5: What are the main degradation pathways for this compound that I should be aware of?

A5: A significant degradation pathway to be aware of during sample extraction is the reductive amination of this compound to glutamate, especially when using methanol:water extraction buffers. This can lead to an overestimation of glutamate and an underestimation of this compound. Additionally, as a β-ketodicarboxylic acid, it can be susceptible to decarboxylation under certain conditions.

Data Presentation: Storage and Stability Summary

Compound FormStorage TemperatureRecommended DurationKey Considerations
Solid (Powder) -20°C≥ 4 yearsStore in a tightly sealed container, protected from moisture and light.
2-8°CShort-termEnsure the container is well-sealed and the environment is dry.
Aqueous Solution 4°C (on ice)≤ 24 hoursPrepare fresh for each experiment for optimal results.
Stock Solution (-20°C) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (-80°C) -80°CUp to 6 monthsRecommended for longer-term storage of stock solutions.
Biological Samples (Plasma, Serum, Tissue Homogenates) -80°CLong-termAliquot into single-use tubes to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in this compound quantification assays.

Possible Cause Suggested Solution
Degradation of this compound in solution. Prepare fresh standards and solutions for each assay. Avoid storing aqueous solutions for more than a day.
Repeated freeze-thaw cycles of samples. Aliquot samples into single-use volumes before initial freezing. Plan experiments to minimize the number of thaws for any given aliquot.
Improper sample handling. Keep samples on ice during preparation and processing to minimize enzymatic activity.
Pipetting errors or improper mixing. Use calibrated pipettes and ensure thorough mixing of all reagents and samples.
Contamination of reagents. Use fresh, high-quality reagents and sterile techniques to avoid contamination.

Issue 2: High background signal in colorimetric or fluorometric assays.

Possible Cause Suggested Solution
Presence of interfering substances in the sample. Pyruvate is a known interfering substance in some commercial assays. Run a sample blank without the enzyme that converts this compound to correct for this background.
Contaminated reagents or water. Use high-purity water and fresh reagents to prepare buffers and solutions.
Inappropriate plate type for the assay. Use clear plates for colorimetric assays and black, clear-bottom plates for fluorometric assays to minimize background noise.
Assay buffer not at room temperature. Allow all reagents, especially the assay buffer, to equilibrate to room temperature before use.

Issue 3: Low or no signal in the this compound assay.

Possible Cause Suggested Solution
Degradation of this compound during storage or sample preparation. Review storage conditions and handling procedures. Ensure samples were properly stored and processed.
Insufficient amount of this compound in the sample. Concentrate the sample if possible, or increase the starting amount of material. Consider using a more sensitive detection method (e.g., fluorometric over colorimetric, or LC-MS).
Incorrect plate reader settings. Verify the excitation and emission wavelengths are correctly set for your specific assay's fluorophore or chromophore.
Enzyme mix inactivity. Ensure enzyme mixes have been stored correctly at -20°C and have not exceeded their shelf-life after reconstitution.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Standard Solutions
  • Materials:

    • This compound (solid, high purity)

    • High-purity water or 1X PBS (pH 7.2)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the solid this compound to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance.

    • Dissolve the solid in the appropriate volume of high-purity water or PBS to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • For long-term storage, aliquot the stock solution into single-use, sterile tubes.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

    • For daily use, prepare fresh dilutions from the stock solution and keep them on ice. Do not store diluted standards for more than one day.

Protocol 2: Deproteinization of Biological Samples for this compound Analysis

This protocol is essential for removing proteins from biological samples, as they can interfere with many quantification assays.

  • Materials:

    • Biological sample (e.g., plasma, serum, tissue homogenate)

    • Perchloric Acid (PCA), ice-cold

    • Potassium Hydroxide (KOH), ice-cold

    • pH indicator strips or a calibrated pH meter

    • Microcentrifuge

  • Procedure:

    • Homogenize tissue samples in an appropriate ice-cold buffer.

    • Add ice-cold PCA to the sample to a final concentration of 1 M. Vortex briefly.

    • Incubate the mixture on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 13,000 x g for 10-15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the deproteinized sample.

    • Neutralize the supernatant by adding ice-cold KOH. It is crucial to bring the pH to a range of 6.5-8.0. Monitor the pH carefully using pH strips or a pH meter.

    • Incubate on ice for 5-10 minutes to allow the potassium perchlorate salt to precipitate.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the salt.

    • Collect the supernatant, which is now ready for this compound quantification. Analyze immediately or store at -80°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage start Biological Sample (Cell, Tissue, Plasma) homogenize Homogenization (for tissues/cells) start->homogenize deproteinize Deproteinization (e.g., with PCA) homogenize->deproteinize neutralize Neutralization (e.g., with KOH) deproteinize->neutralize centrifuge Centrifugation neutralize->centrifuge supernatant Collect Supernatant centrifuge->supernatant assay Quantification Assay (Colorimetric, Fluorometric, LC-MS) supernatant->assay store_sample Processed Sample (-80°C) supernatant->store_sample Store for later analysis data Data Acquisition assay->data store_solid Solid AKG (-20°C) store_solution Aqueous Solution (≤ 1 day on ice)

Caption: Experimental workflow for this compound sample processing and analysis.

troubleshooting_workflow start Inconsistent Results? check_storage Review Storage Conditions - Solid at -20°C? - Fresh solutions used? start->check_storage Yes check_handling Review Sample Handling - Kept on ice? - Minimized freeze-thaw? start->check_handling Yes check_assay Review Assay Procedure - Correct reagents? - Correct instrument settings? start->check_assay Yes solution_storage Action: Use properly stored reagents and fresh solutions. check_storage->solution_storage solution_handling Action: Aliquot samples and maintain cold chain. check_handling->solution_handling solution_assay Action: Rerun assay following protocol precisely. check_assay->solution_assay

Caption: Troubleshooting decision tree for inconsistent this compound results.

References

How to address the instability of 2-Oxoglutaric Acid during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of 2-Oxoglutaric Acid (α-Ketoglutaric Acid) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound, also known as alpha-ketoglutarate (α-KG), is a key intermediate metabolite in several fundamental cellular processes.[1][2] It plays a crucial role in the Krebs cycle (TCA cycle) for energy production, acts as a critical link between carbon and nitrogen metabolism, and is involved in amino acid synthesis.[1][2] Its levels can provide valuable insights into cellular metabolic status, making it a significant biomarker in various research fields, including drug development.

Q2: Why is this compound considered unstable during sample preparation?

This compound is a keto acid, which makes it inherently reactive and prone to degradation.[3] Its stability is significantly influenced by factors such as temperature, pH, and the presence of certain enzymes in the biological matrix. Delays in sample processing or improper storage conditions can lead to a rapid decrease in its concentration, resulting in inaccurate measurements.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound in biological samples include enzymatic conversion and spontaneous decarboxylation. Enzymes present in plasma and tissues can rapidly metabolize this compound. Additionally, it can undergo spontaneous degradation, particularly at non-optimal pH and elevated temperatures.

Q4: How can I minimize the degradation of this compound during sample collection and handling?

To minimize degradation, it is crucial to adhere to strict pre-analytical protocols. This includes rapid processing of samples after collection, maintaining low temperatures, and using appropriate anticoagulants and preservatives. Immediate separation of plasma or serum from blood cells is highly recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or undetectable levels of this compound Sample degradation due to improper handling or storage.Ensure samples are processed immediately after collection and stored at -80°C. Minimize freeze-thaw cycles. Use of stabilizing agents or derivatization immediately after sample preparation is recommended.
Inefficient extraction from the sample matrix.Optimize the extraction protocol. Ensure complete protein precipitation and efficient recovery of the analyte.
Poor peak shape (tailing, fronting, or splitting) in chromatography Suboptimal chromatographic conditions.Adjust the mobile phase composition, pH, and gradient profile. Ensure the analytical column is appropriate for keto-acid analysis and is not degraded.
Co-elution with interfering substances from the matrix.Improve sample cleanup procedures to remove matrix components. Consider using a more selective analytical column or modifying the chromatographic method.
Instability of the derivatized product.Ensure the derivatization reaction has gone to completion and that the derivative is stable under the analytical conditions. Optimize reaction time and temperature.
High variability between replicate measurements Inconsistent sample preparation.Standardize all sample preparation steps, including volumes, incubation times, and temperatures. Use an internal standard to correct for variability.
Instrument instability.Perform routine maintenance and calibration of the analytical instrument (e.g., LC-MS, HPLC-ECD).
Matrix Effects (Ion Suppression or Enhancement in LC-MS) Co-eluting matrix components interfering with the ionization of the target analyte.Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.

Experimental Protocols

Protocol 1: Sample Collection and Initial Processing

To ensure the stability of this compound, follow these steps for sample collection and initial processing:

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant such as EDTA or heparin. It is crucial to minimize the time between blood draw and processing.

  • Immediate Centrifugation: Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C within 30 minutes of collection to separate plasma or serum.

  • Aliquoting and Storage: Immediately aliquot the plasma or serum into pre-chilled, labeled tubes. Snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: Derivatization of this compound with Phenylhydrazine for HPLC-ECD Analysis

This protocol describes the derivatization of this compound with phenylhydrazine to form a stable derivative that can be detected by an electrochemical detector (ECD).

Materials:

  • Phenylhydrazine hydrochloride

  • Perchloric acid (PCA)

  • Sodium acetate

  • Potassium ferricyanide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (e.g., 2-ketovaleric acid)

Procedure:

  • Sample Deproteinization: To 100 µL of plasma or tissue homogenate, add 100 µL of ice-cold 1M perchloric acid containing the internal standard. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Derivatization Reaction: Transfer 150 µL of the supernatant to a clean microcentrifuge tube. Add 50 µL of a freshly prepared solution of 10 mg/mL phenylhydrazine hydrochloride in water. Vortex and incubate at room temperature for 30 minutes in the dark.

  • Reaction Quenching: After incubation, add 50 µL of a quenching solution (e.g., a solution containing potassium ferricyanide) to stop the reaction.

  • HPLC-ECD Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system equipped with a C18 column and an electrochemical detector.

Protocol 3: Derivatization of this compound with Diacetyl-L-tartaric Anhydride (DATAN) for LC-MS Analysis

This protocol is for the derivatization of this compound with DATAN, which creates diastereomers that can be separated on a standard C18 column for LC-MS analysis.

Materials:

  • Diacetyl-L-tartaric anhydride (DATAN)

  • Acetonitrile (anhydrous, HPLC grade)

  • Pyridine

  • Internal Standard (e.g., 13C5-labeled this compound)

Procedure:

  • Sample Preparation: To 50 µL of plasma or tissue extract, add the internal standard.

  • Drying: Evaporate the sample to complete dryness under a stream of nitrogen gas or using a vacuum concentrator. This step is critical as water will interfere with the derivatization reaction.

  • Derivatization: Reconstitute the dried sample in 50 µL of a freshly prepared derivatization solution containing 10 mg/mL DATAN in a mixture of acetonitrile and pyridine (4:1, v/v).

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

  • Sample Dilution and Analysis: After incubation, cool the sample to room temperature. Dilute with an appropriate volume of the initial mobile phase and inject into the LC-MS system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key metabolic pathways involving this compound and a general workflow for its analysis.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG This compound Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The Tricarboxylic Acid (TCA) Cycle highlighting the central role of this compound.

Nitrogen_Metabolism Glutamate Glutamate AlphaKG This compound Glutamate->AlphaKG Glutamate Dehydrogenase Glutamine Glutamine Glutamate->Glutamine Glutamine Synthetase AlphaKG->Glutamate Transaminases Ammonia Ammonia (NH3) Ammonia->Glutamate Glutamate Synthase Glutamine->Glutamate AminoAcids Other Amino Acids AminoAcids->AlphaKG Transamination

Caption: The intersection of this compound in nitrogen metabolism.

Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Blood, Tissue) ImmediateProcessing Immediate Processing (Centrifugation, Homogenization) SampleCollection->ImmediateProcessing Storage Storage at -80°C ImmediateProcessing->Storage Extraction Extraction of Metabolites Storage->Extraction Derivatization Derivatization for Stability Extraction->Derivatization Analysis LC-MS or HPLC-ECD Analysis Derivatization->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing Interpretation Interpretation of Results DataProcessing->Interpretation

Caption: A general experimental workflow for the analysis of this compound.

References

Validation & Comparative

Validating experimental findings on the metabolic effects of 2-Oxoglutaric Acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the metabolic effects of 2-Oxoglutaric Acid (2-OG), also known as alpha-ketoglutarate (AKG), and its commonly used alternative, Ornithine alpha-ketoglutarate (OKG). By presenting experimental findings, detailed methodologies, and visual representations of key signaling pathways, this document serves as a vital resource for validating experimental results and guiding future research in metabolic regulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various experimental studies on the metabolic effects of this compound and its alternatives.

Table 1: Effects of this compound (AKG) on Metabolic Parameters in Animal Models
ParameterAnimal ModelDosage & AdministrationDurationKey FindingsReference
Body Weight Mice on High-Fat Diet1% sodium AKG in drinking water-Monitored regularly, assessment of fat and lean mass at the end of the study.[1]
Glucose Tolerance MiceOral Glucose Tolerance Test (OGTT)-AKG administration is followed by an OGTT to assess glucose tolerance and insulin sensitivity.[1]
Lipid Profile Mice on High-Fat Diet1% sodium AKG in drinking water-Measurement of plasma triglycerides, cholesterol, and free fatty acids.[1]
Biological Age Humans1g Ca-AKG + Vitamin A (males) or D (females) daily4-10 monthsAverage reduction in biological age of 7.96 years as measured by TruAge DNA methylation test.[2]
Endogenous Nitrogen Loss Rats on Protein-Free Diet3 and 6 g/kg feed7 daysLinear reduction in urinary and total endogenous nitrogen loss with increasing AKG dose.[3]
Whole Body Energy Expenditure Growing Pigs1.0 g AKG/kg BW/day (intraduodenal infusion)3 hoursDecreased whole-body energy expenditure compared to intravenous or intragastric administration.
Table 2: Effects of Ornithine Alpha-Ketoglutarate (OKG) on Metabolic and Clinical Parameters
ParameterPopulationDosage & AdministrationDurationKey FindingsReference
Nitrogen Balance Severe Burn Patients20 g/day 21 daysReached positive values at day 5 and stabilized at higher levels compared to placebo.
Body Weight Loss Severe Burn Patients20 g/day 21 daysCounteracted body weight loss (-2.6% vs -6.3% in placebo group).
Plasma Amino Acids Healthy Subjects10 g oral load5 hoursIncreased plasma glutamate, proline, and arginine concentrations.
Plasma Insulin and Glucagon Healthy Subjects10 g oral load5 hoursIncreased insulinemia and glucagonemia.
Bench Press Strength Experienced Weight-Trained MenNot specified6 weeksGreater percentage increase in bench press strength compared to controls (6.6% vs 1.5%).

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

Assessment of Metabolic Parameters in Animal Models

Objective: To evaluate the effect of this compound (AKG) on body weight, glucose homeostasis, and lipid profiles in a diet-induced obesity mouse model.

Animal Model: C57BL/6 mice.

Protocol:

  • Induction of Obesity: Feed a cohort of mice a high-fat diet (HFD) for a specified period to induce obesity and metabolic syndrome-like characteristics. A control group should be maintained on a standard chow diet.

  • AKG Administration: Divide the HFD-fed mice into a control group (receiving the HFD) and a treatment group. The treatment group receives the HFD with 1% sodium AKG solution in their drinking water.

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the mice overnight.

    • Record a baseline blood glucose level from a tail vein blood sample using a glucometer.

    • Administer a bolus of glucose orally (gavage).

    • Collect blood samples at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose concentration in each sample.

    • Plot the blood glucose concentration over time to generate a glucose tolerance curve and calculate the area under the curve (AUC).

  • Lipid Profile Analysis:

    • At the end of the study, collect plasma samples from the mice.

    • Measure the concentrations of triglycerides, total cholesterol, and free fatty acids using commercially available assay kits.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the activation state of key proteins in signaling pathways (e.g., mTOR, AMPK) in response to AKG treatment.

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the total protein lysate.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by mixing with Laemmli sample buffer and heating.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated AMPK, total AMPK).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the intensity of the protein bands.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status.

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways influenced by this compound and a typical experimental workflow.

AKG_Signaling_Pathways cluster_AKG This compound (AKG) cluster_mTOR mTOR Pathway cluster_AMPK AMPK Pathway AKG AKG mTORC1 mTORC1 AKG->mTORC1 Inhibits AMPK AMPK AKG->AMPK Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits AMPK->mTORC1 Inhibits Catabolism Catabolism AMPK->Catabolism Promotes

Caption: AKG's influence on the mTOR and AMPK signaling pathways.

Experimental_Workflow A Animal Model Selection (e.g., Mice on High-Fat Diet) B Treatment Groups (Control vs. AKG/OKG) A->B C Administration (e.g., in drinking water, gavage) B->C D In-life Measurements (Body Weight, Food Intake) C->D E Metabolic Phenotyping (e.g., OGTT, Lipid Profile) C->E F Sample Collection (Blood, Tissues) D->F E->F G Molecular Analysis (e.g., Western Blot, Gene Expression) F->G H Data Analysis & Interpretation G->H

Caption: A typical experimental workflow for studying metabolic effects.

References

Comparing the accuracy of LC-MS and enzymatic assays for alpha-ketoglutarate quantification.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of LC-MS and Enzymatic Assays for Alpha-Ketoglutarate Quantification

Introduction

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal metabolite in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy production, nitrogen transport, and amino acid synthesis.[1][2][3] It also acts as a critical cofactor for enzymes involved in epigenetic regulation and signaling pathways.[2] Given its multifaceted roles in cellular physiology and pathology, the accurate and reliable quantification of α-KG in biological samples is crucial for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the two primary analytical methods used for α-KG quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays (both colorimetric and fluorometric). We will delve into their respective methodologies, present comparative performance data, and offer detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Methodologies

The choice between LC-MS and enzymatic assays depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that offers high sensitivity and specificity for metabolite quantification.[1] The method involves physically separating α-KG from other molecules in a sample using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using a mass spectrometer. To ensure accuracy, an isotopically labeled internal standard (e.g., ¹³C₅-α-KG) is often added to the sample. In some cases, a derivatization step is employed to improve the chromatographic properties and sensitivity of α-KG.

Enzymatic Assays (Colorimetric/Fluorometric)

Enzymatic assays are a more common and accessible method for quantifying α-KG. These assays are typically based on a coupled enzymatic reaction. In this process, α-KG is first converted to another product, such as pyruvate, through a transamination reaction. This product then reacts with a specific probe to generate a colorimetric or fluorometric signal that is directly proportional to the amount of α-KG in the sample. These assays are well-suited for high-throughput screening in a 96-well plate format.

Data Presentation: Performance Comparison

The following tables summarize the key performance metrics for LC-MS and enzymatic assays based on published data.

Table 1: Performance Characteristics of LC-MS Methods for α-KG Quantification

ParameterPerformance RangeSample Type(s)Reference(s)
Linearity Range 0.4–120 µMSerum, Plasma
1–1000 ng/mLHuman Urine
100–2500 ng/mLHuman Plasma
Limit of Quantification (LOQ) 0.20 µMSerum, Plasma
0.8 ng/mLHuman Urine
100 ng/mLHuman Plasma
Limit of Detection (LOD) 40 ng/mLHuman Plasma
Precision (RSD%) < 15%Not Specified
< 5.54% (Intra- & Inter-day)Human Urine
< 8% (Intra- & Inter-day)Human Plasma
Accuracy (Recovery %) > 86.64%Human Urine

Table 2: Performance Characteristics of Enzymatic Assays for α-KG Quantification

ParameterColorimetricFluorometricSample Type(s)Reference(s)
Linearity Range 1.3 to 200 µM0.08 to 20 µMSerum, Tissue, Cells
0 to 10 nmol/well0 to 1 nmol/wellTissue Supernatant
Sensitivity (Detection Limit) Not Specified~0.2 µMPlasma, Serum, Tissues
Potential Interferences PyruvatePyruvateGeneral

Experimental Protocols

Below are detailed, generalized protocols for both LC-MS and enzymatic methods for α-KG quantification.

Protocol 1: LC-MS Quantification of α-KG in Plasma

This protocol is a generalized example and may require optimization for specific instruments and sample types.

  • Sample Preparation (Deproteinization):

    • To 100 µL of plasma, add an isotopically labeled internal standard.

    • Add 200 µL of ice-cold 1 M perchloric acid (PCA) to precipitate proteins.

    • Vortex briefly and incubate on ice for 10 minutes.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize by adding 2 M potassium hydroxide (KOH). It is crucial to monitor the pH to ensure it is between 6.5 and 8.0.

    • Centrifuge to pellet the potassium perchlorate precipitate and collect the supernatant for analysis.

  • Liquid Chromatography (LC):

    • Column: Zorbax SB C8 (4.6 x 75 mm, 3.5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid (e.g., 65:35 v/v).

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Detection: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.

    • Mass Transition: Monitor the specific mass transition for α-KG (e.g., m/z 145 -> 101) and the internal standard.

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations.

    • Determine the α-KG concentration in the samples from this curve.

Protocol 2: Colorimetric/Fluorometric Enzymatic Assay of α-KG

This protocol is based on commercially available kits. Always refer to the specific kit's manual for detailed instructions.

  • Sample Preparation:

    • For tissue samples, homogenize 10-50 mg of tissue in 4-10 volumes of ice-cold assay buffer.

    • Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.

    • Collect the supernatant. For samples with high protein content, deproteinization using a 10 kDa MWCO spin filter is recommended to minimize enzyme interference.

  • Standard Curve Preparation:

    • Prepare a series of α-KG standards by diluting the provided stock solution in the assay buffer. A typical range for a colorimetric assay is 0 to 10 nmol/well.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the prepared samples and standards to the wells of the microplate.

    • Prepare a reaction mix according to the kit's instructions, typically containing an enzyme mix, substrate, and a colorimetric or fluorometric probe.

    • Add the reaction mix (e.g., 150 µL) to each well containing the standards and samples.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Colorimetric: Measure the absorbance at ~570 nm using a microplate reader.

    • Fluorometric: Measure the fluorescence at Ex/Em = 535/587 nm using a microplate reader.

  • Calculation:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve and determine the α-KG concentration in the samples.

Mandatory Visualization

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Standard Add Internal Standard (e.g., ¹³C₅-α-KG) Sample->Standard Deproteinize Deproteinization (e.g., Perchloric Acid) Standard->Deproteinize Centrifuge1 Centrifugation (13,000 x g) Deproteinize->Centrifuge1 Neutralize Neutralization (e.g., KOH) Centrifuge1->Neutralize Centrifuge2 Centrifugation Neutralize->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant LC Liquid Chromatography (LC Separation) Supernatant->LC MS Mass Spectrometry (MS/MS Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for LC-MS based α-ketoglutarate quantification.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement Sample Biological Sample (e.g., Tissue Homogenate) Plate Add Samples & Standards to 96-Well Plate Sample->Plate Standards Prepare α-KG Standard Curve Standards->Plate ReactionMix Prepare & Add Reaction Mix Plate->ReactionMix Incubate Incubate (37°C, 30-60 min) ReactionMix->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure Calculate Calculate Concentration Measure->Calculate

Caption: Workflow for enzymatic α-ketoglutarate assays.

TCA_Cycle Isocitrate Isocitrate aKG Alpha-Ketoglutarate (α-KG) Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA aKG->SuccinylCoA α-KG Dehydrogenase Complex

Caption: α-Ketoglutarate as a key intermediate in the TCA cycle.

Objective Comparison and Conclusion

LC-MS: The Gold Standard for Accuracy

LC-MS stands out for its superior sensitivity, specificity, and accuracy. The ability to use stable isotope-labeled internal standards allows for precise correction of sample loss during preparation and matrix effects during ionization. This makes it the gold standard for research requiring highly accurate and reproducible quantification of α-KG. Furthermore, LC-MS methods can be multiplexed to measure other metabolites simultaneously. However, the high cost of instrumentation, complexity of method development, and lower sample throughput can be significant limitations.

Enzymatic Assays: Ideal for High-Throughput Screening

Enzymatic assays offer a convenient, rapid, and cost-effective alternative to LC-MS. Their simple "mix-incubate-measure" format is readily adaptable for high-throughput screening of large numbers of samples. Fluorometric versions of the assay provide enhanced sensitivity compared to their colorimetric counterparts. The primary drawback is the potential for lower specificity. Other metabolites in the sample, such as pyruvate, can interfere with the assay and generate a background signal, potentially leading to an overestimation of the α-KG concentration. While sample deproteinization can minimize some interference, it may not eliminate all cross-reactivity.

The choice between LC-MS and enzymatic assays for α-ketoglutarate quantification should be guided by the specific requirements of the study.

  • For clinical research, biomarker validation, and detailed metabolic studies where the highest accuracy and specificity are paramount, LC-MS is the recommended method .

  • For high-throughput screening, drug discovery applications, and general research where speed, cost-effectiveness, and relative quantification are acceptable, enzymatic assays are a highly suitable choice .

Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to generate reliable and meaningful data in their exploration of the vital roles of alpha-ketoglutarate.

References

The Crossroads of Metabolism and Regulation: A Comparative Guide to 2-Oxoglutaric Acid and Other TCA Intermediates as Signaling Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism, is increasingly recognized for its role beyond energy production. Intermediates of this fundamental pathway have emerged as critical signaling molecules, or "metabol-regulators," that directly influence a vast array of cellular processes, including gene expression, inflammation, and the response to hypoxia. This guide provides a comprehensive comparison of 2-Oxoglutaric Acid (also known as alpha-ketoglutarate) with other key TCA cycle intermediates—succinate, fumarate, and the related metabolite itaconate—in their capacities as metabolic regulators. We present supporting experimental data, detail relevant methodologies, and provide visual representations of the key signaling pathways to facilitate a deeper understanding of their distinct and overlapping functions.

At a Glance: Comparative Regulatory Functions

FeatureThis compound (α-KG)SuccinateFumarateItaconate
Primary Regulatory Role Co-substrate for 2-OG-dependent dioxygenases (2-OGDDs), promoting their activity.Competitive inhibitor of 2-OGDDs.Competitive inhibitor of 2-OGDDs; Activator of Nrf2.Anti-inflammatory and immunomodulatory agent.
Key Signaling Pathways - Epigenetic modification (histone and DNA demethylation)- HIF-1α degradation- Collagen synthesis- HIF-1α stabilization- Pro-inflammatory signaling- HIF-1α stabilization- Nrf2 antioxidant response- Nrf2 activation- Inhibition of succinate dehydrogenase (SDH)- Anti-inflammatory cytokine production
Primary Molecular Target 2-Oxoglutarate-dependent dioxygenases (activator).2-Oxoglutarate-dependent dioxygenases (inhibitor).- 2-Oxoglutarate-dependent dioxygenases (inhibitor)- Keap1 (via succination)- Succinate dehydrogenase (SDH)- Keap1 (via alkylation)- Glycolytic enzymes

In-Depth Comparison of Regulatory Mechanisms

Regulation of 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs) and HIF-1α Signaling

A primary mechanism through which TCA intermediates exert regulatory control is by modulating the activity of the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily. These enzymes, which include prolyl hydroxylases (PHDs) and histone and DNA demethylases, require this compound as a crucial co-substrate to carry out their hydroxylation reactions.[1][2]

This compound: The Essential Co-substrate. As an obligatory co-substrate, the availability of this compound is a direct determinant of 2-OGDD activity.[3] Under normoxic conditions, PHDs utilize this compound and molecular oxygen to hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This hydroxylation marks HIF-1α for ubiquitination and subsequent proteasomal degradation, thus keeping its levels low.

Succinate and Fumarate: The Competitive Inhibitors. In contrast to this compound, both succinate and fumarate act as competitive inhibitors of 2-OGDDs, including PHDs. By competing with this compound for binding to the active site of these enzymes, they inhibit the hydroxylation of HIF-1α, leading to its stabilization even under normoxic conditions (a phenomenon known as "pseudohypoxia"). This stabilization allows HIF-1α to translocate to the nucleus and activate the transcription of genes involved in angiogenesis, glycolysis, and other responses typically associated with low oxygen levels.

Quantitative Comparison of 2-OGDD Inhibition:

Experimental data has quantified the inhibitory potential of succinate and fumarate on HIF prolyl 4-hydroxylases (HIF-P4Hs).

InhibitorTarget EnzymeKi (μM)
FumarateHIF-P4H-1, -2, -350-80
SuccinateHIF-P4H-1, -2, -3350-460

Lower Ki values indicate stronger inhibition.

Similarly, the inhibitory effects on Ten-Eleven Translocation (TET) enzymes, another family of 2-OGDDs involved in DNA demethylation, have been characterized.

InhibitorTarget EnzymeIC50 (μM)
FumarateTET1, TET2~400
SuccinateTET1, TET2~550

Lower IC50 values indicate greater potency of inhibition.

HIF-1a Regulation by TCA Intermediates cluster_normoxia Normoxia cluster_pseudohypoxia Pseudohypoxia 2-OG This compound PHD Prolyl Hydroxylases (PHDs) 2-OG->PHD Co-substrate HIF-1a HIF-1α PHD->HIF-1a Hydroxylation Proteasome Proteasomal Degradation HIF-1a->Proteasome Degradation Succinate Succinate PHD_inhibited Prolyl Hydroxylases (PHDs) Succinate->PHD_inhibited Inhibits Fumarate Fumarate Fumarate->PHD_inhibited Inhibits HIF-1a_stable HIF-1α (Stable) PHD_inhibited->HIF-1a_stable No Hydroxylation Nucleus Nucleus HIF-1a_stable->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds

Figure 1. Regulation of HIF-1α stability by TCA intermediates.

Activation of the Nrf2 Antioxidant Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.

Fumarate: An Electrophilic Activator of Nrf2. Fumarate, and its derivative dimethyl fumarate (DMF), can activate the Nrf2 pathway through a process called succination. Fumarate's electrophilic nature allows it to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and initiate the transcription of a battery of antioxidant and cytoprotective genes.

This compound: An Indirect Modulator of Nrf2. While not a direct activator in the same manner as fumarate, this compound has been shown to indirectly influence the Nrf2 pathway. Studies have indicated that α-ketoglutarate can attenuate oxidative stress by activating the Erk-Nrf2 signaling pathway, leading to increased antioxidant capacity. It is proposed that α-ketoglutarate's role in maintaining mitochondrial function and reducing reactive oxygen species (ROS) contributes to this protective effect.

Itaconate: A Potent Nrf2 Activator. Similar to fumarate, itaconate is an electrophilic molecule that can directly modify Keap1 through alkylation of its cysteine residues. This modification leads to the dissociation of Nrf2 and its subsequent activation of antioxidant gene expression. This is a key mechanism behind itaconate's anti-inflammatory and cytoprotective effects.

Nrf2 Activation Pathway Fumarate Fumarate Keap1_Nrf2 Keap1-Nrf2 Complex Fumarate->Keap1_Nrf2 Succination of Keap1 Itaconate Itaconate Itaconate->Keap1_Nrf2 Alkylation of Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

Figure 2. Activation of the Nrf2 pathway by fumarate and itaconate.

Immunomodulation and Anti-inflammatory Effects

Itaconate: A Dedicated Anti-inflammatory Metabolite. Produced in high amounts by activated macrophages, itaconate is a potent immunomodulatory molecule. Its primary anti-inflammatory mechanism involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the TCA cycle. By inhibiting SDH, itaconate reduces the production of succinate, a pro-inflammatory signal. Furthermore, as mentioned above, itaconate activates the Nrf2 pathway, leading to an antioxidant response that helps to resolve inflammation. Itaconate and its derivatives have also been shown to reduce the secretion of pro-inflammatory cytokines like IL-1β and IL-6.

This compound: Context-Dependent Immunomodulation. The role of this compound in immunity is more nuanced. As a key metabolic hub, its availability influences the function of immune cells. For instance, it is essential for the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. However, its impact on inflammation can be context-dependent.

Succinate: A Pro-inflammatory Signal. Accumulation of succinate, often due to ischemia or inflammatory stimuli, acts as a pro-inflammatory signal. As discussed, it stabilizes HIF-1α, which can drive the expression of pro-inflammatory genes. Extracellular succinate can also signal through its receptor, SUCNR1 (GPR91), on immune cells to further promote inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further investigation. Below are summaries of common experimental protocols used to assess the regulatory functions of these TCA intermediates.

Western Blot Analysis for HIF-1α Stabilization

This technique is used to detect and quantify the levels of HIF-1α protein in cell lysates.

  • Cell Culture and Treatment: Cells (e.g., HEK293, cancer cell lines) are cultured under normoxic (21% O₂) or hypoxic (1% O₂) conditions. Cells are treated with cell-permeable esters of the TCA intermediates (e.g., dimethyl succinate, diethyl fumarate) for a specified duration.

  • Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HIF-1α. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Luciferase Reporter Assay for HIF-1α Transcriptional Activity

This assay measures the transcriptional activity of HIF-1α by using a reporter gene (luciferase) under the control of a promoter containing Hypoxia Response Elements (HREs).

  • Cell Transfection: Cells are transiently transfected with a plasmid containing the HRE-luciferase reporter construct.

  • Treatment: Transfected cells are treated with the TCA intermediates of interest under normoxic or hypoxic conditions.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Normalization: Luciferase activity is typically normalized to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

Nrf2 Activation Assay

Activation of Nrf2 is often assessed by measuring the expression of its downstream target genes.

  • Cell Treatment: Cells are treated with potential Nrf2 activators (e.g., dimethyl fumarate, itaconate).

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and the expression levels of Nrf2 target genes (e.g., NQO1, HMOX1) are quantified by quantitative real-time PCR (qRT-PCR). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Western Blot for Nrf2 and Target Proteins: Protein levels of Nrf2 in nuclear extracts and its downstream targets (e.g., NQO1) in whole-cell lysates can be analyzed by Western blotting as described above.

Cytokine Quantification

The effect of TCA intermediates on inflammatory responses can be determined by measuring the levels of secreted cytokines.

  • Cell Culture and Stimulation: Immune cells (e.g., macrophages) are pre-treated with the TCA intermediate of interest and then stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS).

  • Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

  • ELISA or Multiplex Assay: The concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Conclusion

This compound and its fellow TCA cycle intermediates are not merely passive players in cellular energy metabolism but are dynamic regulators of a multitude of signaling pathways. While this compound is essential for the activity of a large family of dioxygenases, succinate and fumarate act as potent inhibitors, directly linking metabolic status to the hypoxic response and epigenetic landscape. Fumarate and itaconate further distinguish themselves through their ability to activate the Nrf2 antioxidant pathway. Itaconate, in particular, stands out as a specialized immunomodulatory metabolite with significant anti-inflammatory properties. Understanding the distinct and overlapping regulatory roles of these TCA intermediates is paramount for researchers in academia and industry, as it opens up new avenues for therapeutic intervention in a wide range of diseases, including cancer, inflammatory disorders, and ischemic injuries. The continued exploration of these "metabol-regulators" promises to unveil even more intricate layers of cellular control and offer novel strategies for drug development.

References

A Researcher's Guide to Ensuring Reproducible and Reliable 2-Oxoglutaric Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-oxoglutaric acid (α-ketoglutarate) is paramount. As a critical intermediate in the Krebs cycle and a key regulator in various metabolic and signaling pathways, its precise measurement is essential for understanding cellular metabolism, disease pathology, and the efficacy of therapeutic interventions.[1][2] This guide provides an objective comparison of common quantification methods, complete with experimental protocols and performance data to aid in selecting the most appropriate technique for your research needs, thereby ensuring the reproducibility and reliability of your findings.

Comparative Analysis of Quantification Methodologies

The choice of a quantification method for this compound depends on several factors, including the required sensitivity and specificity, sample throughput needs, cost considerations, and the available laboratory instrumentation. The following table summarizes the key performance characteristics of the most prevalent techniques.

FeatureLC-MS/MSHPLC-UV/ECEnzymatic Assay (Colorimetric/Fluorometric)
Principle Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio.[3]Separation by HPLC with detection based on UV absorbance or electrochemical properties after derivatization.[4]Enzymatic conversion of this compound, leading to a colored or fluorescent product.[5]
Sensitivity High (ng/mL to pg/mL levels)Moderate (ng/mL levels).Moderate to High (nmol/well).
Specificity HighModerate to HighModerate (potential for interference from other keto acids)
Throughput Moderate to HighModerateHigh (suitable for 96-well plate format).
Cost High (instrumentation and maintenance)ModerateLow
Ease of Use Complex (requires specialized expertise)ModerateRelatively Simple
Sample Type Versatile (cells, tissues, plasma, urine).Versatile (cells, tissues, plasma).Versatile (cells, tissues, plasma).

Signaling Pathways and Experimental Workflows

To visualize the context and practical application of this compound quantification, the following diagrams illustrate its central role in the Krebs cycle and a typical experimental workflow for its measurement.

Krebs_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_KG This compound Isocitrate->Alpha_KG Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA Alpha_KG->Succinyl_CoA α-KG Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Acetyl_CoA->Citrate

Figure 1. The central role of this compound in the Krebs Cycle.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample (Cells, Tissue, Plasma) Homogenization Homogenization/ Lysis Sample_Collection->Homogenization Deproteinization Deproteinization (e.g., spin filter) Homogenization->Deproteinization Derivatization Derivatization (if required) Deproteinization->Derivatization Quantification Quantification (LC-MS, HPLC, etc.) Derivatization->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Figure 2. A generalized experimental workflow for this compound quantification.

Detailed Experimental Protocols

Reproducibility in scientific research is contingent on meticulous and well-documented methodologies. The following sections provide detailed protocols for the most common this compound quantification techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it a gold standard for the quantification of this compound.

a. Sample Preparation:

  • Cell Lysates: Homogenize approximately 2 x 10^6 cells in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Tissue Homogenates: Homogenize around 20 mg of tissue in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

  • Plasma/Serum: Collect blood and process to obtain serum or plasma.

  • Deproteinization: Deproteinize the supernatant using a 10 kDa molecular weight cut-off (MWCO) spin filter.

b. Derivatization (Optional but can improve chromatographic properties):

A previously published method using diacetyl-l-tartaric anhydride (DATAN) can be adapted for derivatization.

c. LC-MS/MS Analysis:

  • Chromatography: Separation is typically performed on a ZIC-HILIC stationary phase with a guard column.

  • Mobile Phases:

    • Mobile Phase A: 10% 200 mM formic acid in LC-MS grade water.

    • Mobile Phase B: 10% 200 mM formic acid in 90% acetonitrile.

  • Gradient: An isocratic elution with an appropriate ratio of Mobile Phase A and B is often used.

  • Mass Spectrometry: Operate the mass spectrometer in selective reaction monitoring (SRM) mode. The specific mass transitions for this compound and an internal standard (e.g., [13C5]-2-oxoglutaric acid) should be monitored.

d. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio.

  • Quantify the concentration of this compound in the samples using a calibration curve prepared with known concentrations of this compound standards.

High-Performance Liquid Chromatography with UV or Electrochemical Detection (HPLC-UV/EC)

This method provides a balance of sensitivity, cost, and ease of use.

a. Sample Preparation and Derivatization:

  • Follow the sample preparation steps as described for LC-MS/MS.

  • Derivatization is often necessary for UV or electrochemical detection. A common method involves derivatization with o-phenylenediamine (OPDA) to form a fluorescent quinoxaline derivative. Another option is derivatization with phenylhydrazine for electrochemical detection.

b. HPLC Analysis:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer) at a specific pH.

  • Detection:

    • UV Detection: Monitor the absorbance at the wavelength appropriate for the derivatized product.

    • Electrochemical Detection (EC): An electrochemical detector is used to measure the current generated by the oxidation or reduction of the derivatized analyte. The response is linear over a range of 62.5 to 1000 ng/ml for phenylhydrazine-derivatized 2-oxoglutarate.

c. Data Analysis:

Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of derivatized this compound.

Enzymatic Assays (Colorimetric and Fluorometric)

These assays are well-suited for high-throughput screening in a 96-well plate format due to their simplicity and speed.

a. Principle:

These assays are based on enzymatic reactions that produce a colored or fluorescent product proportional to the this compound concentration.

b. Sample Preparation:

Prepare samples as described for LC-MS/MS (homogenization and deproteinization).

c. Assay Procedure (96-well plate format):

  • Add 50 µL of deproteinized samples and standards to a 96-well plate.

  • Prepare a reaction mix containing the necessary enzyme and substrates.

  • Add the reaction mix to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) for the colorimetric assay or fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for the fluorometric assay.

d. Data Analysis:

  • Subtract the blank reading from all sample and standard readings.

  • Plot the standard curve and determine the equation of the line.

  • Calculate the concentration of this compound in the samples using the standard curve. The linear range for a colorimetric assay is typically 0 to 10 nmol/well, and for a fluorometric assay is 0 to 1 nmol/well.

Conclusion

Ensuring the reproducibility and reliability of this compound quantification is fundamental to advancing research in metabolism and drug development. This guide has provided a comparative overview of the most common analytical methods, along with detailed experimental protocols. By carefully considering the specific requirements of their study, researchers can select the most suitable method to obtain accurate and consistent results. The high sensitivity and specificity of LC-MS/MS make it the preferred method for many applications, while enzymatic assays offer a high-throughput and cost-effective alternative for large-scale screening. HPLC-based methods provide a robust and intermediate option. Adherence to detailed and standardized protocols is the ultimate key to achieving reproducible and reliable quantification of this vital metabolite.

References

Comparative analysis of the enzymatic activity of 2-Oxoglutaric Acid and its synthetic analogs.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic activity of 2-Oxoglutaric Acid (2-OG), a critical metabolic intermediate, and its synthetic analogs. This document summarizes quantitative data on their interactions with key 2-Oxoglutarate-dependent enzymes, details experimental protocols for activity assessment, and visualizes relevant biological pathways.

Introduction to this compound

This compound, also known as α-ketoglutarate, is a pivotal molecule at the crossroads of carbon and nitrogen metabolism. It is a key intermediate in the tricarboxylic acid (TCA) cycle and serves as a primary nitrogen acceptor.[1][2] Furthermore, 2-OG is an essential co-substrate for a large superfamily of non-heme iron(II)-dependent dioxygenases (2-OGDs), which play crucial roles in various cellular processes, including hypoxia sensing, collagen synthesis, and epigenetic regulation.[3][4] The ability of synthetic analogs to mimic or inhibit the function of 2-OG has made them valuable tools for studying these pathways and as potential therapeutic agents.

Data Presentation: Quantitative Comparison of Enzymatic Activity

The following tables summarize the available kinetic and inhibitory data for this compound and its synthetic analogs with various 2-Oxoglutarate-dependent enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), with a lower Km generally indicating higher affinity. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) quantifies the potency of an inhibitor.

Table 1: Inhibitory Constants (Ki) of Phosphonate Analogs for 2-Oxo Acid Dehydrogenases

AnalogEnzymeSourceKi (μM)
Succinyl phosphonate (SP)OGDHRat Heart16 ± 2[3]
Succinyl phosphonate (SP)OGDHRat Liver7.4 ± 1.4
Succinyl phosphonate (SP)OADHRat Heart7.1 ± 1.6
Glutaryl phosphonate (GP)OGDHRat Heart33 ± 11
Glutaryl phosphonate (GP)OGDHRat Liver6.3 ± 0.5
Glutaryl phosphonate (GP)OADHRat Heart2.8 ± 0.8
Adipoyl phosphonate (AP)OGDHRat Heart2129 ± 211
Adipoyl phosphonate (AP)OGDHRat Liver364 ± 23
Adipoyl phosphonate (AP)OADHRat Heart49 ± 5

OGDH: 2-Oxoglutarate Dehydrogenase; OADH: 2-Oxoadipate Dehydrogenase.

Table 2: Inhibitory Activity (IC50) of 2-OG Analogs against Prolyl Hydroxylase Domain 2 (PHD2)

AnalogIC50 (μM)
N-Oxalylglycine (NOG)~20
4,4-dimethyl-2OG~0.4 (for AspH)
Hydroxamic acid analog 894

(Data for PHD2 unless otherwise specified. AspH: Aspartate/asparagine-β-hydroxylase)

Table 3: Apparent Michaelis Constants (Kmapp) of 2-OG and Analogs for Factor Inhibiting HIF (FIH)

CosubstrateSubstrateKmapp (μM)
2-Oxoglutarate (2-OG)HIF-1α788–822~2-5
3-methyl-2OGHIF-1α788–822Higher than 2-OG
4-methyl-2OGHIF-1α788–822Similar to 2-OG

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for two common assays used to measure the activity of 2-OG-dependent dioxygenases.

Enzyme-Coupled Spectrophotometric Assay for Succinate Detection

This assay provides a continuous and quantitative method to measure the formation of succinate, a common product of 2-OGD reactions.

Principle: The succinate produced by the 2-OGD is converted to succinyl-CoA by succinyl-CoA synthetase (SCS). This reaction is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Reagents:

  • HEPES buffer (pH 7.5)

  • 2-Oxoglutarate

  • Enzyme substrate (e.g., peptide)

  • Ferrous sulfate or Ammonium iron(II) sulfate

  • Ascorbate

  • ATP

  • Coenzyme A (CoA)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Succinyl-CoA synthetase (SCS)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • 2-OGD enzyme of interest

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, ATP, CoA, PEP, NADH, PK, and LDH.

  • Add the 2-OGD enzyme, its specific substrate, ferrous iron, and ascorbate.

  • Initiate the reaction by adding 2-Oxoglutarate.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • The rate of NADH oxidation is directly proportional to the rate of succinate formation.

Fluorescence-Based Assay for 2-Oxoglutarate Depletion

This method measures the consumption of 2-OG by derivatizing the remaining 2-OG with o-phenylenediamine (OPD) to form a fluorescent product.

Principle: The enzymatic reaction is allowed to proceed for a defined time. The reaction is then stopped, and any unconsumed 2-OG is reacted with o-phenylenediamine under acidic conditions and heat. This reaction forms a stable fluorescent quinoxalinone derivative, which can be quantified. The amount of 2-OG consumed is determined by subtracting the remaining amount from the initial amount.

Reagents:

  • Assay buffer (e.g., Tris-HCl or HEPES)

  • 2-Oxoglutarate

  • Enzyme substrate

  • Ferrous iron

  • Ascorbate

  • 2-OGD enzyme of interest

  • o-phenylenediamine (OPD) in HCl

  • NaOH

Procedure:

  • Set up the enzymatic reaction in the assay buffer with the enzyme, substrate, 2-OG, ferrous iron, and ascorbate.

  • Incubate the reaction for a specific time at the optimal temperature.

  • Stop the reaction (e.g., by adding acid or heat).

  • Add the OPD solution to the reaction mixture.

  • Heat the mixture to facilitate the derivatization reaction.

  • Add NaOH to neutralize the solution.

  • Measure the fluorescence of the resulting product (excitation ~340 nm, emission ~420 nm).

  • Calculate the amount of 2-OG consumed by comparing the fluorescence to a standard curve of 2-OG.

Mandatory Visualization

Signaling Pathways Involving 2-Oxoglutarate-Dependent Dioxygenases

The following diagrams illustrate two critical signaling pathways regulated by 2-OGD enzymes.

HIF1a_Degradation_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a->HIF1a_OH Hydroxylation PHD2 PHD2 (2-OGD) Succinate_norm Succinate PHD2->Succinate_norm CO2_norm CO₂ PHD2->CO2_norm PHD2->HIF1a_OH OG 2-Oxoglutarate OG->PHD2 O2_norm O₂ (High) O2_norm->PHD2 VHL VHL E3 Ligase HIF1a_OH->VHL Binding Proteasome Proteasome HIF1a_OH->Proteasome Ub Ubiquitin VHL->Ub Ubiquitination Ub->HIF1a_OH Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (Stable) HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex O2_hypo O₂ (Low) PHD2_inactive PHD2 (Inactive) O2_hypo->PHD2_inactive Inhibition HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (DNA) HIF1_complex->HRE Binds to Gene_Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription Activates

Caption: HIF-1α Degradation Pathway.

Collagen_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Matrix Procollagen Pro-α chains Hydroxylated_Procollagen Hydroxylated Pro-α chains Procollagen->Hydroxylated_Procollagen Hydroxylation P4H Prolyl-4-hydroxylase (C-P4H, a 2-OGD) P4H->Hydroxylated_Procollagen PLOD Lysyl hydroxylase (PLOD, a 2-OGD) PLOD->Hydroxylated_Procollagen OG_coll 2-Oxoglutarate OG_coll->P4H OG_coll->PLOD O2_coll O₂ O2_coll->P4H O2_coll->PLOD Ascorbate Ascorbate Ascorbate->P4H Ascorbate->PLOD Fe2 Fe²⁺ Fe2->P4H Fe2->PLOD Triple_Helix Procollagen Triple Helix Hydroxylated_Procollagen->Triple_Helix Assembly Secretion Secretion Triple_Helix->Secretion Procollagen_secreted Secreted Procollagen Tropocollagen Tropocollagen Procollagen_secreted->Tropocollagen Cleavage of propeptides Collagen_Fibril Collagen Fibril Tropocollagen->Collagen_Fibril Self-assembly Crosslinking Cross-linking (Lysyl Oxidase) Collagen_Fibril->Crosslinking Mature_Collagen Mature Collagen Fiber Crosslinking->Mature_Collagen

Caption: Collagen Synthesis Pathway.

Experimental Workflow for 2-OGD Inhibition Assay

The following diagram outlines a typical workflow for screening and characterizing inhibitors of 2-OG-dependent dioxygenases.

Inhibition_Assay_Workflow Start Start: Compound Library Primary_Screening Primary Screening (High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., competition assays) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization Final_Candidate Final Candidate Lead_Optimization->Final_Candidate

Caption: 2-OGD Inhibitor Screening Workflow.

References

2-Oxoglutaric Acid: A Potential Biomarker for Metabolic Disorders - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaric acid (2-OG), also known as alpha-ketoglutarate (AKG), is a key intermediate metabolite in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1][2] Beyond its role in energy metabolism, 2-OG is a crucial link between carbon and nitrogen metabolism, acting as a nitrogen scavenger and a precursor for the synthesis of several amino acids.[3] Emerging research has highlighted the potential of 2-OG as a biomarker for various metabolic disorders, including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[2] This guide provides a comparative analysis of this compound against other established biomarkers, supported by experimental data and detailed protocols, to aid researchers in evaluating its utility in their work.

The Role of this compound in Metabolic Signaling

This compound is not merely a passive intermediate in metabolic pathways; it actively participates in cellular signaling and regulation. Its concentration within the cell fluctuates in response to nutrient availability and metabolic state, influencing a variety of cellular processes.

TCA_Cycle TCA Cycle AKG This compound (AKG) TCA_Cycle->AKG Intermediate Amino_Acid_Metabolism Amino Acid Metabolism Nitrogen_Metabolism Nitrogen Metabolism Epigenetic_Regulation Epigenetic Regulation AKG->Amino_Acid_Metabolism Precursor AKG->Nitrogen_Metabolism Nitrogen Carrier AKG->Epigenetic_Regulation Co-substrate for Dioxygenases

Figure 1: Central role of this compound in cellular metabolism.

Comparative Analysis of this compound as a Biomarker

The utility of a biomarker is determined by its ability to accurately and reliably reflect a physiological or pathological state. This section compares the performance of this compound with other commonly used biomarkers for metabolic disorders.

Performance in Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Key biomarkers for metabolic syndrome include high-sensitivity C-reactive protein (hs-CRP) and adiponectin.

BiomarkerDisorderSample TypeKey FindingsDiagnostic Performance (AUC)Reference
This compound Metabolic SyndromePlasma/SerumLevels are often dysregulated.Data not yet available in direct comparative studies.N/A
hs-CRP Metabolic SyndromeSerumElevated levels are associated with increased risk. Optimal cut-off: 1.58 mg/L.Not explicitly stated in direct comparison with 2-OG.[4]
Adiponectin Metabolic SyndromeSerumLower levels are associated with increased risk.0.81 (95% CI: 0.77–0.84)
Performance in Obesity

Obesity is a major risk factor for numerous metabolic diseases. Leptin is a key hormone involved in appetite regulation and is a widely studied biomarker for obesity.

BiomarkerDisorderSample TypeKey FindingsDiagnostic Performance (AUC)Reference
This compound ObesityPlasma/SerumLevels may be altered in obese individuals.Data not yet available in direct comparative studies.N/A
Leptin ObesitySerumHigher levels are found in obese individuals.0.81 (95% CI: 0.68–0.95) for diagnosing metabolically unhealthy state in overweight/obese children.
Performance in Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is the most common chronic liver disease worldwide and is strongly associated with metabolic syndrome.

BiomarkerDisorderSample TypeKey FindingsDiagnostic Performance (AUC)Reference
This compound NAFLD in morbidly obese womenSerumCan help differentiate patients with and without NAFLD.0.76 (alone); 0.89 (with AST and ALT)N/A
Fatty Liver Index (FLI) MAFLDSerumIncorporates BMI, waist circumference, triglycerides, and GGT.0.82
Triglyceride-glucose index with BMI (TyG-BMI) MAFLDSerumShows good predictive power.0.903 (in a Western China cohort)

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. Below are detailed methodologies for its analysis in human plasma.

Quantification of this compound in Human Plasma by LC-MS/MS

This method provides high sensitivity and specificity for the quantification of 2-OG.

1. Sample Preparation and Derivatization:

  • To 100 µL of human plasma, add internal standard.

  • Achieve derivatization of 2-OG using N-methyl imidazole in the presence of trifluoroacetic anhydride.

  • Optimize reaction conditions, such as temperature and time, to maximize the yield of the derivatized product. A reaction temperature of 65°C for 30 minutes has been shown to be effective.

2. Extraction:

  • Extract the imidazole derivative of 2-OG using methyl tertiary butyl ether.

3. LC-MS/MS Analysis:

  • HPLC System: Agilent 1200 HPLC system or equivalent.

  • Column: Zorbax SB C8 (4.6 x 75 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid (e.g., 65:35 v/v).

  • Mass Spectrometer: Bruker MS detector with Electrospray Ionization (ESI) interface or equivalent.

  • Ionization Mode: Positive electron spray ionization.

  • Detection: Monitor the mass-to-charge ratio (m/z) of 197 for the derivatized 2-OG.

4. Method Validation:

  • The method should be fully validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, robustness, and ruggedness.

  • Linearity: Demonstrated over a concentration range of 100-2500 ng/mL with a correlation coefficient (R²) of 0.9991.

  • LOD and LOQ: Found to be 40 ng/mL and 100 ng/mL, respectively.

  • Precision and Accuracy: Intra- and inter-day accuracy and precision should be within acceptable limits (<8%).

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma (100 µL) Derivatization Derivatization (N-methyl imidazole, TFAA, 65°C, 30 min) Plasma->Derivatization Extraction Liquid-Liquid Extraction (Methyl tertiary butyl ether) Derivatization->Extraction HPLC HPLC Separation (Zorbax SB C8 column) Extraction->HPLC MS Mass Spectrometry (ESI+, m/z 197) HPLC->MS

Figure 2: Workflow for LC-MS/MS quantification of this compound.
Quantification of Organic Acids in Human Serum by GC-MS

This protocol allows for the detection of a panel of organic acids, including this compound.

1. Sample Preparation:

  • Use acetone as the extraction solvent for serum samples.

2. Derivatization:

  • Perform ultrasound-assisted silane derivatization using BSTFA + 1% TMCS.

  • Optimal conditions: 50°C for 10 minutes with 100% ultrasound power.

3. GC-MS Analysis:

  • Analyze the derivatized samples using a gas chromatograph coupled with a mass spectrometer.

4. Method Validation:

  • Linearity: Should demonstrate good linearity (r = 0.9958–0.9996).

  • LOD: Low limit of detection (0.04–0.42 μmol/L).

  • Reproducibility: Good reproducibility with a coefficient of variation (CV) of 0.32–13.76%.

  • Accuracy: Acceptable accuracy with a recovery of 82.97–114.96%.

Serum Serum Sample Extraction Acetone Extraction Serum->Extraction Derivatization Ultrasound-Assisted Derivatization (BSTFA + 1% TMCS, 50°C, 10 min) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Figure 3: Workflow for GC-MS analysis of organic acids.

Conclusion and Future Directions

This compound shows promise as a biomarker for metabolic disorders, given its central role in metabolism and cellular signaling. While initial studies have demonstrated its dysregulation in conditions like NAFLD, more rigorous validation is required. Specifically, large-scale, prospective studies that directly compare the diagnostic and prognostic performance of this compound against and in combination with established biomarkers are needed. The development and standardization of robust and high-throughput analytical methods will also be crucial for its successful implementation in clinical and research settings. This guide provides a foundational overview for researchers to build upon as they explore the potential of this compound in the complex landscape of metabolic diseases.

References

Inter-laboratory comparison of alpha-ketoglutarate measurement to standardize results.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Achieving Reproducible Alpha-Ketoglutarate Quantification

Accurate and consistent measurement of alpha-ketoglutarate (α-KG), a critical intermediate in the tricarboxylic acid (TCA) cycle, is paramount for advancing research in metabolism, oncology, and drug development.[1][2][3] This guide provides a comparative overview of common analytical methods for α-KG quantification, presents detailed experimental protocols, and offers visualizations of key pathways and workflows to promote standardization and improve inter-laboratory data comparability.

Quantitative Performance Comparison

The selection of an appropriate analytical method for alpha-ketoglutarate quantification is critical and depends on factors such as required sensitivity, sample type, and available instrumentation.[1] The following table summarizes the performance characteristics of three prevalent methods: colorimetric/fluorometric assays, and liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on data from various sources to emulate an inter-laboratory comparison.

ParameterColorimetric AssayFluorometric AssayLC-MS/MS
Principle Enzymatic reactions leading to a colored product proportional to the α-KG concentration.[1]Enzymatic reactions leading to a fluorescent product proportional to the α-KG concentration.Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.
Detection Range 2–10 nmol/well0.2–1 nmol/wellTypically in the low µM to nM range
Limit of Detection (LOD) ~3.9 µMNot explicitly stated, but higher sensitivity than colorimetric assays.0.05 nmol in a given sample
Precision (%RSD) Intra-assay: <10%; Inter-assay: <15% (Typical performance)Intra-assay: <10%; Inter-assay: <15% (Typical performance)Intra-assay: 0.46% - 3.2%; Inter-assay: 0.6% - 4.76%
Sample Throughput High (96-well plate format)High (96-well plate format)Lower, sample-by-sample analysis
Instrumentation Spectrophotometric microplate readerFluorometric microplate readerLC-MS/MS system
Derivatization Required NoNoSometimes required for improved sensitivity and chromatographic separation.
Key Advantages Simple, rapid, and suitable for high-throughput screening.Higher sensitivity than colorimetric assays.High sensitivity and specificity.
Key Disadvantages Lower sensitivity compared to other methods; potential for interference from other molecules in the sample.Potential for fluorescent interference.Requires expensive instrumentation and specialized expertise.

Signaling Pathway: The Tricarboxylic Acid (TCA) Cycle

Alpha-ketoglutarate is a central hub in cellular metabolism, most notably as a key intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. The TCA cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG Alpha-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamate Glutamate Glutamate->AlphaKG Glutamate Dehydrogenase Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Harvest Sample Collection (Tissue, Cells, Plasma) Homogenize Homogenization & Deproteinization Harvest->Homogenize Extract Supernatant Collection Homogenize->Extract Reaction Enzymatic Reaction (Incubation) Extract->Reaction StdCurve Standard Curve Preparation StdCurve->Reaction Measure Signal Detection (Absorbance/Fluorescence) Reaction->Measure Calculate Concentration Calculation Measure->Calculate Validate Data Validation (QC Checks) Calculate->Validate

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Oxoglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of 2-Oxoglutaric acid, also known as α-Ketoglutaric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing environmental impact and maintaining a safe research environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). This compound is classified as a substance that causes serious eye damage[1][2][3]. Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, must be worn at all times[1][4].

Disposal of Uncontaminated this compound

For pure, uncontaminated this compound, the primary principle is to avoid direct disposal into the environment.

Step 1: Containerization

  • Ensure the waste this compound is stored in its original container or a clearly labeled, sealed, and appropriate waste container.

  • Do not mix this compound with other waste chemicals unless explicitly permitted by your institution's waste management protocols.

Step 2: Waste Stream Identification

  • This material and its container must be disposed of as hazardous waste.

  • Consult your institution's environmental health and safety (EHS) office to identify the correct hazardous waste stream for non-halogenated organic acids.

Step 3: Arrange for Professional Disposal

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Options for professional disposal may include incineration in a licensed facility or burial in a designated landfill.

Spill Management and Disposal

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Minor Spills:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ventilate: If the spill occurs in a poorly ventilated area, ensure adequate ventilation.

  • Clean-up:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation.

    • Place the collected material into a labeled, sealable container for disposal.

  • Decontamination: Wash the spill area thoroughly with water. Prevent runoff from entering drains.

For Major Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Notify your institution's EHS or emergency response team immediately.

Disposal of Contaminated Materials

Any materials, such as PPE, paper towels, or containers, that come into contact with this compound should be treated as hazardous waste.

  • Contaminated Containers: Handle contaminated packages in the same way as the substance itself. If possible, rinse the container three times with a suitable solvent, collecting the rinsate for disposal as hazardous waste.

  • Contaminated PPE and Debris: Place all contaminated items in a designated hazardous waste container for disposal according to your institution's protocols.

Aqueous Solutions of this compound

Disposal of aqueous solutions of this compound requires careful consideration of the concentration and local regulations.

  • Neutralization: As this compound is an acid, it typically requires neutralization before disposal. Liquid organic acids or solutions can be diluted and carefully neutralized with a base such as sodium bicarbonate or sodium hydroxide.

  • pH Verification: Before any further action, check the pH of the neutralized solution using pH universal indicator strips to ensure it is within the permissible range for your local wastewater system.

  • Drain Disposal Prohibition: Critically, do not empty this compound solutions into drains without prior neutralization and confirmation of compliance with local wastewater regulations.

Summary of Disposal and Safety Parameters

ParameterGuidelineSource
Personal Protective Equipment Safety glasses/goggles, gloves
Primary Disposal Method Dispose of as hazardous waste in accordance with local, regional, national, and international regulations.
Spill Containment (Dry) Sweep or vacuum, avoiding dust generation. Place in a sealed container for disposal.
Spill Containment (Liquid) Absorb with inert material and place in a suitable container.
Aqueous Solution Disposal Neutralize with a suitable base (e.g., sodium bicarbonate) and verify pH before considering drain disposal, subject to local regulations.
Drain Disposal (Untreated) Prohibited.
Contaminated Packaging Treat as the substance itself.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_form Assess Waste Form cluster_spill Spill Response cluster_solution Aqueous Solution Treatment cluster_disposal Final Disposal start Identify this compound Waste is_spill Is it a spill? start->is_spill is_solution Is it an aqueous solution? is_spill->is_solution No contain_spill Contain and Clean Spill (avoid dust, use PPE) is_spill->contain_spill Yes solid_waste Solid or Contaminated Material is_solution->solid_waste No neutralize Neutralize with Base (e.g., Sodium Bicarbonate) is_solution->neutralize Yes package_waste Package in Labeled, Sealed Container solid_waste->package_waste contain_spill->package_waste check_ph Check pH (local limits) neutralize->check_ph adjust_ph Adjust pH check_ph->adjust_ph pH Not OK drain_disposal Permitted Drain Disposal (if compliant) check_ph->drain_disposal pH OK adjust_ph->check_ph hazardous_waste Dispose as Hazardous Waste (contact EHS) package_waste->hazardous_waste

Caption: Decision workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxoglutaric Acid
Reactant of Route 2
Reactant of Route 2
2-Oxoglutaric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.